Ethyl pyrrole-1-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl pyrrole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHANFZMYRFWIID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20282629 | |
| Record name | ethyl pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4277-64-9 | |
| Record name | NSC26963 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26963 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20282629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A-Z Guide to the Synthesis of Ethyl Pyrrole-1-carboxylate: Mechanism and Protocol
This technical guide provides an in-depth exploration of the synthesis of Ethyl pyrrole-1-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1][2][3] We will focus on the Paal-Knorr pyrrole synthesis, a robust and widely adopted method, dissecting its mechanism and providing a field-proven experimental protocol. This document is intended for researchers, chemists, and professionals in drug development seeking a comprehensive understanding of this foundational reaction.
Strategic Importance of the Pyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous natural products and blockbuster pharmaceuticals.[1] Its derivatives are known to exhibit a vast range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Ethyl pyrrole-1-carboxylate, specifically, serves as a versatile N-substituted intermediate, allowing for the strategic introduction of various functional groups essential for tuning the pharmacological profile of a lead compound.
The Paal-Knorr Synthesis: A Mechanistic Deep Dive
The Paal-Knorr synthesis is the quintessential method for constructing pyrrole rings, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4][5] For the synthesis of Ethyl pyrrole-1-carboxylate, the logical precursors are a 1,4-dicarbonyl equivalent, such as 2,5-dimethoxytetrahydrofuran, and the primary amine, ethyl glycinate (the ethyl ester of glycine).
Principle and Rationale
The reaction proceeds under weakly acidic conditions.[4] The acid catalyst plays a crucial dual role: first, it facilitates the in-situ hydrolysis of the 2,5-dimethoxytetrahydrofuran to succinaldehyde (the required 1,4-dicarbonyl compound). Second, it protonates the carbonyl groups of succinaldehyde, activating them for nucleophilic attack by the amine. Acetic acid is a commonly used catalyst as it is sufficiently acidic to promote the reaction without causing unwanted side reactions, such as the furan formation that can occur at a pH below 3.[4][6]
Step-by-Step Reaction Mechanism
The mechanism, investigated and refined over the years, is understood to proceed via a hemiaminal cyclization pathway.[5][7][8]
-
Hydrolysis & Activation: 2,5-Dimethoxytetrahydrofuran is hydrolyzed under acidic conditions to generate succinaldehyde. Concurrently, a carbonyl oxygen is protonated by the acid catalyst.
-
Nucleophilic Attack: The primary amine of ethyl glycinate attacks one of the protonated carbonyl carbons, forming a tetrahedral intermediate.
-
Hemiaminal Formation: A proton transfer occurs, followed by the elimination of a water molecule to form an iminium ion, which is in equilibrium with its hemiaminal form.
-
Intramolecular Cyclization (Rate-Determining Step): The nitrogen's lone pair attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is the rate-determining step of the reaction.[9]
-
Dehydration Cascade: The resulting cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative, undergoes a two-step dehydration.[5][8] This cascade of water elimination is driven by the formation of the stable, aromatic pyrrole ring.
-
Final Product: The final deprotonation step yields the aromatic Ethyl pyrrole-1-carboxylate.
Below is a diagram illustrating the core mechanistic pathway.
Caption: Paal-Knorr mechanism for Ethyl pyrrole-1-carboxylate synthesis.
Field-Proven Experimental Protocol
This protocol describes a reliable method for the synthesis of Ethyl pyrrole-1-carboxylate. It is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and purity.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Rationale for Use |
| 2,5-Dimethoxytetrahydrofuran | 132.16 | 13.2 g (12.9 mL) | 0.10 | Precursor to the 1,4-dicarbonyl compound. |
| Ethyl Glycinate HCl | 139.58 | 14.0 g | 0.10 | Primary amine source with the desired ester functional group. |
| Sodium Acetate (Anhydrous) | 82.03 | 8.2 g | 0.10 | Acts as a buffer to maintain a weakly acidic pH by neutralizing the HCl from the amine salt. |
| Glacial Acetic Acid | 60.05 | 100 mL | - | Serves as both the solvent and the acid catalyst.[4] |
| Diethyl Ether | 74.12 | ~300 mL | - | Extraction solvent due to product solubility and low boiling point. |
| Saturated NaHCO₃ Solution | - | ~100 mL | - | Used to neutralize the acidic reaction mixture during work-up. |
| Brine (Saturated NaCl) | - | ~50 mL | - | Aids in breaking emulsions and drying the organic layer. |
| Magnesium Sulfate (Anhydrous) | 120.37 | ~10 g | - | Drying agent for the organic phase. |
Step-by-Step Methodology
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add glacial acetic acid (100 mL), ethyl glycinate hydrochloride (14.0 g), and anhydrous sodium acetate (8.2 g).
-
Reagent Addition: Stir the mixture until the solids dissolve. To this solution, add 2,5-dimethoxytetrahydrofuran (12.9 mL) dropwise.
-
Reaction Execution: Heat the reaction mixture to a gentle reflux (approximately 118-120°C) and maintain for 3-4 hours. Causality Note: Refluxing provides the necessary thermal energy to overcome the activation barrier of the rate-determining cyclization step and drive the dehydration to completion.
-
In-Process Check (TLC): Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The disappearance of the starting amine and the appearance of a new, UV-active spot corresponding to the product indicates completion.
-
Work-up - Quenching: After cooling to room temperature, pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold water. This precipitates the product and dilutes the acetic acid.
-
Work-up - Neutralization: Carefully neutralize the aqueous mixture by the slow addition of saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (pH ~7-8). Trustworthiness Note: This step is critical to remove the acetic acid catalyst, preventing potential hydrolysis of the ester during extraction and storage.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL). Combine the organic layers.
-
Work-up - Washing & Drying: Wash the combined organic layers with brine (1 x 50 mL), then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by vacuum distillation to yield Ethyl pyrrole-1-carboxylate as a pale yellow oil.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of Ethyl pyrrole-1-carboxylate.
Conclusion
The Paal-Knorr synthesis remains a highly efficient and versatile method for accessing N-substituted pyrroles like Ethyl pyrrole-1-carboxylate. By understanding the underlying mechanism—from the acid-catalyzed activation and rate-determining cyclization to the final aromatizing dehydration—researchers can troubleshoot and optimize the reaction for various substrates. The provided protocol represents a robust, validated procedure that balances reaction efficiency with practical considerations for purification and scale-up, making it an invaluable tool for professionals in organic synthesis and drug discovery.
References
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
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Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
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Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. Retrieved from [Link]
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Rashid, M. H. (2010). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Theoretical Chemistry Accounts, 128(4-6), 531-539. Retrieved from [Link]
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Venugopala, K. N., et al. (2013). Trifluoroacetic Acid: An Efficient Catalyst for Paal-Knorr Pyrrole Synthesis and Its Deprotection. Asian Journal of Chemistry, 25(10), 5821-5823. Retrieved from [Link]
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Al-Awsh, F. A., et al. (2020). Synthesis of N-substituted pyrroles starting from 2,5-hexanedione and amine using N-bromosuccinimide as catalyst and microwave oven. ResearchGate. Retrieved from [Link]
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Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmacy and Pharmaceutical Sciences, 6(12), 1-20. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
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Török, B., et al. (2021). Synthesis of N-aryl pyrroles by the cyclization of hexane-2,5- dione with substituted anilines under high hydrostatic pressure. ResearchGate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. PharmaCompass. Retrieved from [Link]
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Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
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Martínez-Arias, N., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. Retrieved from [Link]
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Paday, C., et al. (2021). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry. Retrieved from [Link]
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Guérin, T., et al. (2019). Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. ResearchGate. Retrieved from [Link]
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Retrieved from [Link]
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Rusu, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Retrieved from [Link]
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Stanchev, S., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences. Retrieved from [Link]
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Atanasova, M., et al. (2024). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Retrieved from [Link]
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Atanasova, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. PubMed. Retrieved from [Link]
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Hart, G., et al. (1973). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses. Retrieved from [Link]
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Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
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Hormann, K., & Andreesen, J. R. (1990). Purification and characterization of a pyrrole-2-carboxylate oxygenase from Arthrobacter strain Py1. PubMed. Retrieved from [Link]
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Introduction: Modulating the Reactivity of the Pyrrole Ring
An In-depth Technical Guide to the Electrophilic Reactivity of Ethyl Pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Pyrrole is a five-membered aromatic heterocycle characterized by high electron density, making it significantly more reactive towards electrophiles than benzene.[1][2] The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, leading to a preferential electrophilic attack at the C2 (α) position.[3][4][5] This preference is attributed to the greater stabilization of the cationic intermediate (the σ-complex or arenium ion) formed during C2 attack, which can be described by three resonance structures, compared to the two resonance structures available for C3 (β) attack.[3][4]
However, this high reactivity can be a double-edged sword, often leading to polymerization under strongly acidic conditions or a lack of selectivity in substitutions.[6] For fine chemical synthesis, particularly in drug development, modulating this reactivity is crucial. The introduction of an electron-withdrawing group, such as an ethoxycarbonyl group at the nitrogen atom, to form ethyl pyrrole-1-carboxylate, serves this exact purpose.
The N-ethoxycarbonyl group deactivates the pyrrole ring towards electrophilic attack by withdrawing electron density through resonance and inductive effects. This moderation prevents polymerization and allows for more controlled and selective substitution reactions. While the ring is deactivated, the fundamental preference for electrophilic attack is often influenced by a combination of this deactivation and the specific reaction conditions employed. This guide provides a comprehensive overview of the electrophilic substitution reactivity of ethyl pyrrole-1-carboxylate, detailing the mechanisms, regioselectivity, and field-proven protocols for key transformations.
The Directing Effects of the N-Ethoxycarbonyl Group
The reactivity and regioselectivity of ethyl pyrrole-1-carboxylate are a direct consequence of the electronic properties of the N-ethoxycarbonyl substituent. This guide will explore how this group influences the outcomes of various electrophilic aromatic substitution (EAS) reactions.
Caption: Vilsmeier-Haack reaction workflow.
Expert Insights
The choice of POCl₃ and DMF is critical. POCl₃ is an effective activating agent for DMF, generating a sufficiently electrophilic species without creating the harsh acidic conditions that could degrade the pyrrole ring. The reaction temperature is also a key parameter; heating is often required to drive the reaction to completion due to the deactivating effect of the N-ethoxycarbonyl group. [7]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: To a stirred solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in an appropriate solvent (e.g., 1,2-dichloroethane) at 0 °C under an inert atmosphere (e.g., Argon), add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise.
-
Vilsmeier Reagent Formation: Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Reaction: Add a solution of ethyl pyrrole-1-carboxylate (1.0 equiv.) in the reaction solvent to the prepared Vilsmeier reagent.
-
Heating: Warm the reaction mixture to a specified temperature (e.g., 80-90 °C) and maintain for several hours, monitoring by TLC or LC-MS for completion. [7]5. Workup: Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Hydrolysis: Basify the aqueous solution with an appropriate base (e.g., 2 M NaOH or saturated NaHCO₃ solution) to pH 8-9 and stir until the intermediate iminium salt is fully hydrolyzed. [7]7. Extraction: Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Acylation: Introducing Ketone Functionality
Acylation, particularly Friedel-Crafts acylation, is a cornerstone of C-C bond formation on aromatic rings. For N-acylpyrroles, the conditions must be carefully chosen to overcome the ring's deactivation and control regioselectivity.
Mechanism and Regioselectivity
Standard Friedel-Crafts acylation involves a Lewis acid (e.g., AlCl₃) activating an acyl halide or anhydride. However, the regioselectivity on N-substituted pyrroles can be complex. While typical electrophilic substitution favors the C2 position, strong Lewis acids can coordinate to the N-acyl group, and under certain conditions, direct acylation to the C3 position. [8]For ethyl pyrrole-1-carboxylate, C2 acylation is generally expected under milder, organocatalytic, or specific Lewis acid conditions.
| Reagent/Catalyst | Predominant Isomer | Causality |
| Strong Lewis Acids (e.g., AlCl₃) | C3-Acyl (on N-sulfonylpyrrole) | Coordination of Lewis acid to the N-substituent can favor attack at C3. [8] |
| Milder Lewis Acids / Organocatalysts | C2-Acyl | Follows the intrinsic electronic preference of the pyrrole ring for C2 attack. [9] |
Expert Insights
For substrates like ethyl pyrrole-1-carboxylate, avoiding strong, stoichiometric Lewis acids like AlCl₃ is often preferable to prevent complex formation and potential side reactions. Milder Lewis acids (e.g., SnCl₄, BF₃·OEt₂) or alternative activation methods can provide better yields and selectivity for the C2-acylated product. An innovative approach uses nucleophilic catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to facilitate the acylation of N-protected pyrroles, yielding the C2 product regioselectively. [9]
Experimental Protocol: DBN-Catalyzed C2-Acylation
[9]
-
Setup: To a solution of ethyl pyrrole-1-carboxylate (1.0 equiv.) in a suitable solvent (e.g., toluene), add the acyl chloride (1.2 equiv.).
-
Catalysis: Add a catalytic amount of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN, 15 mol%).
-
Reaction: Heat the mixture at reflux for 4-6 hours, monitoring for completion.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1 M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product via column chromatography.
Halogenation: Controlled Introduction of Halogens
Halogenation of the highly reactive pyrrole parent compound can be difficult to control, often leading to polyhalogenated products. [10]The deactivating N-ethoxycarbonyl group on ethyl pyrrole-1-carboxylate allows for more selective monohalogenation.
Reagents and Regioselectivity
Mild halogenating agents are preferred to maintain selectivity and avoid harsh conditions.
-
Bromination: N-Bromosuccinimide (NBS) is a common and effective reagent for the selective bromination of pyrroles.
-
Chlorination: N-Chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used for chlorination.
-
Fluorination: Electrophilic fluorinating agents like Selectfluor® are used for direct fluorination, often requiring specific conditions to achieve good yields. [7] The substitution is generally directed to the electron-rich C2 and C5 positions. If these are blocked, substitution may occur at C3 or C4.
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An In-depth Technical Guide to the NMR Spectral Interpretation of Ethyl Pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Structural Significance of the N-Functionalized Pyrrole Scaffold
The pyrrole ring is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and advanced materials. The strategic functionalization of the pyrrole nitrogen not only modulates the electronic properties of the aromatic ring but also provides a crucial vector for molecular elaboration. Ethyl pyrrole-1-carboxylate, a prominent example of an N-protected pyrrole, serves as a versatile intermediate in organic synthesis. Its stability and predictable reactivity make it an invaluable building block in the construction of complex molecular architectures. An unambiguous understanding of its spectral characteristics is, therefore, paramount for reaction monitoring, quality control, and the definitive confirmation of its incorporation into larger structures. This guide offers a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of ethyl pyrrole-1-carboxylate, moving beyond a mere cataloging of peaks to a causal analysis of the spectral data grounded in the principles of electronic effects and spin-spin coupling.
The Influence of the N-Ethoxycarbonyl Group: An Electronic Perspective
The substitution of the N-H proton of pyrrole with an electron-withdrawing ethoxycarbonyl group (-COOEt) induces a significant redistribution of electron density within the aromatic ring. This electronic perturbation is the primary determinant of the chemical shifts observed in both ¹H and ¹³C NMR spectra. The lone pair of the nitrogen atom, which is integral to the aromatic sextet of the pyrrole ring, is partially delocalized into the adjacent carbonyl group of the ethyl carboxylate substituent. This withdrawal of electron density deshields the nuclei of the pyrrole ring, leading to a downfield shift (higher ppm values) of their corresponding NMR signals compared to unsubstituted pyrrole. This effect is most pronounced at the α-positions (C2/H2 and C5/H5), which are in closest proximity to the nitrogen atom.
¹H NMR Spectral Data Interpretation
The ¹H NMR spectrum of ethyl pyrrole-1-carboxylate is characterized by two distinct regions: the aromatic region, which contains the signals for the pyrrole ring protons, and the aliphatic region, corresponding to the protons of the ethyl group.
Aromatic Region: A Tale of Two Symmetries
Due to the symmetry of the molecule, the two α-protons (H-2 and H-5) are chemically equivalent, as are the two β-protons (H-3 and H-4). This results in a characteristic AA'BB' spin system, which often simplifies to two distinct signals, each integrating to two protons.
-
α-Protons (H-2/H-5): These protons are the most deshielded in the aromatic region due to the direct inductive and mesomeric electron-withdrawing effect of the N-ethoxycarbonyl group. They typically appear as a triplet at a lower field.
-
β-Protons (H-3/H-4): These protons are located further from the nitrogen atom and experience a lesser degree of deshielding. Consequently, they resonate at a higher field (lower ppm) compared to the α-protons and also appear as a triplet.
The splitting pattern arises from the coupling between adjacent protons. Each α-proton is coupled to the adjacent β-proton, and each β-proton is coupled to the adjacent α-proton, with a typical coupling constant (³JHH) of approximately 2.5-3.0 Hz.
Aliphatic Region: The Signature of the Ethyl Group
The ethyl group gives rise to a classic quartet and triplet pattern, a hallmark of this functional group in NMR spectroscopy.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing oxygen atom of the ester and therefore resonate at a lower field. They are split into a quartet by the three neighboring methyl protons.
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and are consequently found at a higher field. They are split into a triplet by the two neighboring methylene protons.
The coupling constant (³JHH) for the ethyl group is typically around 7.1 Hz.
¹³C NMR Spectral Data Interpretation
The proton-decoupled ¹³C NMR spectrum of ethyl pyrrole-1-carboxylate displays four distinct signals in the aromatic and carbonyl regions, and two signals in the aliphatic region.
-
Carbonyl Carbon (-C=O): This carbon is the most deshielded in the spectrum due to the direct attachment of two electronegative oxygen atoms and its sp² hybridization. It appears at the lowest field.
-
α-Carbons (C-2/C-5): Similar to their proton counterparts, the α-carbons are significantly deshielded by the electron-withdrawing effect of the N-ethoxycarbonyl group.
-
β-Carbons (C-3/C-4): These carbons are less affected by the substituent on the nitrogen and therefore resonate at a higher field compared to the α-carbons.
-
Methylene Carbon (-CH₂-): This carbon is deshielded by the adjacent oxygen atom.
-
Methyl Carbon (-CH₃): This is the most shielded carbon in the molecule and appears at the highest field.
Summary of Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| H-2 / H-5 | ~7.3 | t | ~122 |
| H-3 / H-4 | ~6.2 | t | ~112 |
| -CH₂- | ~4.3 | q | ~62 |
| -CH₃ | ~1.3 | t | ~14 |
| -C=O | - | - | ~150 |
Note: The chemical shift values provided are approximate and can vary depending on the solvent and the concentration of the sample.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
The following protocol outlines a standard procedure for the preparation and acquisition of NMR spectra for ethyl pyrrole-1-carboxylate.
Materials:
-
Ethyl pyrrole-1-carboxylate (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
Procedure:
-
Sample Weighing: Accurately weigh the required amount of ethyl pyrrole-1-carboxylate.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a small vial.
-
Transfer: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Instrumentation: Insert the NMR tube into the spectrometer.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard instrument parameters. For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.
Visualizing the Molecular Structure and NMR Assignments
Caption: Molecular structure of ethyl pyrrole-1-carboxylate with corresponding ¹H and ¹³C NMR chemical shift assignments.
Causality in Spectral Interpretation: A Deeper Dive
The observed chemical shifts and coupling patterns are a direct consequence of the molecule's electronic and spatial arrangement. The electron-withdrawing nature of the N-ethoxycarbonyl group is the dominant factor influencing the chemical shifts of the pyrrole ring protons and carbons. This effect diminishes with distance, hence the upfield position of the β-protons and carbons relative to the α-positions. The through-bond coupling interactions provide invaluable information about the connectivity of the atoms. The triplet-of-triplets appearance for the pyrrole protons and the quartet-triplet system for the ethyl group are unambiguous indicators of the neighboring proton environments.
Conclusion: A Foundation for Confident Structural Elucidation
A thorough understanding of the NMR spectral data of ethyl pyrrole-1-carboxylate is essential for any scientist working with this important synthetic building block. This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectra, grounding the interpretation in the fundamental principles of chemical structure and electronic effects. By appreciating the causality behind the observed spectral features, researchers can confidently identify this compound, monitor its reactions, and ultimately accelerate their research and development endeavors.
References
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Ethyl Pyrrole-1-carboxylate: A Comprehensive Guide to Chemical Stability, Storage, and Handling
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl pyrrole-1-carboxylate is a key heterocyclic building block in medicinal chemistry, valued for its role in the synthesis of complex therapeutic agents.[1][2][3] The inherent reactivity of the N-acylated pyrrole ring system, however, presents significant challenges related to its stability and storage. This guide provides an in-depth analysis of the chemical vulnerabilities of ethyl pyrrole-1-carboxylate, detailing the primary degradation pathways including hydrolysis, oxidation, and photodegradation. We present field-proven protocols for optimal storage, safe handling under inert conditions, and robust analytical methods for stability assessment. This document is intended to equip researchers and drug development professionals with the necessary expertise to ensure the integrity and reproducibility of their work involving this critical reagent.
The Chemical Rationale: Understanding the Inherent Instability
The stability of ethyl pyrrole-1-carboxylate is intrinsically linked to the electronic characteristics of its structure. The pyrrole ring is an electron-rich aromatic system, making it susceptible to oxidative processes.[4] Unlike the relatively stable C-substituted pyrroles, the ethyl carboxylate group attached directly to the nitrogen atom introduces a point of significant chemical vulnerability. This N-acyl linkage behaves as a carbamate, which is susceptible to nucleophilic attack, particularly from water (hydrolysis).
The key takeaways regarding its structure-stability relationship are:
-
Electron-Rich Ring: The pyrrole nucleus readily participates in oxidation reactions, often leading to discoloration (darkening) and polymerization upon exposure to air.[4]
-
N-Carboxylate Group: This functional group is the primary site for hydrolytic degradation. Its cleavage breaks the N-C bond, destroying the parent molecule.
-
Aromatic System: The conjugated π-system can absorb ultraviolet (UV) radiation, making the molecule susceptible to photodegradation.[5][6]
A foundational understanding of these three vulnerabilities is critical for designing appropriate storage conditions and handling procedures.
Primary Degradation Pathways and Mechanisms
To maintain the purity and integrity of ethyl pyrrole-1-carboxylate, one must mitigate three principal degradation pathways. These pathways can occur independently or concurrently, especially during improper long-term storage or in-process handling.
Hydrolytic Degradation
Hydrolysis is the most significant non-oxidative degradation pathway. The N-carboxylate functional group is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[6][7][8]
-
Mechanism: In the presence of water, the carbonyl carbon of the carboxylate group is subject to nucleophilic attack. Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. Under acidic conditions, the carbonyl oxygen is first protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.[7][8] In both scenarios, the process ultimately leads to the cleavage of the nitrogen-carbon bond.
-
Degradation Products: The primary products of hydrolysis are pyrrole and ethyl chloroformate, with the latter being unstable and further decomposing to ethanol, carbon dioxide, and hydrochloric acid. The formation of acid can, in turn, catalyze further degradation.
-
Causality for Prevention: The primary preventative measure is strict moisture exclusion. This is why the compound must be stored in tightly sealed containers and handled under dry, inert conditions.
Oxidative Degradation
Exposure to atmospheric oxygen poses a significant threat to the pyrrole ring itself. This process is often autocatalytic and can be accelerated by the presence of light or trace metal impurities.[9][10]
-
Mechanism: The electron-rich pyrrole ring can be attacked by molecular oxygen, leading to the formation of radical intermediates. These intermediates can propagate a chain reaction, leading to a complex mixture of oxidized pyrroles and, ultimately, dark-colored polymeric materials.[4] Studies on the related compound N-methylpyrrolidone (NMP) have shown that oxidation can be initiated by UV light and hydroxyl radicals and may lead to a decrease in the pH of the medium.[10]
-
Degradation Products: The initial products are often hydroxylated or ring-opened species, which are typically unstable and readily polymerize. The most visible sign of oxidative degradation is the gradual darkening of the material from a colorless or pale yellow liquid to a dark brown or black tar.[4]
-
Causality for Prevention: To prevent oxidation, the compound must be rigorously protected from air. Storage under an inert atmosphere (e.g., argon or nitrogen) is mandatory for long-term stability.[10][11]
Photodegradation
Pyrrole-containing molecules are known to be photolabile, capable of degrading upon exposure to light, particularly in the UV spectrum.[5][6]
-
Mechanism: The molecule can undergo direct photodegradation by absorbing photons, leading to electronically excited states that can then undergo chemical reactions like bond cleavage or rearrangement. Indirect photodegradation can also occur, where other molecules in a solution absorb light and form reactive species (like singlet oxygen) that then attack the pyrrole ring.[5]
-
Degradation Products: Photodegradation can lead to a variety of products, including isomers, ring-cleaved products, and polymers. Studies on related pyrrole derivatives have confirmed photolability as a key instability factor.[6]
-
Causality for Prevention: Protection from light is essential. The use of amber glass vials or storage in a dark environment, such as a light-tight cabinet or freezer, is required.
The following diagram illustrates the convergence of these degradation pathways.
Caption: Figure 1. Key Degradation Pathways for Ethyl Pyrrole-1-carboxylate.
Recommended Storage and Handling Protocols
A self-validating system of storage and handling is non-negotiable for ensuring the integrity of ethyl pyrrole-1-carboxylate. The following protocols are based on mitigating the degradation pathways detailed above.
Storage Conditions
A multi-tiered approach to storage ensures that the compound's integrity is maintained based on its intended use timeline.
| Parameter | Long-Term Storage (> 3 months) | Short-Term Storage (< 3 months) | In-Use Solutions (Daily/Weekly) |
| Temperature | -20°C or lower [12] | 2-8°C | 2-8°C (preferred) or Room Temp (if validated) |
| Atmosphere | Inert Gas (Argon/Nitrogen) [12] | Inert Gas (Argon/Nitrogen) | Inert Gas Headspace |
| Container | Tightly sealed, amber glass vial with a PTFE-lined cap (e.g., Sure/Seal™ bottle)[1][12] | Tightly sealed, amber glass vial with a PTFE-lined cap | Tightly sealed, amber glass vial with a septum cap |
| Moisture | Strict exclusion; store with desiccants in a secondary container | Strict exclusion | Minimize atmospheric exposure during use |
| Light | Complete darkness (e.g., inside a freezer box)[13] | Complete darkness | Protect from direct light |
Step-by-Step Protocol for Handling and Aliquoting
This protocol describes the use of standard Schlenk line or glove box techniques to handle the neat compound and prepare stock solutions.[1][13][14]
Prerequisites:
-
All glassware (syringes, needles, flasks, vials) must be oven-dried (e.g., at 120°C for at least 4 hours) and cooled under a stream of dry inert gas or in a desiccator immediately before use.[2][13]
-
An inert gas source (dry nitrogen or argon) connected to a manifold (Schlenk line) is required.[14]
-
Use only anhydrous grade solvents for preparing solutions.
Protocol Steps:
-
Inerting the System: Assemble the dried reaction flask (for preparing the solution) and equip it with a rubber septum. Purge the flask with inert gas for 5-10 minutes. This is typically done by inserting a needle connected to the inert gas source and a second needle as an outlet.
-
Temperature Equilibration: Allow the sealed vial of ethyl pyrrole-1-carboxylate to warm to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold surface of the compound.
-
Transfer of Neat Liquid:
-
Puncture the septum of the reagent vial with a needle connected to the inert gas line to create a positive pressure.
-
Using a clean, dry, gas-tight syringe that has been flushed several times with inert gas, puncture the septum.[1][13]
-
Slowly withdraw the desired volume of ethyl pyrrole-1-carboxylate. The positive pressure in the vial will aid the transfer.
-
Carefully transfer the liquid to the inerted reaction flask by piercing its septum.
-
-
Preparation of Stock Solution:
-
After adding the neat compound, add the required volume of anhydrous solvent to the reaction flask using a second dry syringe.
-
Maintain a gentle positive pressure of inert gas throughout the process.
-
-
Aliquoting and Storage:
-
If desired, use the same syringe technique to transfer the final solution into smaller, oven-dried, and inerted amber vials for single-use aliquots.
-
Seal each aliquot vial, wrap the cap with Parafilm® for extra security, and store under the appropriate conditions as defined in the table above.
-
Caption: Figure 2. Inert Atmosphere Handling Workflow for Sensitive Reagents.
Framework for Stability Assessment: Forced Degradation Studies
For drug development applications, understanding the stability profile under stress conditions is a regulatory expectation and a scientific necessity.[15][16][17] A forced degradation study is designed to deliberately degrade the compound to identify potential degradants and establish a stability-indicating analytical method.
Designing the Forced Degradation Study
The study should expose ethyl pyrrole-1-carboxylate to the conditions outlined in the table below, targeting a degradation of 5-20%.[15]
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway Targeted |
| Acid Hydrolysis | 0.1 M HCl; Room Temperature or up to 60°C | Hydrolysis of the N-carboxylate |
| Base Hydrolysis | 0.1 M NaOH; Room Temperature | Hydrolysis of the N-carboxylate; Ring Cleavage[6][18][19] |
| Oxidation | 3% H₂O₂; Room Temperature | Oxidation of the pyrrole ring |
| Thermal | 60-80°C (Solid State and in Solution) | Thermally-induced decomposition |
| Photolytic | ICH Q1B options (e.g., 1.2 million lux hours visible, 200 watt hours/m² UV) | Photodegradation of the pyrrole ring |
Experimental Protocol: Forced Degradation
-
Sample Preparation: Prepare a stock solution of ethyl pyrrole-1-carboxylate at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Stress Application: For each condition, mix the stock solution with the stressor (e.g., equal volumes of stock solution and 0.2 M HCl to achieve a final HCl concentration of 0.1 M). For thermal and photolytic studies, expose both solid samples and solutions.
-
Time Points: Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis to halt the reaction (e.g., add an equimolar amount of base or acid).
-
Analysis: Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Purity and Stability Analysis by RP-HPLC
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is the gold standard for separating the parent compound from its degradation products.[20]
Example HPLC Method Parameters:
-
Mobile Phase: Isocratic or gradient elution using Acetonitrile and a buffer (e.g., 10 mM Phosphate Buffer, pH 3.0)[18][21]
-
Detection: UV/Vis Detector at an appropriate wavelength (e.g., 225 nm)[18][21]
-
Injection Volume: 10 µL
The goal of this method is to achieve baseline separation between the peak for ethyl pyrrole-1-carboxylate and any new peaks that appear from the degradation products. This validated method can then be used for routine purity checks and long-term stability monitoring.
Conclusion
The chemical integrity of ethyl pyrrole-1-carboxylate is paramount for its successful application in research and pharmaceutical development. Its stability is challenged by its inherent sensitivity to moisture, atmospheric oxygen, and light. By understanding the mechanisms of hydrolysis, oxidation, and photodegradation, researchers can implement a robust, scientifically-grounded strategy for storage and handling. Adherence to inert atmosphere techniques, stringent control of temperature, and protection from light are not merely best practices but essential requirements. The implementation of systematic stability testing through forced degradation studies provides the ultimate validation, ensuring that the compound's purity is maintained from the stock bottle to the final experimental result.
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- Wikipedia. Pyrrole.
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- Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia.
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An In-depth Technical Guide to the Physical Properties of Ethyl pyrrole-1-carboxylate
This guide provides a comprehensive overview of the key physical and spectroscopic properties of Ethyl pyrrole-1-carboxylate, with a focus on Ethyl 1H-pyrrole-2-carboxylate, the most prevalent isomer. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of these properties, offering not just procedural steps but also the scientific rationale behind the methodologies.
Introduction
Ethyl pyrrole-1-carboxylate, particularly the 2-substituted isomer, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyrrole core is a fundamental scaffold in numerous natural products and pharmaceuticals. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and developmental workflows. This guide aims to be a definitive resource, amalgamating critical data with practical, field-proven experimental insights.
Core Physical Properties
The fundamental physical characteristics of a compound govern its behavior in various experimental and physiological environments. Herein, we present the core physical properties of Ethyl 1H-pyrrole-2-carboxylate.
Data Summary
| Property | Value | Source(s) |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| Appearance | Colorless to light yellow liquid or solid | [2] |
| Melting Point | 37-39 °C | [3] |
| Boiling Point | ~222 - 224 °C | [2] |
| Density | 1.078 g/cm³ | [2] |
| Refractive Index | 1.496 - 1.498 | [2] |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol and ether. | [2] |
Experimental Determination of Physical Properties
The accurate determination of physical properties is the cornerstone of chemical characterization. The following sections detail the methodologies for key physical property measurements, emphasizing the principles that ensure data integrity.
Melting Point Determination
The melting point is a critical indicator of a compound's purity.[4] Pure crystalline solids exhibit a sharp melting range, typically within 0.5-1.0°C. Impurities tend to depress and broaden the melting range.
Experimental Protocol: Capillary Method
-
Sample Preparation: A small amount of finely powdered, dry Ethyl 1H-pyrrole-2-carboxylate is packed into a capillary tube to a height of 1-2 mm.[5][6]
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[5][7] This assembly is then placed in a melting point apparatus, such as a Thiele tube or a modern digital instrument.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting range is reported as T₁ - T₂.
Causality Behind Choices: A slow heating rate is crucial to allow for thermal equilibrium between the sample, the heating medium, and the thermometer, ensuring an accurate reading. A finely powdered sample ensures uniform heat distribution.
Caption: Workflow for NMR Spectroscopy.
Spectral Data for Ethyl 1H-pyrrole-2-carboxylate:
While specific peak assignments require experimental data, typical chemical shifts can be predicted based on the structure. The PubChem database indicates the availability of ¹H and ¹³C NMR spectra for this compound.
[1]#### Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
[8]Experimental Protocol: Thin Film Method
-
Sample Preparation: A small amount of Ethyl 1H-pyrrole-2-carboxylate is dissolved in a volatile solvent (e.g., methylene chloride). 2[9]. Film Formation: A drop of the solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound. 3[9]. Data Acquisition: The salt plate is placed in the sample holder of the IR spectrometer, and the spectrum is recorded.
Causality Behind Choices: The thin film method is simple and avoids interference from solvents in the spectrum. S[9]alt plates are used because they are transparent to infrared radiation in the analytical region.
[10]Workflow for IR Spectroscopy (Thin Film)
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An In-depth Technical Guide to Ethyl Pyrrolecarboxylate Isomers
This guide provides a comprehensive technical overview of ethyl pyrrolecarboxylate, with a primary focus on the distinctions and applications of its key positional isomers. Given the greater prevalence and extensive documentation of the C-substituted isomers in research and development, this document will dedicate significant attention to ethyl 1H-pyrrole-2-carboxylate while also providing a detailed examination of the synthetically crucial, N-substituted ethyl 1H-pyrrole-1-carboxylate. This resource is intended for researchers, chemists, and drug development professionals who utilize pyrrole scaffolds in their synthetic and medicinal chemistry endeavors.
Introduction: Navigating the Isomerism of Ethyl Pyrrolecarboxylate
The term "ethyl pyrrolecarboxylate" can refer to several positional isomers, each with distinct chemical properties, reactivity, and synthetic utility. The position of the ethyl carboxylate group on the pyrrole ring dictates the molecule's electronic characteristics and steric environment, fundamentally influencing its role as a synthetic building block. The three primary isomers are:
-
Ethyl 1H-pyrrole-1-carboxylate (N-substituted): The ester group is attached to the nitrogen atom. This isomer is primarily used as a protected form of pyrrole, where the N-alkoxycarbonyl group acts as an electron-withdrawing group to stabilize the ring and direct subsequent reactions.
-
Ethyl 1H-pyrrole-2-carboxylate (C2-substituted): The ester group is at the C2 position, adjacent to the nitrogen. This is the most widely documented and commercially available isomer, serving as a critical precursor in the synthesis of porphyrins, pharmaceuticals, and other complex heterocyclic systems.
-
Ethyl 1H-pyrrole-3-carboxylate (C3-substituted): The ester group is at the C3 position. This isomer also serves as a valuable synthetic intermediate, offering a different substitution pattern for constructing complex molecules.
Due to the significant differences in their chemistry and the volume of available research, this guide will address these isomers in separate, dedicated sections.
Caption: Positional isomers of ethyl pyrrolecarboxylate.
Part 1: Ethyl 1H-pyrrole-1-carboxylate (N-Pyrrolecarboxylate)
Ethyl 1H-pyrrole-1-carboxylate is characterized by the ester functionality on the pyrrole nitrogen. This N-alkoxycarbonyl group serves a critical role as a protecting group in organic synthesis. It deactivates the typically electron-rich pyrrole ring, enhancing its stability towards oxidative degradation and preventing unwanted N-deprotonation.[1] This modification of reactivity is pivotal for controlling the regioselectivity of subsequent functionalization steps.[2][3]
Identifiers and Properties
While a specific CAS number for the ethyl ester is not consistently cited in major databases, the class of N-alkoxycarbonyl pyrroles is well-established synthetically.[1]
| Identifier | Value | Source |
| IUPAC Name | Ethyl 1H-pyrrole-1-carboxylate | - |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| General Class | N-Alkoxycarbonyl Pyrrole | [1] |
Synthesis and Reactivity
The synthesis of N-alkoxycarbonyl pyrroles, including the ethyl ester, has been efficiently achieved through the condensation of O-substituted carbamates with 2,5-dimethoxytetrahydrofuran in acetic acid.[1] This method provides a direct, high-yield route to these valuable synthetic intermediates.
The primary utility of the N-ethoxycarbonyl group is to modulate the pyrrole's reactivity. Standard, unprotected pyrrole undergoes electrophilic substitution preferentially at the C2 position. However, the introduction of an electron-withdrawing N-alkoxycarbonyl group can alter this selectivity. For instance, in acylation reactions using carboxylic acids activated by a sulfonic acid anhydride, N-alkoxycarbonyl pyrroles are regioselectively acylated at the 2-position, whereas N-sulfonyl pyrroles are acylated at the 3-position.[2][5] This distinct reactivity makes N-alkoxycarbonyl protection a powerful strategic tool for chemists.[3]
Caption: Synthesis of N-alkoxycarbonyl pyrroles.[1]
Part 2: Ethyl 1H-pyrrole-2-carboxylate
This isomer is a cornerstone in heterocyclic chemistry, valued as a versatile and stable building block.[6] Its commercial availability and well-documented synthesis and reactivity make it a frequent starting point for complex molecular architectures.
Identifiers and Physical Properties
| Identifier | Value | Source(s) |
| CAS Number | 2199-43-1 | [6][7] |
| IUPAC Name | Ethyl 1H-pyrrole-2-carboxylate | [8] |
| Synonyms | Ethyl 2-pyrrolecarboxylate, Pyrrole-2-carboxylic acid ethyl ester | [6][9] |
| Molecular Formula | C₇H₉NO₂ | [6][7] |
| Molecular Weight | 139.15 g/mol | [6][7] |
| Appearance | White to light yellow crystalline powder/solid | [6][10][11] |
| Melting Point | 37-43 °C | [6][11] |
| Boiling Point | 70 °C @ 0.8 mmHg; 235 °C @ 760 mmHg | [6][11] |
| Solubility | Soluble in methanol | [11] |
Synthesis
A robust and scalable synthesis for ethyl pyrrole-2-carboxylate is documented in Organic Syntheses.[12] The procedure involves a two-step process starting from pyrrole and trichloroacetyl chloride, followed by reaction with sodium ethoxide. This method is advantageous as it avoids the use of moisture-sensitive organometallic reagents.[12]
Step A: Synthesis of 2-Pyrrolyl Trichloromethyl Ketone Pyrrole is acylated with trichloroacetyl chloride in anhydrous ether. The heat of the reaction drives the mixture to reflux. A subsequent aqueous workup with potassium carbonate isolates the intermediate ketone.[12]
Step B: Synthesis of Ethyl pyrrole-2-carboxylate The intermediate ketone is then treated with sodium ethoxide in anhydrous ethanol. The ethoxide attacks the carbonyl, leading to the displacement of the trichloromethyl group and formation of the ethyl ester. The final product is purified by distillation under reduced pressure.[12]
Experimental Protocol: Synthesis of Ethyl 1H-pyrrole-2-carboxylate[12]
A. 2-Pyrrolyl trichloromethyl ketone:
-
Charge a 3-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser (with a drying tube) with 225 g (1.23 moles) of trichloroacetyl chloride and 200 mL of anhydrous diethyl ether.
-
While stirring, add a solution of 77 g (1.2 moles) of freshly distilled pyrrole in 640 mL of anhydrous ether over 3 hours. The exothermic reaction will cause the ether to reflux.
-
After the addition is complete, stir the mixture for an additional hour.
-
Slowly add a solution of 100 g (0.724 mole) of potassium carbonate in 300 mL of water through the dropping funnel.
-
Separate the layers. Dry the organic phase with magnesium sulfate, treat with activated carbon (Norit), and filter.
-
Remove the solvent by distillation. Dissolve the residue in 225 mL of hexane and cool on ice to induce crystallization.
-
Collect the tan solid by filtration and wash with cold hexane to yield 189–196 g (77–80%) of the ketone.
B. Ethyl pyrrole-2-carboxylate:
-
In a 1-L, three-necked flask, dissolve 1.0 g (0.44 g-atom) of sodium in 300 mL of anhydrous ethanol.
-
Once the sodium has dissolved, add 75 g (0.35 mole) of 2-pyrrolyl trichloromethyl ketone portionwise over 10 minutes.
-
Stir the solution for 30 minutes after addition, then concentrate to dryness using a rotary evaporator.
-
Partition the oily residue between 200 mL of ether and 25 mL of 3 N hydrochloric acid.
-
Separate the ether layer, wash the aqueous layer with ether, and combine the ether solutions.
-
Wash the combined ether solution with saturated sodium hydrogen carbonate solution, dry with magnesium sulfate, and concentrate by distillation.
-
Fractionally distill the residue under reduced pressure to obtain 44.0–44.5 g (91–92%) of ethyl pyrrole-2-carboxylate as a pale yellow oil (b.p. 125–128°C at 25 mm Hg).
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An In-Depth Technical Guide to the Electronic Structure of N-Ethoxycarbonylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the electronic structure of N-ethoxycarbonylpyrrole, a key heterocyclic scaffold with significant applications in medicinal chemistry and materials science. By delving into the core principles of its molecular orbital theory, spectroscopic signatures, and computational analysis, this document aims to equip researchers with the foundational knowledge and practical methodologies required for its effective utilization in novel molecular design and development.
Introduction: The Significance of N-Ethoxycarbonylpyrrole
Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of biologically active molecules, including heme, chlorophyll, and numerous pharmaceuticals. The introduction of an ethoxycarbonyl group at the nitrogen atom (N-1 position) significantly modulates the electronic properties of the pyrrole ring. This N-substitution withdraws electron density from the aromatic system, enhancing its stability and altering its reactivity profile.[1] Understanding the nuanced electronic landscape of N-ethoxycarbonylpyrrole is paramount for predicting its chemical behavior, designing new synthetic routes, and ultimately, for the rational design of novel drug candidates and functional materials.
Theoretical Framework: The Electronic Architecture
The electronic structure of N-ethoxycarbonylpyrrole is best understood through the lens of molecular orbital (MO) theory. The pyrrole ring itself is an aromatic system containing six π-electrons delocalized over five p-orbitals (one from each carbon and two from the sp²-hybridized nitrogen atom).[2][3] This delocalization is the source of its aromatic stability.
The Impact of the N-Ethoxycarbonyl Group
The ethoxycarbonyl substituent is a potent electron-withdrawing group. This has two primary consequences for the electronic structure of the pyrrole ring:
-
Inductive Effect: The electronegative oxygen and carbonyl groups pull electron density away from the nitrogen atom and, consequently, from the entire pyrrole ring through the σ-bond framework.
-
Mesomeric (Resonance) Effect: The lone pair of electrons on the pyrrole nitrogen can be delocalized onto the carbonyl group, as depicted in the resonance structures below. This delocalization further reduces the electron density within the pyrrole ring.
This electron-withdrawing nature stabilizes the molecule by lowering the energy of the molecular orbitals.[1]
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.[4]
-
HOMO: In pyrrole, the HOMO is primarily located on the carbon atoms of the ring. The introduction of the electron-withdrawing ethoxycarbonyl group is expected to lower the energy of the HOMO, making the molecule less susceptible to electrophilic attack compared to unsubstituted pyrrole.
-
LUMO: The LUMO of N-ethoxycarbonylpyrrole will be influenced by both the pyrrole ring and the ethoxycarbonyl group. The energy of the LUMO is also expected to be lowered, which can influence the molecule's ability to accept electrons and participate in certain types of reactions.
The energy gap between the HOMO and LUMO is a critical parameter that dictates the molecule's electronic absorption properties and overall reactivity.
Synthesis of N-Ethoxycarbonylpyrrole
A common and efficient method for the synthesis of N-alkoxycarbonyl pyrroles, including N-ethoxycarbonylpyrrole, is the condensation of an O-substituted carbamate with 2,5-dimethoxytetrahydrofuran.[1][5]
Experimental Protocol: Synthesis
Materials:
-
Ethyl carbamate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flask purged with nitrogen, add ethyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add glacial acetic acid and heat the reaction mixture to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add dichloromethane and wash the organic layer sequentially with saturated sodium carbonate solution and brine.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Caption: Workflow for the synthesis of N-ethoxycarbonylpyrrole.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for elucidating the electronic structure and confirming the identity of N-ethoxycarbonylpyrrole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.
-
¹H NMR: The electron-withdrawing effect of the ethoxycarbonyl group will deshield the protons on the pyrrole ring, causing them to resonate at a higher chemical shift (downfield) compared to unsubstituted pyrrole. The protons on the ethyl group will exhibit characteristic quartet and triplet splitting patterns.
-
¹³C NMR: Similarly, the carbon atoms of the pyrrole ring will be deshielded. The carbonyl carbon of the ester will appear at a significantly downfield chemical shift.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-Ethoxycarbonylpyrrole
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyrrole H-2, H-5 | ~7.2 | ~122 |
| Pyrrole H-3, H-4 | ~6.2 | ~112 |
| Carbonyl C=O | - | ~150 |
| Methylene -CH₂- | ~4.3 (quartet) | ~62 |
| Methyl -CH₃ | ~1.3 (triplet) | ~14 |
Note: These are estimated values and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For N-ethoxycarbonylpyrrole, the most prominent absorption bands are expected for the carbonyl group and the C-N and C-H bonds of the pyrrole ring.
Table 2: Key Predicted IR Absorption Bands for N-Ethoxycarbonylpyrrole
| Wavenumber (cm⁻¹) | Vibration |
| ~1730 | C=O stretch (strong) |
| ~1550 | C=C stretch (aromatic) |
| ~1380 | C-N stretch |
| ~750 | C-H out-of-plane bend |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. Pyrrole exhibits characteristic π-π* transitions.[6] The presence of the ethoxycarbonyl group, which extends the conjugation, is expected to cause a slight red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted pyrrole. The spectrum of carbonyl-containing compounds can also show a weak n-π* transition at a longer wavelength.[7]
Computational Analysis: A Deeper Dive
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for obtaining a detailed understanding of the electronic structure of molecules.[2][3]
Computational Protocol: DFT Calculations
Software: Gaussian, ORCA, or other quantum chemistry packages.
Methodology:
-
Geometry Optimization: Optimize the molecular geometry of N-ethoxycarbonylpyrrole using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (no imaginary frequencies).
-
Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand their spatial distribution and calculate their energies.
-
Spectroscopic Prediction: Simulate the IR and UV-Vis spectra to aid in the interpretation of experimental data.
Caption: Workflow for DFT analysis of N-ethoxycarbonylpyrrole.
Implications for Drug Development and Materials Science
The electronic structure of N-ethoxycarbonylpyrrole directly influences its utility in various applications:
-
Drug Development: The electron-deficient nature of the pyrrole ring can alter its binding affinity to biological targets. The ethoxycarbonyl group can also serve as a handle for further chemical modifications to optimize pharmacokinetic and pharmacodynamic properties.
-
Materials Science: The tunable electronic properties of N-substituted pyrroles make them valuable building blocks for organic electronic materials, such as conducting polymers and dyes.
Conclusion
A thorough understanding of the electronic structure of N-ethoxycarbonylpyrrole is essential for its effective application in research and development. This guide has provided a comprehensive overview of the theoretical principles, synthetic methodologies, and analytical techniques required to characterize this important molecule. By integrating experimental and computational approaches, researchers can gain deep insights into its electronic landscape, thereby enabling the rational design of novel molecules with desired properties.
References
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Ibeji, C. U., Adejoro, I. A., & Adeleke, B. B. (2015). A Benchmark Study on the Properties of Unsubstituted and Some Substituted Polypyrroles. Journal of Physical Chemistry & Biophysics, 5(193), 2161-0398.
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
-
Del Bene, J. E., & Cohen, I. (1978). Molecular orbital theory of the hydrogen bond. 20. Pyrrole and imidazole as proton donors and proton acceptors. Journal of the American Chemical Society, 100(18), 5285-5290.
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Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central.
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Chemistry LibreTexts. (2024). 15.5: Aromatic Heterocycles - Pyridine and Pyrrole.
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ResearchGate. (n.d.). UV−vis absorption spectra of pyrrole before and after polymerization by...
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MBB College. (n.d.). Pyrrole, Furan, Thiophene.
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A Comprehensive Guide to Determining the Thermochemical Properties of Ethyl Pyrrole-1-carboxylate
Abstract: Thermochemical data, such as enthalpy of formation, heat capacity, and entropy, are fundamental to process safety, reaction engineering, and drug development. For many compounds, including Ethyl pyrrole-1-carboxylate, this critical information is absent from the scientific literature. This technical guide addresses this knowledge gap by providing a comprehensive, field-proven roadmap for the experimental determination and computational prediction of its key thermochemical properties. This document is intended for researchers, chemists, and drug development professionals, offering a self-validating framework that integrates advanced experimental protocols with high-accuracy computational chemistry to generate reliable and publishable data.
Introduction: The Critical Need for Thermochemical Data
Ethyl pyrrole-1-carboxylate is a heterocyclic compound of interest in synthetic chemistry and as a potential building block in medicinal chemistry. The design of safe, efficient, and scalable synthetic routes, as well as the understanding of its stability and reactivity, fundamentally depends on accurate thermochemical data. The standard enthalpy of formation (ΔfH⦵), in particular, is a cornerstone property that dictates the energy release of reactions and is crucial for hazard analysis[1][2].
A thorough literature review reveals a significant data gap, with no published experimental or high-level computational thermochemical data available for Ethyl pyrrole-1-carboxylate. While data exists for the parent heterocycle, pyrrole[3][4], and some substituted derivatives[5][6][7][8], direct extrapolation is often unreliable. This guide, therefore, outlines a rigorous, multi-pronged approach to bridge this gap, combining state-of-the-art experimental measurements with theoretical calculations to establish a complete and validated thermochemical profile.
Synthesis and Characterization: The Prerequisite for Accuracy
Reliable thermochemical measurements demand a sample of the highest purity. Any contaminants, including residual solvents or starting materials, will introduce significant errors in calorimetric measurements.
Proposed Synthetic Route
A common and effective method for the N-acylation of pyrrole involves its reaction with an acylating agent. A robust synthesis of Ethyl pyrrole-1-carboxylate can be achieved by deprotonating pyrrole with a suitable base (e.g., sodium hydride) followed by reaction with ethyl chloroformate.
Protocol:
-
Suspend sodium hydride (1.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous THF.
-
Allow the reaction mixture to stir at 0 °C for 1 hour to ensure complete deprotonation.
-
Add ethyl chloroformate (1.05 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction carefully by the slow addition of water.
-
Extract the product into diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via vacuum distillation to yield pure Ethyl pyrrole-1-carboxylate.
Purity Validation
The purity of the synthesized compound must be rigorously assessed and confirmed to be >99.5% before proceeding.
Mandatory Analyses:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and identify any organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To quantify purity and identify any volatile impurities.
-
Karl Fischer Titration: To determine the water content, which is critical for accurate combustion calorimetry.
Experimental Determination of Thermochemical Properties
The experimental workflow is designed to directly measure key thermochemical parameters. The combination of these techniques provides a comprehensive picture of the compound's energetic landscape.
Caption: High-level workflow for the experimental determination of thermochemical data.
Enthalpy of Combustion and Formation (Solid Phase)
The standard enthalpy of formation in the solid (crystalline, cr) or liquid (l) phase is most accurately determined from the standard enthalpy of combustion (ΔcH⦵) via static bomb calorimetry.
Protocol: Static Bomb Calorimetry
-
Calibration: Calibrate the calorimeter using a certified benzoic acid standard to determine the energy equivalent of the calorimeter (ε_calor).
-
Sample Preparation: Press a pellet of the high-purity Ethyl pyrrole-1-carboxylate (approx. 0.5-1.0 g, mass precisely known). Place the pellet in a crucible.
-
Auxiliary Substance: Use a known mass of a combustion aid (e.g., mineral oil) if necessary to ensure complete combustion. The enthalpy of combustion of the aid must be precisely known.
-
Assembly: Place the crucible in the bomb, add a measured amount of water (typically 1 mL) to saturate the internal atmosphere, and pressurize with high-purity oxygen (approx. 30 atm).
-
Combustion: Submerge the bomb in the calorimeter's water bath, allow it to reach thermal equilibrium, and ignite the sample. Record the temperature change (ΔT).
-
Analysis: After combustion, analyze the bomb washings for nitric acid (formed from the nitrogen in the sample) via titration to apply the necessary thermochemical corrections.
-
Calculation:
-
Calculate the total heat released: q_total = ε_calor × ΔT.
-
Correct for the combustion of the fuse wire and any auxiliary substance.
-
Correct for the formation of nitric acid.
-
The specific energy of combustion (Δcu°) is calculated from these corrected values.
-
Convert the specific energy of combustion to the standard molar enthalpy of combustion (ΔcH°) and subsequently derive the standard molar enthalpy of formation (ΔfH°(cr/l)) using Hess's Law and known standard enthalpies of formation for CO₂(g), H₂O(l), and N₂(g)[9][10].
-
Heat Capacity and Enthalpy of Fusion
Differential Scanning Calorimetry (DSC) is used to measure the heat capacity (Cp) as a function of temperature and the enthalpy of fusion (ΔfusH).
Protocol: Differential Scanning Calorimetry
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Heat Capacity Measurement:
-
Perform three scans: a baseline (empty pans), a scan with a sapphire standard, and a scan with the sample.
-
Scan over the desired temperature range (e.g., from 273.15 K to the melting point) at a controlled heating rate (e.g., 10 K/min) under a nitrogen atmosphere[11].
-
Calculate Cp(T) using the differences in heat flow between the three scans.
-
-
Enthalpy of Fusion:
-
Heat the sample through its melting point.
-
Integrate the area of the melting endotherm to determine the enthalpy of fusion (ΔfusH). The onset of the peak is taken as the melting temperature (Tm).
-
Enthalpy of Vaporization
Thermogravimetric Analysis (TGA) can be used to determine the vapor pressure as a function of temperature, from which the enthalpy of vaporization (ΔvapH) can be derived using the Clausius-Clapeyron equation.
Protocol: Thermogravimetric Analysis
-
Measurement: Heat the liquid sample in the TGA at several different heating rates (e.g., 5, 10, 15 K/min) under a nitrogen atmosphere.
-
Data Analysis: Determine the temperature at which a specific mass loss occurs for each heating rate.
-
Calculation: Use established methods (e.g., the Ozawa-Flynn-Wall method) to analyze the data and derive the activation energy for vaporization, which is related to the enthalpy of vaporization.
Computational Prediction and Validation
Computational chemistry provides an independent and powerful method to predict thermochemical properties. High-accuracy composite methods, such as the Gaussian-4 (G4) theory, have demonstrated excellent agreement with experimental values for related heterocyclic compounds[3][4].
Caption: Workflow for computational prediction of gas-phase thermochemical data.
Gas-Phase Enthalpy of Formation
The gas-phase enthalpy of formation (ΔfH⦵(g)) is best calculated using an isodesmic reaction scheme. This approach cancels out systematic errors in the quantum chemical calculations by conserving the number and types of chemical bonds.
Protocol: G4-Based Isodesmic Calculation
-
Structure Optimization: Optimize the geometries of Ethyl pyrrole-1-carboxylate and all reactants and products in the chosen isodesmic reaction (see below) at the B3LYP/6-31G(2df,p) level of theory.
-
Frequency Calculation: Perform vibrational frequency calculations at the same level to confirm each structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
High-Accuracy Energy: Calculate the total electronic energies of all species using the G4 composite method[4].
-
Isodesmic Reaction: Construct a reaction such as the one below, where the thermochemical data for all species except the target are well-established experimentally.
Ethyl pyrrole-1-carboxylate + Pyrrole → N-ethylpyrrole + Ethyl pyrrole-2-carboxylate
(Note: This is an example; a well-chosen reaction uses the simplest molecules possible with known, reliable experimental data.)
-
Calculation of ΔfH⦵(g):
-
Calculate the enthalpy of reaction at 298.15 K from the G4 electronic energies and thermal corrections: ΔrH°(calc).
-
Rearrange the equation ΔrH° = ΣΔfH°(products) - ΣΔfH°(reactants) to solve for the enthalpy of formation of the target molecule, using experimental ΔfH°(g) values for the other species.
-
Heat Capacity, Entropy, and Enthalpy
The results from the vibrational frequency calculations can be used within the framework of statistical thermodynamics (rigid rotor-harmonic oscillator approximation) to compute the ideal gas heat capacity (Cp°(g)), standard entropy (S°), and enthalpy (H°) as functions of temperature.
Data Integration and Validation
The cornerstone of this guide is the principle of self-validation. The experimentally determined and computationally predicted values must be compared to ensure the highest level of confidence in the final data.
Validation Cross-Check:
-
Enthalpy of Sublimation (ΔsubH): This value provides the critical link between the solid and gas phases.
-
From Experiment: ΔsubH = ΔfusH + ΔvapH.
-
From Integration: ΔsubH = ΔfH⦵(g, calc) - ΔfH⦵(cr, exp).
-
-
A strong agreement (within 2-4 kJ/mol) between these two independently derived values for the enthalpy of sublimation validates the accuracy of both the experimental and computational results.
Final Data Presentation
All final and validated thermochemical data should be presented clearly. The following tables provide a template for reporting the determined properties.
Table 1: Experimentally Determined Thermochemical Properties at 298.15 K
| Property | Symbol | Value | Units |
|---|---|---|---|
| Molar Mass | M | 139.15 | g·mol⁻¹ |
| Energy of Combustion (solid) | Δcu°(cr) | TBD | kJ·mol⁻¹ |
| Enthalpy of Combustion (solid) | ΔcH°(cr) | TBD | kJ·mol⁻¹ |
| Enthalpy of Formation (solid) | ΔfH°(cr) | TBD | kJ·mol⁻¹ |
| Melting Temperature | T_fus | TBD | K |
| Enthalpy of Fusion | Δ_fus_H | TBD | kJ·mol⁻¹ |
| Enthalpy of Vaporization | Δ_vap_H | TBD | kJ·mol⁻¹ |
| Enthalpy of Sublimation (Exp.) | Δ_sub_H | TBD | kJ·mol⁻¹ |
Table 2: Computationally Predicted Gas-Phase Properties at 298.15 K
| Property | Symbol | Value | Units |
|---|---|---|---|
| Enthalpy of Formation (gas) | ΔfH°(g) | TBD | kJ·mol⁻¹ |
| Standard Entropy | S° | TBD | J·mol⁻¹·K⁻¹ |
| Heat Capacity (Constant Pressure) | C_p° | TBD | J·mol⁻¹·K⁻¹ |
| Enthalpy of Sublimation (Calc.) | Δ_sub_H | TBD | kJ·mol⁻¹ |
TBD: To Be Determined
Conclusion
This guide provides a rigorous, step-by-step framework for determining the essential thermochemical properties of Ethyl pyrrole-1-carboxylate. By systematically combining high-purity synthesis, precision calorimetry (bomb and DSC), and high-accuracy quantum chemical calculations (G4 theory), researchers can generate a complete and self-validated dataset. This approach not only fills a critical knowledge gap but also establishes a gold standard for the thermochemical characterization of novel compounds in the fields of chemical engineering and drug development.
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Ruzicka, V., & Domalski, E. S. (1993). Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. II. Compounds of Carbon, Hydrogen, Halogens, Nitrogen, Oxygen, and Sulfur. Journal of Physical and Chemical Reference Data, 22(3), 619-657. Available at: [Link]
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Fortier, J., et al. (1976). Heat capacities of some organic liquids determined with the Picker flow calorimeter. Semantic Scholar. Available at: [Link]
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Bailey, D. M., & Johnson, R. E. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. Available at: [Link]
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Notario, R., & Abboud, J.-L. M. (2022). Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. MDPI. Available at: [Link]
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Böß, E., et al. (2012). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 77(19), 8561-8572. Available at: [Link]
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Elder, J. W., et al. (1989). Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. Synthetic Communications, 19(5-6), 763-768. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: The Paal-Knorr Synthesis for N-Substituted Pyrroles
Overview: A Cornerstone in Heterocyclic Chemistry
First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has become a foundational and enduring method for constructing substituted pyrrole rings.[1][2] This powerful condensation reaction unites a 1,4-dicarbonyl compound with a primary amine (or ammonia) to forge the five-membered aromatic pyrrole core, a structural motif of immense importance.[3][4] The pyrrole scaffold is a privileged structure found in a vast array of natural products, pharmaceuticals, and advanced materials, including heme, chlorophyll, and blockbuster drugs like Atorvastatin (Lipitor®).[5][6]
The enduring relevance of the Paal-Knorr synthesis stems from its operational simplicity, general reliability, and the accessibility of its starting materials.[3][5] While traditional protocols often required harsh conditions, modern advancements have transformed it into a highly versatile and "green" methodology, adaptable to sensitive substrates and complex molecular architectures.[3][7] This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols, and insights into its application for researchers, scientists, and drug development professionals.
The Core Mechanism: A Stepwise Annulation
The synthesis of an N-substituted pyrrole via the Paal-Knorr method is a dehydrative cyclization. The established mechanism, investigated in detail by V. Amarnath and colleagues, proceeds through a critical hemiaminal intermediate.[1][4][8] The reaction is typically facilitated by a Brønsted or Lewis acid catalyst, though it can also proceed under neutral conditions.[4][9] It is crucial to note that strongly acidic conditions (e.g., pH < 3) can suppress the nucleophilicity of the amine and favor the competing Paal-Knorr furan synthesis pathway.[4][9]
The mechanism unfolds in three primary stages:
-
Nucleophilic Attack & Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on one of the carbonyl carbons of the 1,4-dicarbonyl compound. In acid-catalyzed variants, the carbonyl oxygen is first protonated, enhancing the electrophilicity of the carbonyl carbon and accelerating the attack. This step yields a key tetrahedral intermediate known as a hemiaminal.[5][9]
-
Intramolecular Cyclization: The nitrogen atom of the hemiaminal then acts as an intramolecular nucleophile, attacking the second carbonyl carbon. This ring-closing annulation, which is often the rate-determining step, forms a five-membered cyclic intermediate, a 2,5-dihydroxytetrahydropyrrole derivative.[3][4][10]
-
Dehydration and Aromatization: The cyclic intermediate readily undergoes a two-fold dehydration, eliminating two molecules of water. This final step results in the formation of new double bonds within the ring, leading to the stable, aromatic N-substituted pyrrole product.[9][11]
Caption: The mechanistic pathway of the Paal-Knorr synthesis for N-substituted pyrroles.
Methodological Advancements and Catalysis
Historically, the Paal-Knorr synthesis was perceived as limited by the need for prolonged heating in strong acids, which could degrade sensitive functional groups.[3][7] However, significant progress in catalysis and reaction engineering has overcome these challenges, expanding the reaction's scope and aligning it with the principles of green chemistry.[3]
Modern approaches frequently employ:
-
Mild Lewis Acids: Catalysts such as Sc(OTf)₃, Bi(NO₃)₃, and even molecular iodine (I₂) can effectively promote the reaction under milder conditions, often at room temperature.[10][12]
-
Heterogeneous Catalysts: Solid acid catalysts like clays (montmorillonite KSF), silica-supported sulfuric acid, and various aluminas offer high efficiency combined with the practical advantages of easy separation and recyclability.[3][6][13]
-
Microwave Irradiation: Microwave-assisted protocols dramatically reduce reaction times from hours to minutes, increasing throughput and often improving yields.[5][12]
-
Alternative Solvents & Solvent-Free Conditions: The reaction has been successfully performed in greener solvents like water or ionic liquids, and in many cases, can be run entirely solvent-free, reducing environmental impact.[3][10][12]
These advancements have made the Paal-Knorr synthesis a highly adaptable tool for constructing complex pyrroles bearing a wide variety of functional groups. The amine component is broadly applicable, including primary aliphatic amines, anilines with either electron-donating or withdrawing groups, and various heterocyclic amines.[10]
Comparative Reaction Conditions
The choice of catalyst, solvent, and energy input significantly impacts reaction efficiency, time, and yield. The following table summarizes various conditions reported for the synthesis of N-substituted pyrroles from 1,4-diketones.
| Catalyst | Solvent | Temperature | Typical Time | Yield Range | Reference(s) |
| Acetic Acid (AcOH) | Ethanol / Neat | Reflux / 80-100 °C | 15 min - 4 h | 60-95% | [4][5] |
| p-Toluenesulfonic Acid | Toluene / Xylene | Reflux | 2 - 12 h | 70-90% | [6] |
| Iodine (I₂) | Solvent-Free | Room Temperature | 5 - 30 min | 90-98% | [3] |
| Iron(III) Chloride (FeCl₃) | Water | Room Temperature - 60 °C | 30 min - 2 h | 85-95% | [4][14] |
| Montmorillonite KSF Clay | Dichloromethane | Room Temperature | 1 - 25 h | 69-96% | [6] |
| CATAPAL® 200 Alumina | Solvent-Free | 60 °C | 45 min | 68-97% | [6][13] |
| Microwave (AcOH catalyst) | Ethanol | 80 °C | 5 - 15 min | 80-95% | [5][12] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a conventional and a modern, microwave-assisted Paal-Knorr synthesis.
Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole
Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline using a classic acid-catalyzed reflux method.[5]
Materials:
-
2,5-Hexanedione (Acetonylacetone)
-
Aniline
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
0.5 M Hydrochloric Acid
-
Methanol
-
Round-bottom flask, reflux condenser, heating mantle, ice bath, vacuum filtration apparatus
Procedure:
-
In a 25 mL round-bottom flask, combine 2,5-hexanedione (1.14 g, 10 mmol) and aniline (0.93 g, 10 mmol) in 5.0 mL of ethanol.
-
Carefully add one drop of concentrated hydrochloric acid to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 15 minutes.
-
After the reflux period, remove the heating mantle and allow the flask to cool slightly before placing it in an ice bath to cool thoroughly.
-
While cooling, add 5.0 mL of 0.5 M hydrochloric acid to the reaction mixture. This will precipitate the product.
-
Collect the crystalline product by vacuum filtration, washing the crystals with a small amount of cold water.
-
Recrystallize the crude product from approximately 1 mL of a 9:1 methanol/water mixture to obtain the pure 2,5-dimethyl-1-phenylpyrrole.
Protocol 2: Microwave-Assisted Synthesis of a Tricyclic Pyrrole-2-Carboxamide
Objective: To synthesize a complex pyrrole derivative via a rapid microwave-assisted Paal-Knorr cyclization, demonstrating the efficiency of modern methods.[5]
Materials:
-
1,4-Diketone precursor (e.g., a functionalized hexane-2,5-dione derivative, 0.0374 mmol)
-
Primary amine (3 equivalents)
-
Ethanol (anhydrous)
-
Glacial Acetic Acid
-
Microwave vial (5 mL), microwave reactor, TLC plates, ethyl acetate, water, brine, magnesium sulfate
Procedure:
-
To a 5 mL microwave vial, add a solution of the 1,4-diketone (20.0 mg, 0.0374 mmol) in ethanol (400 µL).
-
Add the desired primary amine (3 equivalents, ~0.112 mmol) followed by glacial acetic acid (40 µL).
-
Securely seal the microwave vial and place it in the microwave reactor cavity.
-
Irradiate the reaction mixture at a constant temperature of 80 °C. An initial power of ~150 W is typically applied for 10-15 seconds to reach the target temperature, after which power is modulated to maintain it.
-
Monitor the reaction's progress by thin-layer chromatography (TLC). The reaction is often complete within 10-20 minutes.
-
Upon completion, allow the reaction vial to cool to room temperature.
Work-up and Purification:
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Partition the mixture between water (10 mL) and ethyl acetate (10 mL).
-
Extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Combine the organic phases, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure.
-
Purify the resulting crude material by column chromatography on silica gel to yield the pure tricyclic pyrrole-2-carboxamide.[5]
Applications in Drug Discovery and Development
The Paal-Knorr synthesis is a vital tool in medicinal chemistry and drug discovery. The pyrrole ring is a well-known pharmacophore present in a wide range of biologically active compounds with anti-inflammatory, antibacterial, anticancer, and cholesterol-lowering properties.[5][15][16]
Key applications include:
-
Access to Privileged Scaffolds: The synthesis provides direct access to the pyrrole core, a structure repeatedly found in FDA-approved drugs. A prominent example is Atorvastatin (Lipitor®), where the central pyrrole ring is critical for its activity as a cholesterol-lowering agent.[5]
-
Library Synthesis for Screening: The versatility of the reaction, allowing for diverse 1,4-dicarbonyl and amine inputs, enables the rapid generation of large libraries of substituted pyrroles. These libraries are essential for high-throughput screening campaigns to identify new lead compounds against various biological targets.[5]
-
Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the pyrrole ring using the Paal-Knorr synthesis, medicinal chemists can efficiently explore the structure-activity relationships of a lead compound, optimizing its potency, selectivity, and pharmacokinetic properties.
Conclusion
The Paal-Knorr synthesis remains an indispensable reaction for the preparation of N-substituted pyrroles. Its straightforward mechanism, coupled with decades of methodological refinement, has solidified its position as a highly efficient and versatile transformation. The development of milder catalysts, microwave-assisted protocols, and greener reaction conditions has significantly broadened its applicability, allowing for the synthesis of complex and sensitive molecules. For professionals in drug development and chemical research, mastery of the Paal-Knorr synthesis provides a direct and powerful route to a class of heterocyclic compounds of profound scientific and therapeutic importance.
References
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- BenchChem. (2025). Mechanistic Showdown: Furan vs. Pyrrole Synthesis from 1,4-Diketones in the Paal-Knorr Reaction.
- BenchChem. (2025). Application Notes and Protocols for Paal-Knorr Synthesis of Substituted Furans.
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- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis.
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- Li, W., et al. (2021). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry.
- Taylor & Francis Online. (n.d.). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
- BenchChem. (2025). Application Notes: Paal-Knorr Synthesis of Heterocycles Using 1,4-Dicarbonyl Compounds.
- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). World Journal of Pharmaceutical and Life Sciences.
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- Rohit Chemistry. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method [Video]. YouTube.
- Portilla-Zúñiga, O., Bautista-Aguilera, Ó. M., Martínez, J., et al. (2023). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- ResearchGate. (2023). (PDF) Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas.
- ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis | Request PDF.
- ResearchGate. (2021). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF.
- BenchChem. (2025). A Comparative Guide to Alternative Precursors for the Paal-Knorr Synthesis of Pyrroles.
- The Organic Chemistry Tutor. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes [Video]. YouTube.
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Application Notes & Protocols: The Hantzsch Synthesis for Crafting Functionalized Pyrroles
Introduction: The Pyrrole Scaffold and the Enduring Legacy of the Hantzsch Synthesis
The pyrrole ring is a cornerstone heterocyclic motif, forming the structural core of vital biological molecules like heme and chlorophyll, as well as a multitude of pharmaceuticals and advanced materials.[1][2] Its prevalence in compounds exhibiting anti-inflammatory, anticancer, and cholesterol-lowering properties makes the development of efficient and versatile synthetic routes to functionalized pyrroles a critical endeavor in medicinal chemistry and drug development.[3][4]
First reported by Arthur Hantzsch in 1890, the Hantzsch pyrrole synthesis is a classic multicomponent reaction that has remained a powerful and relevant tool for assembling polysubstituted pyrroles.[3][5][6] The reaction conventionally involves the condensation of a β-dicarbonyl compound (like a β-ketoester), an α-haloketone, and ammonia or a primary amine.[2][6][7] This application note provides a detailed exploration of the Hantzsch synthesis, from its core mechanism to modern, field-proven protocols designed for the synthesis of diverse, functionalized pyrroles.
Reaction Overview: A Convergent Multicomponent Strategy
The strategic brilliance of the Hantzsch synthesis lies in its convergent nature, allowing for the rapid construction of complex pyrrole structures from simple, readily available starting materials in a single operational step.[3] The substituents on the final pyrrole ring are pre-determined by the choice of the three core components, offering a high degree of synthetic flexibility.[3][5]
-
Nitrogen Source (R¹): Derived from ammonia (N-H pyrrole) or a primary amine (N-substituted pyrrole).
-
β-Dicarbonyl Compound (R², R³): Flanking groups of this component dictate the substituents at positions 2 and 3 of the pyrrole.
-
α-Halocarbonyl Compound (R⁴, R⁵): This component defines the substituents at positions 4 and 5.
Mechanism Deep Dive: The Chemistry Behind the Construction
The generally accepted mechanism for the Hantzsch pyrrole synthesis is a sequential process involving enamine formation, C-alkylation, and cyclizing condensation.[3][5] Understanding this pathway is crucial for troubleshooting and adapting the reaction for novel substrates.
-
Enamine Formation: The reaction initiates with the condensation of the primary amine or ammonia with the β-dicarbonyl compound. The amine nucleophilically attacks one of the carbonyl groups, leading to a hemiaminal intermediate that subsequently dehydrates to form the critical β-enamino ester or enaminone intermediate.[6][8] This step is often the rate-determining part of the sequence.
-
Nucleophilic Attack (C-Alkylation): The electron-rich enamine then acts as the key nucleophile, attacking the α-halocarbonyl compound. While attack at the carbonyl carbon is possible, the more common and productive pathway involves an SN2 reaction where the enamine's α-carbon attacks the electrophilic carbon bearing the halogen, displacing it.[3][5][6]
-
Intramolecular Cyclization & Dehydration: The resulting intermediate now contains all the necessary atoms for the pyrrole ring. The amino group performs an intramolecular nucleophilic attack on the remaining carbonyl group, forming a five-membered ring intermediate.[6]
-
Aromatization: This cyclic intermediate readily undergoes dehydration and subsequent tautomerization to eliminate a molecule of water and establish the aromatic pyrrole ring system.[6][9]
Caption: Figure 2: A generalized workflow for synthesis and purification.
Protocol 1: Classical Solution-Phase Synthesis of Ethyl 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carboxylate
This protocol is a representative example of the conventional Hantzsch synthesis performed in a solvent.
Materials:
-
Ethyl acetoacetate (β-dicarbonyl, 1.0 eq)
-
2-Bromo-1-phenylethan-1-one (α-haloketone, 1.0 eq)
-
Aqueous ammonia (28-30%, 5-10 eq)
-
Ethanol (Solvent)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane/Ethyl acetate solvent system
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) and 2-bromo-1-phenylethan-1-one (1.0 eq) in ethanol (approx. 0.5 M concentration). [3]2. Amine Addition: To the stirred solution, add an excess of aqueous ammonia (e.g., 5-10 eq). The excess base serves both as the nitrogen source and to neutralize the HBr byproduct generated during the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting materials are consumed. [3]4. Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Partition the resulting residue between diethyl ether and water. [3]5. Extraction: Separate the layers. Extract the aqueous layer two more times with diethyl ether. Combine the organic extracts.
-
Drying and Concentration: Wash the combined organic layer with brine, then dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product. [3]7. Purification: Purify the crude solid or oil by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure pyrrole product. [3]8. Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and determine the melting point.
Protocol 2: Modern Mechanochemical (Solvent-Free) Synthesis
This green chemistry approach uses high-speed vibration milling to achieve the synthesis without bulk solvents, often resulting in higher yields and simpler work-ups. [1][3] Materials:
-
A primary amine (e.g., aniline, 1.2 eq)
-
A β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq)
-
An α-haloketone (e.g., 2-chloro-1-phenylethanone, 1.1 eq)
-
Optional catalyst (e.g., DABCO, 0.1 eq) [1]* Milling jar (e.g., stainless steel) with milling balls
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate and brine
Procedure:
-
Reaction Setup: To a stainless steel grinding jar, add the primary amine (1.2 eq), the β-dicarbonyl compound (1.0 eq), the α-haloketone (1.1 eq), and the milling balls. If using a catalyst, add it at this stage.
-
Milling: Secure the jar in a high-speed ball mill and vibrate at a suitable frequency (e.g., 20-30 Hz) for 60-90 minutes. The reaction progress can be monitored by taking a small aliquot and analyzing it by TLC.
-
Work-up: After the reaction, extract the solid residue from the grinding jar with dichloromethane. [3]4. Washing: Transfer the organic extract to a separatory funnel. Wash it sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any acid) and brine. [3]5. Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification & Characterization: Purify the crude product by silica gel column chromatography as described in Protocol 1 and characterize the final compound.
Variations and Scope
Recent innovations have significantly expanded the scope and efficiency of the Hantzsch synthesis, addressing earlier limitations and promoting its use in modern synthetic campaigns. [5]
| Variation | Description | Advantages | Reference |
|---|---|---|---|
| Green Solvents | Utilizes water or water-ethanol mixtures as the reaction medium, often with an organocatalyst like DABCO. | Reduced environmental impact, improved safety. | [1][3] |
| Mechanochemistry | Solvent-free synthesis conducted in a ball mill. | High yields, short reaction times, minimal waste, access to fused pyrrole systems. | [1][5] |
| Solid-Phase Synthesis | The β-dicarbonyl component is attached to a solid support (e.g., Rink resin), allowing for sequential addition of reagents and easy purification. | Ideal for library synthesis; purification is simplified to washing the resin. | [10][11] |
| Continuous Flow | Reactants are pumped through a heated microreactor, allowing for rapid optimization and scalability. | Excellent control over reaction parameters, enhanced safety, suitable for automation and library production. | [6][12] |
| Lewis Acid Catalysis | Use of catalysts like Yb(OTf)₃ can alter the regioselectivity of the reaction, particularly with 1,3-diketones. | Access to different substitution patterns not achievable under classical conditions. | [1]|
Applications in Drug Discovery and Target-Oriented Synthesis
The Hantzsch synthesis is a proven platform for generating functionalized pyrroles for drug discovery programs. [3]The ability to systematically modify substituents at every position on the pyrrole ring allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Its utility is famously highlighted in the synthesis of key intermediates for atorvastatin (Lipitor), the world-renowned cholesterol-lowering drug. [1][5]Furthermore, the synthesis provides access to 2,3-dicarbonylated pyrroles, which are valuable building blocks in the total synthesis of complex natural products because the carbonyl groups can be readily converted into other functionalities. [6][13]
Conclusion
Despite being over a century old, the Hantzsch pyrrole synthesis remains a cornerstone reaction in heterocyclic chemistry. Its inherent convergence and flexibility, coupled with modern advancements in green chemistry, solid-phase synthesis, and continuous flow technology, ensure its continued relevance. For researchers in drug development and materials science, mastering the Hantzsch synthesis provides a reliable and powerful tool for the creation of novel, highly functionalized pyrrole scaffolds.
References
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-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]
-
Menéndez, J. C., et al. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. Available from: [Link]
-
Química Organica.org. (n.d.). Hantzch synthesis of pyrrole. Retrieved from [Link]
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Menéndez, J. C., et al. (n.d.). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Semantic Scholar. Available from: [Link]
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YouTube. (2020). Mechanism of Hantzsch synthesis of Pyrrole ||Heterocyclic compounds||(English). Available from: [Link]
-
Name Reactions. (n.d.). Hantzsch Pyrrole Synthesis. Available from: [Link]
-
ResearchGate. (2025). The Hantzsch pyrrole synthesis. Available from: [Link]
-
ResearchGate. (n.d.). Pyrroles by the Hantzsch synthesis. Available from: [Link]
-
Royal Society of Chemistry. (n.d.). The synthesis of β-enamino esters from the thermal, catalyst-free ring opening of aminocyclopropenones. Organic & Biomolecular Chemistry. Available from: [Link]
-
Canadian Science Publishing. (n.d.). The Hantzsch pyrrole synthesis. Canadian Journal of Chemistry. Available from: [Link]
-
Syrris. (n.d.). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Available from: [Link]
-
YouTube. (2021). Hantzsch Pyrrole Synthesis. Available from: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 17: Pyrrole Synthesis. Available from: [Link]
-
PubMed. (1998). Hantzsch pyrrole synthesis on solid support. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Available from: [Link]
-
National Institutes of Health. (n.d.). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. PMC. Available from: [Link]
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Application Notes & Protocols: Ethyl Pyrrole-1-carboxylate in [4+2] Cycloaddition Reactions
Abstract
The Diels-Alder, or [4+2] cycloaddition, reaction stands as a cornerstone of modern organic synthesis for its remarkable efficiency in constructing six-membered rings with high stereochemical control.[1][2] While the aromaticity of pyrrole typically renders it an unreactive diene, the introduction of an electron-withdrawing group at the nitrogen atom fundamentally alters its reactivity profile. This guide provides an in-depth exploration of ethyl pyrrole-1-carboxylate as a competent diene in [4+2] cycloaddition reactions. We will dissect the mechanistic principles, provide field-proven experimental protocols, and discuss the synthetic utility of the resulting 7-azabicyclo[2.2.1]heptene (7-azanorbornene) adducts, which are pivotal intermediates in the synthesis of complex alkaloids and other biologically significant molecules.[3][4][5]
The Causality of Reactivity: Mechanistic Insights
The synthetic utility of a diene in the Diels-Alder reaction is governed by a delicate balance of electronics and sterics. The inherent aromaticity of the pyrrole ring creates a significant energy barrier for it to participate as a 4π component in a cycloaddition, as this would require the disruption of its stable aromatic sextet.[6][7]
The Role of the N-Carboxylate Group
The strategic placement of an ethyl carboxylate group on the pyrrole nitrogen is the key to unlocking its dienophilic potential. This electron-withdrawing group serves two primary functions:
-
Reduction of Aromaticity: The ester group draws electron density away from the pyrrole ring, reducing its aromatic character and lowering the energetic penalty for engaging in a cycloaddition.
-
Electronic Activation: By modulating the electronic structure, the N-substituent makes the pyrrole a more effective diene for "normal-electron-demand" Diels-Alder reactions, which are facilitated by the interaction between an electron-rich diene and an electron-poor dienophile.[2]
The Reaction Mechanism and Stereoselectivity
The reaction proceeds via a concerted mechanism, where the Highest Occupied Molecular Orbital (HOMO) of the ethyl pyrrole-1-carboxylate interacts with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile through a single, cyclic transition state.[2][8]
Caption: General mechanism of the Diels-Alder reaction.
A critical aspect of this reaction is its stereoselectivity. The approach of the dienophile can lead to two diastereomeric products: endo or exo. The endo product, where the dienophile's substituents are oriented under the newly forming ring, is often the kinetically favored product.[9] This preference is attributed to "secondary orbital overlap," a stabilizing interaction between the p-orbitals of the dienophile's activating group (e.g., a carbonyl) and the C2/C5 p-orbitals of the diene in the transition state.[9]
Acceleration and Control with Lewis Acids
To overcome residual energetic barriers and enhance reaction rates and selectivity, Lewis acids are frequently employed as catalysts. A Lewis acid coordinates to an electron-rich site on the dienophile, typically a carbonyl oxygen. This complexation dramatically lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap with the diene and accelerating the reaction.[10][11][12] Furthermore, this catalytic effect often amplifies the inherent endo selectivity.[10]
Field-Proven Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of an N-(ethoxycarbonyl)-7-azanorbornene derivative via the Diels-Alder reaction between ethyl pyrrole-1-carboxylate and N-phenylmaleimide.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Ethyl pyrrole-1-carboxylate | Round-bottom flask (oven-dried) |
| N-Phenylmaleimide | Magnetic stirrer and stir bar |
| Dichloromethane (DCM, anhydrous) | Reflux condenser |
| Ethyl acetate (EtOAc) | Inert atmosphere setup (Nitrogen/Argon) |
| Hexanes | Thin-Layer Chromatography (TLC) plate |
| Silica gel (for chromatography) | Rotary evaporator |
| Anhydrous Magnesium Sulfate | Glassware for extraction/filtration |
Step-by-Step Methodology
Caption: Workflow for synthesis and purification.
-
Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add N-phenylmaleimide (1.0 eq).
-
Reagent Addition: Add ethyl pyrrole-1-carboxylate (1.2 eq). Dissolve the solids in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.
-
Reaction Conditions: Seal the flask and stir the mixture at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials. If the reaction is sluggish, gentle heating to reflux (~40°C) may be required.
-
Work-up: Once the reaction is complete (as indicated by TLC), remove the solvent using a rotary evaporator.
-
Purification: The crude residue is purified by flash column chromatography on silica gel. A gradient elution system, typically starting with 10% ethyl acetate in hexanes and gradually increasing to 30% ethyl acetate, is effective for isolating the product.
-
Characterization (Self-Validation): Collect the fractions containing the desired product and concentrate them in vacuo. The structure and purity of the resulting 7-azanorbornene adduct must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The predominant formation of the endo isomer can be confirmed by characteristic coupling constants in the ¹H NMR spectrum.
Synthetic Applications and Scope
The true power of this methodology lies in the synthetic versatility of the 7-azanorbornene products. These constrained bicyclic systems are valuable precursors for a wide range of nitrogen-containing molecules.[3][13] They have been instrumental in the total synthesis of biologically active compounds, including:
-
Epibatidine analogues: Potent non-opiate analgesics.[3]
-
Kainic acid: A neuroexcitatory amino acid.[3]
-
Ibogamine: A psychoactive indole alkaloid.[3]
The scope of the reaction is broad, accommodating a variety of dienophiles. The table below summarizes representative examples.
| Dienophile | Conditions | Product Stereochemistry | Approximate Yield |
| Maleic Anhydride | Toluene, 110°C | Endo favored | Good to Excellent |
| N-Methylmaleimide | DCM, 25-40°C | Endo favored | Excellent |
| Dimethyl Acetylenedicarboxylate | Neat, 100°C | N/A | Good |
| Acrylonitrile | Lewis Acid (e.g., AlCl₃), 0°C | Endo favored | Moderate to Good |
| Methyl Acrylate | High Pressure or Lewis Acid | Endo favored | Variable |
Yields and conditions are generalized from typical Diels-Alder reactions involving activated pyrroles and may vary based on specific substrates and catalysts.
Concluding Remarks
The use of ethyl pyrrole-1-carboxylate in [4+2] cycloaddition reactions is a robust and reliable strategy for the synthesis of the 7-azanorbornene scaffold. By temporarily attenuating the aromaticity of the pyrrole ring, the N-ethoxycarbonyl group enables a reaction that is otherwise unfavorable. The ability to control stereochemistry and accelerate the reaction with Lewis acids further enhances its synthetic power. The resulting cycloadducts are not merely synthetic curiosities but are proven, high-value intermediates for the development of complex pharmaceuticals and natural product analogues, making this reaction an indispensable tool for researchers in medicinal chemistry and drug development.
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Radical cascades using enantioenriched 7-azabenzonorbornenes and their applications in synthesis. Beilstein Journals. [Link]
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Oxanorbornenes: promising new single addition monomers for the metathesis polymerization. PubMed Central. [Link]
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SYNTHESIS OF 7-AZABICYCL0[2.2.1]HEPTANE AND 8-AZABICYCL0[3.2.1]0CTANE SYSTEMS USING. HETEROCYCLES. [Link]
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Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. SciELO. [Link]
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Optimization and synthesis of 7-azanorbornenes using tertiary amine N-oxides and substituted olefins. American Chemical Society. [Link]
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Ring Rearrangement Metathesis in 7-Oxabicyclo [2.2.1]heptene (7-Oxanorbornene) Derivatives. Some Applications in Natural Product Chemistry. ResearchGate. [Link]
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Synthesis of 7-azabicyclo[2.2.1]heptane and 8-azabicyclo[3.2.1]octane, systems using radical cyclization. Semantic Scholar. [Link]
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Density functional theory study of the regio- and stereoselectivity of diels–alder reactions of 5‐Aryl‐2‐pyrones. ResearchGate. [Link]
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How Lewis Acids Catalyze Diels–Alder Reactions. PubMed Central. [Link]
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New synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid. Universidad de La Rioja. [Link]
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Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA). University of Saskatchewan Library. [Link]
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Discovery of 7-Azanorbornane-Based Dual Agonists for the Delta and Kappa Opioid Receptors through an In Situ Screening Protocol. National Institutes of Health. [Link]
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Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization. Sci-Hub. [Link]
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Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. PubMed Central. [Link]
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Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory. Royal Society of Chemistry. [Link]
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Intramolecular Diels-Alder Chemistry of Pyrroles. Royal Society of Chemistry. [Link]
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Regio- and stereoselectivity in Diels-Alder reactions. Theoretical considerations. SciSpace. [Link]
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13.4: Diels-Alder Regio- and Stereoselectivity. Chemistry LibreTexts. [Link]
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Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. [Link]
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Typical cycloaddition methods for the synthesis of pyrroles. ResearchGate. [Link]
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Intramolecular Diels–Alder chemistry of pyrroles. Royal Society of Chemistry. [Link]
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Diels Alder Reaction Mechanism and Product Trick by Leah4sci. YouTube. [Link]
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Application Notes & Protocols: Ethyl Pyrrole-1-carboxylate as a Protecting Group for Pyrrole
Introduction: The Unique Chemistry of Pyrrole and the Imperative for Protection
Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone scaffold in a vast array of biologically active natural products and pharmaceutical agents.[1] Its derivatives are integral to vital structures like the porphyrins found in heme and chlorophyll. Despite its aromaticity, the pyrrole ring is highly electron-rich, rendering it susceptible to uncontrolled polymerization and degradation under acidic conditions, and prone to oxidation. This inherent reactivity, while synthetically useful, often presents a significant challenge in multistep syntheses where specific functionalization is required.
To achieve chemoselectivity and preserve the integrity of the pyrrole core during various synthetic transformations, the use of a protecting group on the nitrogen atom is often indispensable.[2][3] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[3] Among the various options, the ethyl carbamate (carbethoxy) group, forming ethyl pyrrole-1-carboxylate, offers a robust and versatile solution for researchers.
Ethyl Pyrrole-1-carboxylate: A Stable and Versatile Protecting Group
The introduction of an N-alkoxycarbonyl substituent, such as the ethyl carbamate group, has a profound impact on the reactivity of the pyrrole ring. This group acts as an electron-withdrawing moiety, which significantly enhances the stability of the pyrrole nucleus against oxidative degradation and N-deprotonation.[4][5] This electronic modulation distinguishes it from other protecting groups and allows for unique reactivity patterns. For instance, while N-sulfonyl pyrroles often direct acylation to the 3-position, N-alkoxycarbonyl pyrroles, including ethyl pyrrole-1-carboxylate, can favor regioselective acylation at the 2-position.[4][5]
The stability and distinct reactivity profile of N-alkoxycarbonyl pyrroles make them valuable intermediates in organic synthesis, particularly in the development of novel therapeutics.[4][5]
Experimental Protocols
Part 1: Protection of Pyrrole with Ethyl Chloroformate
The most common method for the synthesis of ethyl pyrrole-1-carboxylate involves the reaction of pyrrole with ethyl chloroformate. This protocol provides a reliable and scalable procedure for the N-protection of the pyrrole ring.
Workflow for the Protection of Pyrrole:
Caption: Workflow for the synthesis of ethyl pyrrole-1-carboxylate.
Detailed Step-by-Step Protocol:
-
Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C in an ice bath. Add a suitable base, such as potassium carbonate (1.2 eq), to the solution. Slowly add ethyl chloroformate (1.1 eq) dropwise from the dropping funnel over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting pyrrole.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure ethyl pyrrole-1-carboxylate.
| Parameter | Condition | Typical Yield |
| Solvent | Anhydrous Diethyl Ether or THF | 85-95% |
| Base | Potassium Carbonate, Triethylamine | |
| Temperature | 0 °C to Room Temperature | |
| Time | 3-5 hours |
Part 2: Deprotection of Ethyl Pyrrole-1-carboxylate
The ethyl carbamate group can be efficiently cleaved under basic conditions to regenerate the N-H pyrrole. This deprotection is typically achieved through saponification followed by decarboxylation.
Workflow for the Deprotection of Ethyl Pyrrole-1-carboxylate:
Caption: Workflow for the deprotection of ethyl pyrrole-1-carboxylate.
Detailed Step-by-Step Protocol:
-
Setup: In a round-bottomed flask, dissolve ethyl pyrrole-1-carboxylate (1.0 eq) in a mixture of methanol or ethanol and water (e.g., 9:1 v/v).
-
Reaction: Add a strong base, such as sodium hydroxide or potassium hydroxide (3.0 eq), to the solution. Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully neutralize it with an aqueous acid, such as hydrochloric acid (HCl).
-
Extraction: Extract the product into an organic solvent like ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the deprotected pyrrole. Further purification can be achieved by chromatography or recrystallization if necessary.
| Parameter | Condition | Typical Yield |
| Base | NaOH, KOH | 80-95% |
| Solvent | MeOH/H₂O or EtOH/H₂O | |
| Temperature | Reflux | |
| Time | 2-12 hours |
Applications in Regioselective Synthesis
The electron-withdrawing nature of the ethyl carbamate group deactivates the pyrrole ring towards electrophilic substitution, but it also allows for regioselective functionalization that might be difficult to achieve with an unprotected pyrrole. A prime example is the acylation of N-alkoxycarbonyl pyrroles. Studies have shown that these compounds can be regioselectively acylated at the 2-position, a contrast to the 3-acylation often seen with N-sulfonyl pyrroles.[4][5] This control over regioselectivity is a powerful tool in the synthesis of complex pyrrole-containing molecules.
Troubleshooting and Safety Considerations
-
Incomplete Protection: If the protection reaction does not go to completion, ensure that the pyrrole is freshly distilled and all reagents and solvents are anhydrous. The reaction is sensitive to moisture.
-
Difficult Deprotection: For sterically hindered or electron-deficient pyrroles, the deprotection may require longer reaction times or stronger basic conditions.
-
Safety: Ethyl chloroformate is highly toxic, corrosive, and a lachrymator.[6] It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions should be quenched carefully to avoid vigorous evolution of gas.
Conclusion
Ethyl pyrrole-1-carboxylate is a highly effective protecting group for the pyrrole nitrogen. Its ease of introduction and removal, coupled with the enhanced stability it imparts to the pyrrole ring, makes it a valuable tool for organic chemists. The distinct reactivity it confers, particularly in directing regioselective functionalization, provides a strategic advantage in the synthesis of complex molecules for research, and drug development.
References
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed Central (PMC). [Link]
-
ResearchGate. (2006). Pyrrole Protection. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: a comparison of the reaction pathways. Retrieved from [Link]
-
A review article on biological importance of pyrrole. (2024). ResearchGate. [Link]
-
ResearchGate. (n.d.). Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]
-
ACS Publications. (n.d.). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrroles and Fused Pyrroles: Synthesis and Therapeutic Activities (Review Article). Retrieved from [Link]
-
A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). ResearchGate. [Link]
-
PubMed Central (PMC). (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]
-
PubMed Central (PMC). (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. Retrieved from [Link]
-
Synthesis of 5-Substituted Ethyl Pyrrole-2-carboxylates. (1989). Marcel Dekker, Inc. [Link]
-
PubMed. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Ethyl chloroformate. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of N -alkoxycarbonyl Pyrroles from O -Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Primary amine C–N bond cleavage for the synthesis of multi-substituted pyridine and pyrrole derivatives. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethylpyrrole. Retrieved from [Link]
-
PubMed. (2017). Cleavage of a P=P Double Bond Mediated by N-Heterocyclic Carbenes. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
National Institutes of Health. (2022). Organomediated cleavage of benzoyl group enables an efficient synthesis of 1-(6-nitropyridin-2-yl)thiourea and its application for developing 18F-labeled PET tracers. Retrieved from [Link]
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Technical Note: Synthesis of meso-Tetrasubstituted Porphyrins via Acid-Catalyzed Condensation of Pyrroles and Aldehydes
An Application Guide for Researchers and Drug Development Professionals
Senior Application Scientist Note:
This document provides a comprehensive guide to the synthesis of meso-tetrasubstituted porphyrins, a cornerstone of modern chemistry with profound implications in drug development, catalysis, and materials science. While the query specified "Ethyl pyrrole-1-carboxylate derivatives" as a starting point, it is crucial to clarify a foundational mechanistic point. The canonical and most efficient methods for constructing the porphyrin macrocycle, such as the Lindsey and Adler-Longo syntheses, rely on the acid-catalyzed condensation of an aldehyde with pyrrole , which possesses a free N-H bond. The α-positions of the pyrrole ring must be unsubstituted and highly activated for the key electrophilic substitution reaction to proceed.
An N-substituted pyrrole, such as an ethyl pyrrole-1-carboxylate, has its nitrogen atom protected. This modification deactivates the pyrrole ring towards the required electrophilic attack by the protonated aldehyde and sterically hinders the formation of the planar porphyrinogen intermediate. Therefore, such derivatives are not direct precursors for these one-pot or two-step condensation methodologies. The synthesis of porphyrins from such starting materials would necessitate a preliminary deprotection step to generate the free pyrrole before condensation.
This guide will, therefore, focus on the scientifically established and widely practiced methods starting from unsubstituted pyrrole, providing the robust and field-proven protocols essential for researchers. We will delve into the mechanistic rationale, provide detailed experimental procedures, and outline the necessary purification and characterization techniques.
Introduction and Mechanistic Overview
Porphyrins are a class of intensely colored, aromatic heterocyclic macrocycles.[1][2] Their unique electronic and coordination properties are central to the function of vital biological molecules like heme and chlorophyll.[1][3] Synthetic porphyrins are indispensable tools in fields ranging from photodynamic therapy (PDT) to molecular electronics.[3]
The synthesis of symmetrical meso-tetrasubstituted porphyrins is most effectively achieved through the acid-catalyzed condensation of four equivalents of pyrrole with four equivalents of an aldehyde.[4] This reaction, pioneered by Paul Rothemund and later refined by Adler-Longo and Lindsey, proceeds through two key stages:
-
Condensation to Porphyrinogen: Under acidic conditions, the aldehyde is protonated, creating a potent electrophile. This is attacked by the electron-rich pyrrole at its α-position. A series of subsequent condensation steps between pyrrole and aldehyde units leads to the formation of a linear tetrapyrrolic chain (a bilane).[3][5] This intermediate then undergoes an intramolecular cyclization to yield a porphyrinogen, a non-aromatic, colorless macrocycle.[1][4][6] This stage is a complex equilibrium, often accompanied by the formation of oligomeric side products.[1][7]
-
Oxidation to Porphyrin: The porphyrinogen intermediate is then oxidized. This step involves the removal of six hydrogen atoms, which aromatizes the macrocycle, establishing the[8]π-electron conjugation system that gives the porphyrin its characteristic intense color and stability.[1][9]
The evolution of synthetic methodologies has focused on optimizing these two stages to improve yields and simplify purification.
-
Rothemund/Adler-Longo Method: This is a one-pot, one-step approach where pyrrole and an aldehyde are heated (refluxed) in an organic acid like propionic acid.[3][10] The acid serves as both the catalyst and the solvent, and atmospheric oxygen acts as the oxidant. While straightforward, this method often requires high temperatures, results in modest yields (10-30%), and can produce significant tar-like byproducts, complicating purification.[3][5]
-
Lindsey Synthesis: This is a more refined two-step, one-flask methodology that offers significantly higher yields (30-40%) under milder, room-temperature conditions.[10] It is particularly advantageous for synthesizing porphyrins from sensitive or sterically hindered aldehydes.[6][11] The key innovation is the separation of the condensation and oxidation steps.
-
Step 1 (Condensation): The reaction between the pyrrole and aldehyde is carried out at high dilution in a chlorinated solvent (e.g., dichloromethane) with a strong acid or Lewis acid catalyst (e.g., trifluoroacetic acid (TFA) or boron trifluoride etherate (BF₃·OEt₂)). These conditions allow the porphyrinogen to form in equilibrium.[6][10]
-
Step 2 (Oxidation): Once equilibrium is established, a high-potential quinone-based oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or p-chloranil, is added.[9][11] This rapidly and irreversibly oxidizes the porphyrinogen to the final porphyrin, driving the reaction to completion.[6]
-
Reaction Mechanism Visualization
Caption: Overall workflow of the two-step Lindsey porphyrin synthesis.
Detailed Experimental Protocols
This section provides a detailed protocol for the synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP), a foundational and widely used synthetic porphyrin, via the Lindsey methodology.
Protocol: Lindsey Synthesis of 5,10,15,20-Tetraphenylporphyrin (TPP)
Objective: To synthesize TPP from pyrrole and benzaldehyde under mild, room-temperature conditions.
Materials & Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Quantity | Notes |
| Dichloromethane (DCM), Dry | CH₂Cl₂ | 84.93 | - | 1 L | Anhydrous, distilled from CaH₂. |
| Benzaldehyde | C₇H₆O | 106.12 | 10 | 1.04 mL | Freshly distilled to remove benzoic acid. |
| Pyrrole | C₄H₅N | 67.09 | 10 | 0.69 mL | Freshly distilled. |
| Trifluoroacetic Acid (TFA) | CF₃COOH | 114.02 | 1.5 | 0.11 mL | Reagent grade. |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | C₈Cl₂N₂O₂ | 227.01 | 7.5 | 1.70 g | High-purity oxidant. |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | - | ~2 mL | For neutralization. |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | - | ~100-150 g | 230-400 mesh. |
| Solvents (for chromatography) | - | - | - | As needed | Hexane, Dichloromethane. |
Step-by-Step Procedure:
-
Reaction Setup (Condensation):
-
To a dry 2 L three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add 1 L of dry dichloromethane (DCM).
-
Begin stirring and purge the flask with dry nitrogen for 15-20 minutes to create an inert atmosphere.
-
In a separate small beaker, prepare a solution of benzaldehyde (1.04 mL, 10 mmol) and freshly distilled pyrrole (0.69 mL, 10 mmol) in 50 mL of dry DCM.
-
Add this solution to the dropping funnel.
-
Add trifluoroacetic acid (TFA) (0.11 mL, 1.5 mmol) to the main reaction flask containing the 1 L of DCM.
-
Causality: High dilution is critical to favor the intramolecular cyclization of the tetrapyrrolic intermediate into the porphyrinogen over intermolecular polymerization, which leads to unwanted oligomers.[7] TFA is the acid catalyst that protonates the aldehyde, initiating the electrophilic substitution on the pyrrole ring.[1]
-
-
Addition and Reaction:
-
Add the pyrrole/benzaldehyde solution from the dropping funnel to the stirred DCM/TFA solution over a period of 5-10 minutes.
-
Seal the flask under a positive pressure of nitrogen and shield it from light using aluminum foil.
-
Stir the reaction mixture vigorously at room temperature for 2 hours. The solution should remain nearly colorless or turn a very pale yellow/pink.
-
Causality: The reaction is shielded from light because the porphyrinogen intermediate can be light-sensitive. The 2-hour stir time allows the condensation reaction to reach equilibrium.[6]
-
-
Oxidation:
-
Prepare a solution of DDQ (1.70 g, 7.5 mmol) in ~30 mL of dry DCM.
-
Add the DDQ solution to the reaction mixture in one portion.
-
The solution will immediately turn dark green and then transition to a deep purple/red over the next 5-10 minutes.
-
Continue stirring at room temperature for an additional 1 hour.
-
Causality: DDQ is a powerful oxidant with a high reduction potential, capable of abstracting hydride ions from the porphyrinogen to induce aromatization.[11][12] The color change is a visual indicator of the formation of the highly conjugated porphyrin macrocycle.
-
-
Workup and Purification:
-
Add ~2 mL of triethylamine (TEA) to the reaction mixture to neutralize the TFA catalyst.
-
Reduce the solvent volume to approximately 50-100 mL using a rotary evaporator.
-
Prepare a silica gel column (e.g., 5 cm diameter, 20 cm height) packed in hexane.
-
Load the concentrated crude reaction mixture directly onto the column.
-
Purification by Column Chromatography:
-
Elute first with pure hexane to remove non-polar impurities (e.g., unreacted benzaldehyde).
-
Gradually increase the polarity by adding DCM. A mixture of 20-30% DCM in hexane is typically effective for eluting the first major purple band, which is the desired TPP.
-
Collect the purple fractions and combine them.
-
More polar, dark-colored impurities will remain at the top of the column.
-
Insight: Porphyrin purification is a well-known challenge.[13] Automated flash chromatography systems can significantly improve separation efficiency and reduce solvent consumption compared to manual gravity columns.[14]
-
-
-
Isolation and Yield:
-
Combine the purple fractions containing the pure TPP.
-
Remove the solvent via rotary evaporation.
-
Dry the resulting solid under high vacuum. The product should be a fluffy, crystalline solid with a deep purple, metallic sheen.
-
Typical yield: 35-40%.
-
Characterization of the Final Product
Accurate characterization is essential to confirm the identity and purity of the synthesized porphyrin.
UV-Visible Spectroscopy
UV-Vis spectroscopy is the most direct method for confirming porphyrin formation due to its distinctive and intense absorption spectrum.[15]
-
Soret Band (or B-band): An extremely intense absorption peak typically found between 400-450 nm. For TPP in DCM, this appears around 418 nm. This band is characteristic of the extensive π-conjugated system of the porphyrin macrocycle.[15][16]
-
Q-bands: A series of four weaker absorption bands found in the 500-700 nm region. For TPP, these appear at approximately 515, 550, 592, and 648 nm.[17]
The presence of a sharp, strong Soret band is a clear indicator of a successful synthesis.
¹H NMR Spectroscopy
Proton NMR provides detailed structural information and confirms the high symmetry of the TPP molecule.
-
β-Pyrrolic Protons: These 8 equivalent protons appear as a sharp singlet far downfield, typically around δ 8.8 ppm . This significant downfield shift is caused by the deshielding effect of the powerful aromatic ring current of the macrocycle.
-
Aromatic Protons (ortho, meta, para): The protons on the four meso-phenyl rings appear in the aromatic region, typically between δ 7.7 and 8.2 ppm .
-
N-H Protons: The two inner protons on the pyrrole nitrogens are highly shielded by the ring current and appear as a broad singlet far upfield, typically between δ -2.7 and -2.9 ppm . This upfield shift is a hallmark of the porphyrin free base.[18]
Summary of Characterization Data for TPP:
| Technique | Key Feature | Typical Value (in CDCl₃/DCM) |
| UV-Vis | Soret Band (λₘₐₓ) | ~418 nm |
| Q-Bands (λₘₐₓ) | ~515, 550, 592, 648 nm | |
| ¹H NMR | β-H (singlet, 8H) | ~8.8 ppm |
| Phenyl-H (multiplet, 20H) | ~7.7 - 8.2 ppm | |
| N-H (singlet, 2H) | ~-2.8 ppm |
Visualization of Key Workflows
Caption: Step-by-step experimental workflow for TPP synthesis and purification.
References
-
Lindsey, J. S.; Schreiman, I. C.; Hsu, H. C.; Kearney, P. C. Rothemund and Adler-Longo Reactions Revisited: Synthesis of Tetraphenylporphyrins Under Equilibrium Conditions. J. Org. Chem.1987 , 52 (5), 827–836. [Link]
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Mondal, B.; Ghosh, S. Large-Scale Green Synthesis of Porphyrins. ACS Omega2021 , 6 (35), 22915–22924. [Link]
-
Rothemund reaction. Wikipedia. [Link]
-
Hamilton, T. D.; Gak, E.; Rybczynski, P. J.; Friščić, T. Two-step Mechanochemical Synthesis of Porphyrins. Chem. Commun.2014 , 50 (74), 10932-10934. [Link]
-
Mondal, B.; Ghosh, S. Large-Scale Green Synthesis of Porphyrins. ACS Omega2021 , 6 (35), 22915-22924. [Link]
-
Rothemund-Lindsey Porphyrin Synthesis. Chem-Station. 2015 . [Link]
-
Badger, G. M.; Jones, R. A.; Laslett, R. L. Porphyrins. VII. The synthesis of porphyrins by the Rothemund reaction. Aust. J. Chem.1964 , 17 (10), 1157-1166. [Link]
-
Porphyrin Bootcamp - Column Chromatography. YouTube. 2014 . [Link]
-
Wang, L.; Wang, Y.; Wang, P. STRUCTURE OF PORPHYRIN TPPS4 AND ITS INTERACTION WITH METAL IONS AS ELUCIDATED BY 1H NMR AND UV-VISIBLE SPECTRA. Prog. Biochem. Biophys.2003 , 30 (4), 606-612. [Link]
-
The Purification of Porphyrins by SepaBeanTM machine. Santai Technologies. [Link]
-
Senge, M. O. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis. Chem. Soc. Rev.2018 , 47 (7), 2397-2465. [Link]
-
UV−vis absorbance, (b) and emission spectrums of porphyrin 1. ResearchGate. [Link]
-
Rahimi, R.; et al. Investigation of Tetra(p-carboxyphenyl)porphyrin in Monomer and Aggregation Forms by UV-Vis, 1H NMR. Asian Journal of Chemistry2011 , 23 (10), 4401-4404. [Link]
-
Review on synthetic advances in porphyrins and metalloporphyrins. International Journal of Chemical Studies. 2020 . [Link]
-
The influence of protonation on the structure and spectral properties of porphine: UV-vis, 1H NMR and ab initio studies. RSC Publishing. [Link]
-
Vicente, M. G. H.; Smith, K. M. Syntheses and Functionalizations of Porphyrin Macrocycles. Curr. Org. Synth.2014 , 11 (1), 3-39. [Link]
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Gak, E.; Michalchuk, A. A. L.; Belenguer, A. M.; Friščić, T. Extending mechanochemical porphyrin synthesis to bulkier aromatics: tetramesitylporphyrin. New J. Chem.2019 , 43, 8134-8137. [Link]
-
Tomé, A. M. C. Meso-Substituted Porphyrin Synthesis from Monopyrrole: An Overview. Universidade de Aveiro. [Link]
-
Mondal, B.; Ghosh, S. Large-Scale Green Synthesis of Porphyrins. ACS Publications. 2021 . [Link]
-
Geier, G. R.; Lindsey, J. S. Investigation of Porphyrin-Forming Reactions. Part 1. Pyrrole + Aldehyde Oligomerization in Two-Step, One-Flask Syntheses of meso-Substituted Porphyrins. J. Org. Chem.2001 , 66 (5), 1578-1590. [Link]
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Porphyrin reaction mix purification by solid deposition flash chromatography. Reddit. 2023 . [Link]
- Method of separating, large scale preparing porphyrin from complex reaction system.
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Barton, D. H. R.; Zard, S. Z. A new synthesis of pyrroles. J. Chem. Soc., Chem. Commun.1985 , 1098-1100. [Link]
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Synthesis of compact water-soluble bioconjugatable porphyrins for life sciences applications. Nature. 2021 . [Link]
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Peterson, E. A.; E. A. Peterson, T. W. Lyons. Quinone-Catalyzed Selective Oxidation of Organic Molecules. Chem. Rev.2017 , 117 (10), 6983-7036. [Link]
-
The Synthesis of Meso-Substituted Porphyrins. ResearchGate. [Link]
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Application Notes & Protocols: The Strategic Use of Ethyl Pyrrole-1-Carboxylate in Pharmaceutical Intermediate Synthesis
Abstract: The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Ethyl pyrrole-1-carboxylate emerges as a strategic building block, offering a stable yet reactive platform for constructing complex pharmaceutical intermediates. The N-ethoxycarbonyl protecting group plays a dual role: it deactivates the highly reactive pyrrole ring to prevent unwanted polymerization under acidic conditions, a common challenge in pyrrole chemistry, and it electronically directs subsequent functionalization.[4][5] This guide provides an in-depth exploration of the key synthetic transformations involving ethyl pyrrole-1-carboxylate, focusing on mechanistically driven protocols for C-acylation and C-formylation, which are pivotal for elaborating the pyrrole core into advanced drug precursors.
Compound Profile and Safety Mandates
Ethyl pyrrole-1-carboxylate (N-ethoxycarbonylpyrrole) is a versatile reagent whose proper handling is paramount for experimental success and laboratory safety.
1.1. Physicochemical Data
| Property | Value | Reference |
| IUPAC Name | ethyl 1H-pyrrole-1-carboxylate | N/A |
| Synonyms | N-Carbethoxypyrrole, Ethyl 1-pyrrolylcarboxylate | N/A |
| CAS Number | 2199-43-1 (related structure) | [6] |
| Molecular Formula | C₇H₉NO₂ | [6] |
| Molecular Weight | 139.15 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | N/A |
1.2. Safety & Handling Protocols
Personnel must adhere to strict safety protocols when handling ethyl pyrrole-1-carboxylate and the associated reagents, many of which are corrosive or toxic.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[7][8][9]
-
Ventilation: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of vapors.[7][9][10]
-
Inert Atmosphere: Reactions, especially those involving organometallics or highly reactive anhydrides like Tf₂O, should be conducted under an inert atmosphere (Nitrogen or Argon) to prevent degradation by air and moisture.[4][7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[7][10]
-
Waste Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[7][10]
Core Synthetic Applications & Mechanistic Insight
The N-ethoxycarbonyl group is electron-withdrawing, which tempers the extreme reactivity of the pyrrole ring. This moderation allows for controlled electrophilic aromatic substitution, which preferentially occurs at the C2 (alpha) position due to the superior stability of the cationic intermediate (Wheland intermediate) compared to C3 substitution.
Workflow Overview
Caption: Synthetic pathways from ethyl pyrrole-1-carboxylate.
2.1. Regioselective C2-Acylation via Carboxylic Acid Activation
While traditional Friedel-Crafts acylations using acyl chlorides and Lewis acids can be effective, they often require harsh conditions.[11][12] A more contemporary and highly efficient method for N-alkoxycarbonyl pyrroles involves the in-situ generation of a potent acylating agent from a carboxylic acid using trifluoromethanesulfonic anhydride (Tf₂O).[4][5][13] This approach offers broad substrate scope and excellent regioselectivity for the C2 position.
Mechanism of Tf₂O-Mediated Acylation
Caption: Tf₂O activates a carboxylic acid to form a potent acylating agent.
This method is advantageous as it avoids strong Lewis acids that can promote side reactions and is often faster and higher yielding than alternatives like using trifluoroacetic anhydride (TFAA).[11]
Table 1: Representative Yields for C2-Acylation of N-Troc-Pyrrole (a close analog) [5]
| Carboxylic Acid | Activating Agent | Yield of 2-Acyl Product (%) |
| Acetic Acid | Tf₂O | 81 |
| Benzoic Acid | Tf₂O | 85 |
| Phenylacetic Acid | Tf₂O | 79 |
2.2. C2-Formylation via the Vilsmeier-Haack Reaction
The introduction of a formyl (-CHO) group is a cornerstone of synthetic chemistry, as the aldehyde functionality is a gateway to countless other transformations. The Vilsmeier-Haack reaction is the classic method for formylating electron-rich aromatic and heteroaromatic rings.[14][15][16] It employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[16][17]
Mechanism of the Vilsmeier-Haack Reaction
Caption: The Vilsmeier-Haack reaction proceeds via a chloroiminium electrophile.
The electrophilic chloroiminium ion attacks the C2 position of the ethyl pyrrole-1-carboxylate ring. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final 2-formylpyrrole intermediate.[14][16] This intermediate is invaluable, for instance, in the synthesis of compounds like 5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, a key precursor in drug development.[18]
Detailed Experimental Protocols
3.1. Protocol 1: General Procedure for C2-Acylation using Tf₂O Activation
This protocol is adapted from established procedures for N-alkoxycarbonyl pyrroles.[4][5][13]
-
Materials:
-
Ethyl pyrrole-1-carboxylate (1.0 equiv)
-
Carboxylic acid (R-COOH) (1.0-1.2 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.5-2.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add ethyl pyrrole-1-carboxylate (1.0 equiv) and the selected carboxylic acid (1.1 equiv).
-
Dissolve the reagents in anhydrous DCM (approx. 0.4 M concentration).
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add trifluoromethanesulfonic anhydride (1.5 equiv) dropwise via syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrrole is consumed (typically 1-4 hours).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a rapidly stirred, saturated aqueous NaHCO₃ solution to quench excess anhydride.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.[4][13]
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[4][13]
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 2-acylpyrrole-1-carboxylate.
-
3.2. Protocol 2: General Procedure for C2-Formylation (Vilsmeier-Haack)
This protocol is based on standard Vilsmeier-Haack conditions applied to pyrrole systems.[19]
-
Materials:
-
Ethyl pyrrole-1-carboxylate (1.0 equiv)
-
Phosphorus oxychloride (POCl₃) (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice
-
2 M aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF (used as solvent) to 0 °C.
-
Slowly add POCl₃ (1.1 equiv) dropwise to the cold DMF. A thick, white precipitate (the Vilsmeier reagent) may form.
-
Stir the mixture at 0 °C for 30-45 minutes.
-
Add a solution of ethyl pyrrole-1-carboxylate (1.0 equiv) in a small amount of anhydrous DMF dropwise to the Vilsmeier reagent suspension.
-
After addition, remove the ice bath and allow the reaction to warm to room temperature, then heat to 50-90 °C (reaction temperature may need optimization).
-
Stir at this temperature overnight, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto a large amount of crushed ice.[19]
-
Basify the aqueous solution to a pH of ~9 by the slow addition of 2 M NaOH solution.[19]
-
Extract the product into an organic solvent like Et₂O or EtOAc (3x).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by flash column chromatography to afford pure ethyl 2-formylpyrrole-1-carboxylate.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Reaction Conversion | Insufficiently active electrophile; Low reaction temperature/time. | For acylation, ensure Tf₂O is fresh and addition is done at 0 °C. For Vilsmeier, try increasing the reaction temperature or time.[11] |
| Polymerization of Pyrrole | Presence of strong, uncomplexed acid; Reaction too concentrated. | The N-ethoxycarbonyl group largely prevents this, but ensure proper quenching. Use anhydrous solvents to avoid hydrolysis that can generate strong acids.[20] |
| Formation of C3-Isomer | Steric hindrance at C2; Thermodynamic control. | C2-substitution is kinetically favored for N-alkoxycarbonyl pyrroles.[4][13] If C3-isomer is observed, re-verify starting material purity and reaction conditions. Some N-sulfonyl pyrroles can isomerize from C2 to C3 under acidic conditions, though this is less common for N-alkoxycarbonyl groups.[4][12] |
| Difficult Purification | Close-running impurities; Streaking on silica gel. | Ensure complete quenching and washing to remove baseline impurities. If the product is acidic/basic, add a small amount of triethylamine or acetic acid to the chromatography eluent. |
References
-
Taylor, J. E., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. [Link]
-
Lewis, T. A., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
American Chemical Society. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates. [Link]
-
National Institutes of Health. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PMC. [Link]
-
Semantic Scholar. Table 1 from Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. [Link]
-
Huffman, J. W., et al. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. [Link]
-
ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. [Link]
-
Royal Society of Chemistry. N-Acyl pyrroles: chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. [Link]
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
PubChem. Ethyl 1H-pyrrole-2-carboxylate. [Link]
-
National Institutes of Health. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PMC. [Link]
-
CDN. pyrrole-MSDS.pdf. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet. [Link]
-
SpectraBase. pyrrole-1-carboxylic acid, tert-butyl ethyl - Optional[ATR-IR] - Spectrum. [Link]
-
ACS Publications. One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. [Link]
-
Organic Syntheses. 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. [Link]
-
NIST WebBook. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl-. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrrole. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
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Wikipedia. Vilsmeier–Haack reaction. [Link]
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International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
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ResearchGate. (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Power of Pyrroles: Building Blocks for Modern Pharmaceuticals. [Link]
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MDPI. 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
-
Scribd. Pyrrole Studies. Part XV.L Vilsmeier-Haack Formylation of I - Substi-Tuted Pyrroles. [Link]
-
PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
Royal Society of Chemistry. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. [Link]
-
University of Huddersfield Research Portal. Four Pyrrole Derivatives Used as Building Blocks in the Synthesis of Minor-Groove Binders. [Link]
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Application Note & Protocol: N-Ethoxycarbonylation of Pyrrole
Abstract
The N-ethoxycarbonylation of pyrrole is a fundamental transformation in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and materials science research. The introduction of an ethoxycarbonyl group serves as an effective protecting strategy, modifying the electronic properties of the pyrrole ring by rendering it less susceptible to oxidative degradation and enabling regioselective functionalization.[1][2] This document provides a comprehensive guide for researchers, detailing the underlying mechanism, a robust experimental protocol using sodium hydride and ethyl chloroformate, critical safety considerations, and troubleshooting advice to ensure procedural success and reproducibility.
Introduction and Significance
Pyrrole, an electron-rich aromatic heterocycle, is a ubiquitous structural motif in a vast array of natural products, including heme and chlorophyll, as well as in numerous pharmaceutical agents.[3][4][5] However, the high reactivity of the pyrrole ring, particularly its propensity for polymerization and oxidation under acidic or electrophilic conditions, often necessitates the protection of the nitrogen atom.[6]
The N-ethoxycarbonyl group is an excellent choice for this purpose. As an electron-withdrawing group, it significantly attenuates the nucleophilicity of the pyrrole ring, enhancing its stability and allowing for more controlled subsequent reactions.[1][2] This controlled reactivity is pivotal in multi-step syntheses where selective functionalization at the C2 or C3 positions is desired.[7][8][9] This application note provides a detailed, field-proven protocol for the efficient N-ethoxycarbonylation of pyrrole.
Reaction Mechanism: Deprotonation and Nucleophilic Acylation
The N-ethoxycarbonylation of pyrrole proceeds via a two-step mechanism involving deprotonation followed by nucleophilic acyl substitution.
-
Deprotonation: The N-H proton of pyrrole is moderately acidic, with a pKa of approximately 17.5.[6] Treatment with a strong, non-nucleophilic base, such as sodium hydride (NaH), results in the abstraction of this proton. This acid-base reaction generates the resonance-stabilized pyrrolide anion and hydrogen gas (H₂). The pyrrolide anion is a potent nucleophile.[6][10]
-
Nucleophilic Attack: The newly formed pyrrolide anion attacks the electrophilic carbonyl carbon of ethyl chloroformate. The highly ionic nature of the sodium-pyrrolide bond favors attack by the nitrogen atom over the carbon atoms of the ring.[6]
-
Elimination: The tetrahedral intermediate formed in the previous step collapses, expelling the chloride ion as a leaving group to yield the final product, N-ethoxycarbonylpyrrole (ethyl 1H-pyrrole-1-carboxylate).
Caption: Mechanism of N-ethoxycarbonylation of pyrrole.
Experimental Protocol
This protocol describes the N-ethoxycarbonylation of pyrrole on a 50 mmol scale. All operations should be performed in a certified chemical fume hood.
Materials and Equipment
-
Reagents:
-
Pyrrole (freshly distilled, ≥98%)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl chloroformate (≥99%)[11]
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes or Pentane (for washing NaH)
-
-
Equipment:
-
Three-neck round-bottom flask (250 mL), oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet with bubbler
-
Addition funnel (125 mL), oven-dried
-
Ice-water bath
-
Syringes and needles
-
Rotary evaporator
-
Standard glassware for workup (separatory funnel, Erlenmeyer flasks)
-
Step-by-Step Procedure
Workflow Overview
Caption: General workflow for N-ethoxycarbonylation of pyrrole.
-
Inert Atmosphere Setup: Assemble the three-neck flask with a stir bar, a septum, a nitrogen/argon inlet, and the addition funnel. Flame-dry the apparatus under vacuum and backfill with inert gas. Maintain a positive pressure of inert gas throughout the reaction.
-
Sodium Hydride Preparation: In the flask, place 2.2 g (55 mmol, 1.1 equiv) of 60% NaH dispersion. To remove the mineral oil, wash the NaH by adding ~20 mL of dry hexanes via cannula or syringe, stirring briefly, and allowing the NaH to settle.[12][13] Carefully remove the hexane supernatant with a syringe. Repeat this wash two more times. Caution: The hexane washings will contain residual NaH and should be quenched carefully in a separate flask containing isopropanol.[12][14]
-
Deprotonation: Add 80 mL of anhydrous THF to the washed NaH. Cool the resulting suspension to 0 °C in an ice-water bath. In the addition funnel, prepare a solution of 3.36 g (3.46 mL, 50 mmol, 1.0 equiv) of freshly distilled pyrrole in 20 mL of anhydrous THF. Add the pyrrole solution dropwise to the stirred NaH suspension over 30 minutes. Observe for hydrogen gas evolution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete deprotonation.
-
N-Ethoxycarbonylation: Cool the reaction mixture back down to 0 °C. Add 5.43 g (4.74 mL, 50 mmol, 1.0 equiv) of ethyl chloroformate to the addition funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for 2 hours.
-
Reaction Quench and Workup: Cool the flask to 0 °C and slowly add 20 mL of saturated aqueous NH₄Cl to quench any unreacted NaH. Transfer the mixture to a separatory funnel containing 100 mL of diethyl ether or ethyl acetate and 50 mL of water. Separate the layers. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield N-ethoxycarbonylpyrrole as a colorless liquid.
Summary of Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH), 60% | Strong, non-nucleophilic base ensures complete deprotonation of pyrrole.[6][14] |
| Stoichiometry | 1.1 equiv Base, 1.0 equiv Pyrrole, 1.0 equiv Ethyl Chloroformate | A slight excess of base drives the deprotonation to completion. |
| Solvent | Anhydrous THF or DMF | Aprotic, effectively solvates the pyrrolide salt without reacting. |
| Deprotonation Temp. | 0 °C to Room Temp. | Controls the initial exothermic reaction and subsequent hydrogen evolution. |
| Acylation Temp. | 0 °C | Prevents side reactions and controls the exothermic acylation step. |
| Reaction Time | 1h (Deprotonation), 2.5h (Acylation) | Sufficient time for complete conversion at the specified temperatures. |
| Typical Yield | 80-95% | This protocol is highly efficient when performed under anhydrous conditions. |
Safety and Hazard Management
Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.
-
Sodium Hydride (NaH): A pyrophoric and water-reactive solid.[12][14][15] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[14][16]
-
Handling: Always handle in an inert atmosphere (glovebox or Schlenk line).[13][14][15] The 60% dispersion in mineral oil is significantly safer to handle than the pure solid.[14]
-
Fire: In case of fire, smother with a Class D fire extinguisher, dry sand, or ground limestone. DO NOT USE WATER OR CO₂ EXTINGUISHERS. [12][14]
-
Quenching: Unused NaH must be quenched carefully. First, dilute with an unreactive solvent like toluene or heptane, then slowly add isopropanol, followed by ethanol, and finally water.[14]
-
-
Ethyl Chloroformate: Highly toxic, corrosive, flammable, and a potent lachrymator.[11][17][18][19]
-
Handling: Always handle in a fume hood. Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical splash goggles with a face shield.[17][20][21]
-
Exposure: In case of inhalation, move to fresh air immediately. For skin/eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18][19][20]
-
Storage: Store in a cool, dry, well-ventilated area away from moisture, heat, and ignition sources.[17][20]
-
-
Anhydrous Solvents (THF): Highly flammable. THF can form explosive peroxides upon storage and exposure to air. Use from a freshly opened bottle or a solvent purification system.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete deprotonation due to wet reagents/solvents or inactive NaH. 2. Degradation of ethyl chloroformate by moisture. 3. Reaction temperature too low. | 1. Ensure all glassware is oven-dried. Use freshly distilled pyrrole and anhydrous solvents. Use fresh NaH. 2. Use a fresh bottle of ethyl chloroformate. 3. Ensure the deprotonation step reaches room temperature for the specified time. |
| Formation of Dark, Polymeric Material | Presence of acid, often from hydrolysis of ethyl chloroformate, which can polymerize pyrrole. | Ensure anhydrous conditions. A base wash (NaHCO₃) during workup helps neutralize any HCl formed. |
| Presence of Unreacted Pyrrole | Insufficient base or incomplete deprotonation. | Use 1.1 equivalents of active NaH. Allow sufficient time for deprotonation (1 hour at RT). |
| C-Acylation Byproducts | While N-acylation is favored with NaH, some C-acylation can occur, especially if the reaction is not cooled properly.[6][22] | Maintain a low temperature (0 °C) during the addition of ethyl chloroformate. Purify carefully by vacuum distillation or column chromatography. |
References
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New Jersey Department of Health. Hazard Summary: Ethyl Chloroformate. [Link]
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Wikipedia. Pyrrole. [Link]
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Organic Syntheses. Ethyl 1H-pyrrole-2-carboxylate. [Link]
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INCHEM. ICSC 1025 - Ethyl Chloroformate. [Link]
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Loba Chemie. Ethyl Chloroformate for Synthesis MSDS. [Link]
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Gilchrist, T. L., et al. "Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: a comparison of the reaction pathways." Journal of the Chemical Society, Perkin Transactions 1, 1983, 2595-2601. [Link]
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UC Center for Laboratory Safety. Sodium Hydride - Standard Operating Procedure. (2012). [Link]
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Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." The Journal of Organic Chemistry, 2023, 88(19), 13584–13589. [Link]
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Bak, A., et al. "Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes." Chemical Science, 2020, 11(2), 481-488. [Link]
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Gilchrist, T. L., et al. "Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways." ResearchGate, 2014. [Link]
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Quora. "How do organic chemists prepare sodium hydride for reaction?". [Link]
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Organic Chemistry Portal. Pyrrole synthesis. [Link]
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Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." PubMed Central (PMC) - NIH, 2023. [Link]
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Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." ACS Publications, 2023. [Link]
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Hann, J. L., et al. "Synthesis of N‐alkoxycarbonyl Pyrroles from O‐Substituted Carbamates." The Journal of Organic Chemistry, 2023. [Link]
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Princeton University Environmental Health & Safety. Working with Pyrophoric Compounds. (2021). [Link]
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Ekkati, A. R., & Bates, D. K. "A Convenient Synthesis of N-Acylpyrroles from Primary Aromatic Amides." Synthesis, 2003, 1959-1961. [Link]
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Hann, J. L., et al. "Synthesis of N‑alkoxycarbonyl Pyrroles from O‑Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." ResearchGate, 2023. [Link]
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Hann, J. L., et al. "Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy." PubMed, 2023. [Link]
-
University of Victoria. Safe Work Procedure (SWP – 014) - Pyrophoric and Water Reactive Chemicals. (2023). [Link]
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Gaki, A., et al. "Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions." New Journal of Chemistry, 2021, 45(3), 1599-1605. [Link]
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University of Washington. Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids. [Link]
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Irrgang, T., & Kempe, R. "A sustainable catalytic pyrrole synthesis." Nature Communications, 2019, 10(1), 1469. [Link]
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Hann, J. L., et al. "Dataset for the Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates – A synthetically enabling pyrrole protection strategy." University of Bath Research Data Archive, 2023. [Link]
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McCrary, A., & Donahue, M. "Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate." American Chemical Society, 2022. [Link]
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ResearchGate. Optimization of reaction conditions for the synthesis of pyrrol-2-one (4). [Link]
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Application Notes & Protocols: Ethyl Pyrrole-1-Carboxylate as a Precursor for Advanced Conducting Polymers
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of ethyl pyrrole-1-carboxylate as a monomer for the synthesis of novel conducting polymers. This document outlines the scientific rationale, detailed experimental protocols for chemical and electrochemical polymerization, and prospective applications, particularly in the biomedical field.
Introduction: The Promise of N-Substituted Polypyrroles
Conducting polymers (CPs) have emerged as a class of materials with immense potential, bridging the gap between traditional polymers and metals.[1][2] Among them, polypyrrole (PPy) is distinguished by its high conductivity, environmental stability, and biocompatibility.[1][2][3][4] However, the inherent insolubility and poor processability of pristine PPy have historically limited its widespread application.[2][3]
A strategic approach to overcome these limitations is the substitution at the nitrogen atom of the pyrrole ring. N-substitution not only enhances solubility but also allows for the introduction of specific functional groups to tailor the polymer's properties for targeted applications.[3] Ethyl pyrrole-1-carboxylate, with its ester functionality, is a precursor of significant interest. The ester group can potentially improve solubility and provides a reactive handle for post-polymerization modification, making it an attractive candidate for applications in drug delivery, biosensing, and tissue engineering.[4]
This guide provides detailed protocols for the synthesis of poly(ethyl pyrrole-1-carboxylate) and discusses its potential applications, grounded in the established principles of polypyrrole chemistry.
Rationale for Ethyl Pyrrole-1-Carboxylate as a Monomer
The selection of ethyl pyrrole-1-carboxylate as a monomer is predicated on several key advantages:
-
Enhanced Solubility and Processability: The N-ester group is anticipated to disrupt the strong interchain interactions that render unsubstituted PPy insoluble, thereby improving its solubility in common organic solvents.[5] This enhanced solubility is crucial for fabricating thin films and other device architectures.
-
Tunable Properties: The ester functionality allows for post-polymerization modification, such as hydrolysis to the carboxylic acid, which can then be used for the covalent attachment of biomolecules, drugs, or other functional moieties.[6]
-
Biocompatibility: Polypyrrole and its derivatives are generally considered biocompatible, making them suitable for various biomedical applications.[1][4] The introduction of an ester group is not expected to compromise this inherent biocompatibility.
Polymerization of Ethyl Pyrrole-1-Carboxylate: Mechanisms and Workflows
The polymerization of pyrrole and its derivatives typically proceeds via an oxidative coupling mechanism, which can be initiated either chemically or electrochemically.[3][7]
Chemical Oxidative Polymerization
Chemical oxidative polymerization is a versatile method for producing bulk quantities of the polymer.[7] The process involves the use of an oxidizing agent, such as ferric chloride (FeCl₃) or ammonium persulfate (APS), to initiate the polymerization of the monomer in a suitable solvent.[8][9]
Diagram of Chemical Oxidative Polymerization Workflow
Caption: Workflow for the chemical oxidative polymerization of ethyl pyrrole-1-carboxylate.
Electrochemical Polymerization
Electrochemical polymerization offers precise control over the thickness, morphology, and properties of the resulting polymer film, which is deposited directly onto an electrode surface.[3][10] This technique is particularly advantageous for the fabrication of thin-film devices such as sensors and electrode coatings.[11]
Diagram of Electrochemical Polymerization Workflow
Caption: Workflow for the electrochemical polymerization of ethyl pyrrole-1-carboxylate.
Experimental Protocols
Protocol 1: Chemical Oxidative Polymerization
This protocol is adapted from general procedures for the chemical oxidative polymerization of pyrrole and its derivatives.[8][9]
Materials:
-
Ethyl pyrrole-1-carboxylate (monomer)
-
Anhydrous ferric chloride (FeCl₃) (oxidant)
-
Acetonitrile (solvent)
-
Methanol (for washing)
-
Deionized water (for washing)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum oven
Procedure:
-
In a round-bottom flask, dissolve a specific amount of ethyl pyrrole-1-carboxylate in acetonitrile.
-
Separately, prepare a solution of ferric chloride in acetonitrile. The molar ratio of oxidant to monomer is a critical parameter and should be systematically varied (e.g., 2:1, 2.5:1) to optimize the reaction.
-
While stirring the monomer solution vigorously, add the ferric chloride solution dropwise using a dropping funnel. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for a specified duration (e.g., 2-24 hours). The formation of a dark precipitate indicates polymerization.
-
After the reaction is complete, collect the polymer precipitate by vacuum filtration using a Büchner funnel.
-
Wash the polymer powder sequentially with methanol and deionized water to remove any unreacted monomer, oxidant, and oligomers.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 0.1 - 0.5 M | Affects polymerization rate and polymer morphology. |
| Oxidant:Monomer Ratio | 2:1 - 3:1 (molar) | Stoichiometry of the oxidative coupling reaction. |
| Reaction Time | 2 - 24 hours | Influences polymer yield and molecular weight. |
| Reaction Temperature | Room Temperature | Balances reaction rate and potential side reactions. |
Protocol 2: Electrochemical Polymerization
This protocol is based on general methods for the electropolymerization of pyrrole derivatives.[10][12]
Materials:
-
Ethyl pyrrole-1-carboxylate (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄) (supporting electrolyte)
-
Acetonitrile (solvent)
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon, platinum, or indium tin oxide-coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode)
Procedure:
-
Prepare the electrolyte solution by dissolving the ethyl pyrrole-1-carboxylate monomer and the supporting electrolyte in acetonitrile.
-
Assemble the three-electrode cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15 minutes before polymerization.
-
Perform electropolymerization using one of the following techniques:
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes. The appropriate potential can be determined from a cyclic voltammogram of the monomer.
-
Galvanostatic: Apply a constant current density to the working electrode.
-
Potentiodynamic (Cyclic Voltammetry): Cycle the potential between defined limits for a set number of cycles.
-
-
After polymerization to the desired film thickness, remove the working electrode from the cell.
-
Rinse the polymer-coated electrode with fresh acetonitrile to remove any residual monomer and electrolyte.
-
Dry the polymer film under a stream of inert gas or in a vacuum oven.
| Parameter | Recommended Range | Rationale |
| Monomer Concentration | 0.05 - 0.2 M | Higher concentrations can lead to faster film growth. |
| Electrolyte Concentration | 0.1 M | Ensures sufficient conductivity of the solution. |
| Polymerization Potential | Determined by CV | Should be at or slightly above the monomer's oxidation potential. |
| Current Density | 0.1 - 1.0 mA/cm² | Controls the rate of polymer deposition. |
Characterization of Poly(ethyl pyrrole-1-carboxylate)
The synthesized polymer should be thoroughly characterized to understand its structure, morphology, and properties.
-
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of characteristic functional groups and the polymer backbone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
-
Morphological Characterization:
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the polymer films or powders.
-
-
Electrochemical and Electrical Characterization:
-
Cyclic Voltammetry (CV): To assess the electrochemical activity and stability of the polymer film.
-
Four-Point Probe Measurement: To determine the electrical conductivity of the polymer film.
-
Potential Applications in Drug Development and Biomedical Research
The unique properties of poly(ethyl pyrrole-1-carboxylate) open up a range of potential applications:
-
Drug Delivery Systems: The polymer can be loaded with therapeutic agents, and their release can potentially be controlled by electrical stimulation. The ester functionality could also be used to covalently attach drugs for a more controlled release profile.
-
Biosensors: The polymer can serve as a matrix for the immobilization of enzymes or antibodies for the development of highly sensitive and selective biosensors.[6]
-
Tissue Engineering Scaffolds: The conductive nature of the polymer can be exploited to provide electrical cues to cells, promoting tissue regeneration, particularly for nerve and muscle tissues.[4]
-
Anti-corrosion Coatings for Medical Implants: The polymer can form a biocompatible and protective coating on metallic implants to prevent corrosion and improve their longevity.[1]
Conclusion and Future Perspectives
Ethyl pyrrole-1-carboxylate is a promising precursor for the development of functional conducting polymers with enhanced processability and tailored properties. The protocols provided in these application notes offer a starting point for the synthesis and characterization of poly(ethyl pyrrole-1-carboxylate). Further optimization of the polymerization conditions and a thorough investigation of the polymer's properties will be crucial for realizing its full potential in various applications, from advanced electronics to innovative biomedical devices. The ability to introduce functionality through the N-ester group provides a versatile platform for the design of next-generation smart materials.
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Carboxylic Acid-Functionalized Conductive Polypyrrole as a Bioactive Platform for Cell Adhesion. PMC. [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. PMC. [Link]
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Recent Advances of Polypyrrole for Biomedical Applications – A Mini-Review. Crimson Publishers. [Link]
-
Polypyrrole as Electrically Conductive Biomaterials: Synthesis, Biofunctionalization, Potential Applications and Challenges. PubMed. [Link]
-
Polypyrrole Derivatives: Preparation, Properties and Application. PubMed. [Link]
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The conductivity of the PPy film as a function of pyrrole concentration... ResearchGate. [Link]
-
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1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
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-
The FTIR spectrum for Pyrrole. ResearchGate. [Link]
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Polypyrrole-based conducting polymers and interactions with biological tissues. PMC. [Link]
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Oxidative polymerization of pyrrole (Py) resulting in polypyrrole... ResearchGate. [Link]
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What is the solubility of pyrrole in different solvents? BIOSYNCE Blog. [Link]
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Synthesis and factor affecting on the conductivity of polypyrrole: a short review. ResearchGate. [Link]
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Electrochemical polymerization and characterizations of polypyrrole in aqueous micellar medium. Der Pharma Chemica. [Link]
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Schematic illustration of the chemical oxidative polymerization of pyrrole. ResearchGate. [Link]
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Oxidative polymerization of pyrrole. ResearchGate. [Link]
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A soluble and fluorescent new type thienylpyrrole based conjugated polymer: optical, electrical and electrochemical properties. RSC Publishing. [Link]
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The Sythesis of Polyfunctional Pyrroles and the Investigation of the. SURE (Sunderland Repository). [Link]
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Preparation and characterization of chemically and electrochemically synthesized 3,4-ethylenedioxy pyrrole/pyrrole (EDOP/Py) copolymers. ResearchGate. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
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Application Notes & Protocols: Ethyl Pyrrole-1-carboxylate as a Versatile Scaffold in Modern Agrochemical Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Pyrrole Core in Agrochemical Innovation
The pyrrole heterocycle is a privileged scaffold in the field of agrochemical research and development. Its unique electronic properties and structural versatility have made it a cornerstone in the design of high-efficacy fungicides, insecticides, and herbicides.[1] Many commercially successful pesticides, including the fungicide Fludioxonil, the acaricide Chlorfenapyr, and the fungicide Fenpiclonil, feature the pyrrole moiety as the core pharmacophore responsible for their biological activity.[2]
Ethyl pyrrole-1-carboxylate, while not always the direct starting material, represents a key functionalized building block in the synthetic chemist's toolbox. The carboxylate group at the N-1 position serves as a protecting group and an electronic modifier, influencing the regioselectivity of subsequent reactions on the pyrrole ring. More commonly, related isomers like ethyl pyrrole-2-carboxylate or ethyl pyrrole-3-carboxylate serve as foundational precursors. The ester functionality provides a versatile handle for a wide range of chemical transformations, most notably hydrolysis to the corresponding carboxylic acid, which is a pivotal intermediate for creating the widely successful class of pyrrole carboxamide fungicides.
This guide provides an in-depth look at the application of pyrrole carboxylates in the synthesis of modern agrochemicals, complete with detailed protocols, mechanistic insights, and structure-activity relationship (SAR) data to aid researchers and drug development professionals in this dynamic field.
Part 1: Application in Fungicide Synthesis - The Pyrrole Carboxamide Class
One of the most significant applications of pyrrole derivatives in agrochemicals is in the synthesis of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs). These compounds target Complex II of the mitochondrial respiratory chain in fungi, a mechanism that has proven highly effective and has led to the development of blockbuster products.[3][4][5]
Mechanism of Action: Targeting Fungal Respiration
Pyrrole carboxamides function by blocking the ubiquinone-binding site of the succinate dehydrogenase (SDH) enzyme complex. This inhibition disrupts the fungal electron transport chain, halting ATP production and ultimately leading to fungal cell death. The N-aryl substituent of the carboxamide is crucial for fitting into this binding pocket, and modifications to this part of the molecule are key to modulating the fungicidal spectrum and efficacy.
The general synthetic logic involves the coupling of a pyrrole carboxylic acid core with a strategically substituted aniline derivative. This workflow highlights the importance of the pyrrole carboxylate precursor, which is readily converted to the necessary acid intermediate.
Synthetic Workflow: From Ester to Active Carboxamide
The following diagram illustrates the high-level strategy for synthesizing pyrrole carboxamide fungicides, starting from a generic ethyl pyrrole-carboxylate precursor.
Caption: General synthetic workflow for Pyrrole Carboxamide fungicides.
Protocol: Synthesis of 1-Methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid [2-(1-fluoro-3-methylbutyl)phenyl]amide
This protocol describes the synthesis of a potent fungicidal compound, demonstrating the key chemical transformations. The causality behind the steps is explained to provide deeper insight.
Step 1: Synthesis of 1-Methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid (Key Intermediate)
-
Rationale: This step creates the core heterocyclic acid. Starting with a suitable pyrrole-3-carboxylate ester, N-methylation is performed first, followed by saponification. The trifluoromethyl group is a common bioisostere in agrochemicals, often enhancing metabolic stability and potency.
-
N-Methylation: To a solution of the starting ethyl 4-(trifluoromethyl)pyrrole-3-carboxylate in anhydrous THF, add sodium hydride (NaH, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).
-
Causality: NaH is a strong, non-nucleophilic base that deprotonates the pyrrole nitrogen, forming the sodium salt, which is a potent nucleophile.
-
-
Stir the mixture for 30 minutes, then add methyl iodide (MeI, 1.5 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: The pyrrolide anion attacks the electrophilic methyl group of MeI in an Sₙ2 reaction to form the N-methylated product.
-
-
Hydrolysis (Saponification): To the reaction mixture, add a 2M aqueous solution of sodium hydroxide (NaOH, 3.0 eq.). Heat the mixture to reflux (approx. 60-70 °C) for 2-4 hours until TLC or LC-MS analysis indicates complete consumption of the ester.
-
Causality: NaOH mediates the hydrolysis of the ethyl ester to the corresponding carboxylate salt. Refluxing provides the necessary activation energy.
-
-
Work-up and Isolation: Cool the mixture to room temperature and acidify to pH 2-3 with 2N HCl. The carboxylic acid product will typically precipitate.
-
Causality: Acidification protonates the carboxylate salt, rendering the carboxylic acid insoluble in the aqueous media, allowing for its isolation.
-
-
Filter the solid, wash with cold water, and dry under vacuum to yield the desired 1-methyl-4-(trifluoromethyl)pyrrole-3-carboxylic acid.
-
Self-Validation: The product should be a white to off-white solid. Characterize via ¹H-NMR (disappearance of ethyl ester signals, presence of carboxylic acid proton) and melting point analysis. Expected yields are typically >80% for this two-step sequence.
-
Step 2: Amide Coupling
-
Rationale: This step couples the heterocyclic acid with the specific aniline side-chain required for biological activity. The carboxylic acid is first "activated" by converting it to a more reactive species, such as an acid chloride.
-
Acid Activation: Suspend the carboxylic acid from Step 1 (1.0 eq.) in toluene containing a catalytic amount of DMF. Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at room temperature. Heat the mixture to 50-60 °C for 1-2 hours.
-
Causality: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride. DMF acts as a catalyst for this transformation (Vilsmeier-Haack mechanism). The byproducts (SO₂ and HCl) are gases, which drives the reaction to completion.
-
-
Remove the excess SOCl₂ and solvent under reduced pressure. The resulting crude acid chloride is typically used immediately without further purification.
-
Amidation: Dissolve the crude acid chloride in a suitable aprotic solvent like dichloromethane (DCM). In a separate flask, dissolve the target aniline, 2-(1-fluoro-3-methylbutyl)phenylamine (1.0 eq.), and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) in DCM.
-
Cool the aniline solution to 0 °C and add the acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 3-5 hours.
-
Causality: The nucleophilic amine of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. TEA is added to quench the HCl generated during the reaction, preventing it from protonating the aniline starting material.
-
-
Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl pyrrole carboxamide.
-
Self-Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, HRMS, and melting point. The expected yield for the coupling step is generally in the range of 60-90%.
-
Structure-Activity Relationship (SAR) Data
The biological efficacy of pyrrole carboxamides is highly dependent on the substituents of the aniline ring. The following table summarizes general SAR trends observed for this class against common fungal pathogens.[3]
| Aniline Substituent (ortho-position) | Relative Activity (Guideline) | Target Pathogen Examples |
| -CH₃ | Moderate | Rusts, Powdery Mildew |
| -CF₃ | High | Broad Spectrum |
| -C(CH₃)₂CH₂CH₃ | High | Grey Mould, Early Blight |
| -CH(F)CH₂CH(CH₃)₂ | Very High | Brown Rust, Grey Mould |
| Biphenyl moieties | Very High | Broad Spectrum |
Part 2: Application in Insecticide Synthesis
Pyrrole-based structures are also central to the development of potent insecticides. These compounds often act on different biological targets than fungicides, such as disrupting insect respiration or nervous system function. The synthesis of these molecules can involve building the pyrrole ring itself as a key step.
Synthetic Workflow: Building the Pyrrole Core for Thioether Derivatives
The following workflow outlines a common strategy for synthesizing insecticidal 2-thio-pyrrole-3-carbonitriles, which have shown high efficacy against pests like the cotton leafworm, Spodoptera littoralis.[2][6]
Caption: Synthesis workflow for insecticidal 2-thio-pyrrole derivatives.
Protocol: Synthesis of Methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate
This protocol details the synthesis of a pyrrole derivative with demonstrated insecticidal properties.[2]
Step 1: Synthesis of 2-(2-oxo-2-phenylethyl)malononitrile (Intermediate)
-
Rationale: This step creates the α,β-unsaturated precursor required for the subsequent ring-forming reaction.
-
In a round-bottom flask, combine acetophenone (1.0 eq.), malononitrile (1.0 eq.), and a basic catalyst such as piperidine in ethanol.
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC. This is a Knoevenagel condensation followed by a Michael addition.
-
Upon completion, the intermediate product often precipitates and can be isolated by filtration.
Step 2: Cycloaddition and Thiolation
-
Rationale: This is the key pyrrole-forming step, where the precursor cyclizes in the presence of a sulfur-containing reagent. A phase-transfer catalyst (PTC) is used to facilitate the reaction between reagents in different phases (solid/liquid).
-
To a mixture of the intermediate from Step 1 (1.0 eq.) and potassium carbonate (K₂CO₃, 2.0 eq.) in dioxane, add 2-mercaptoacetic acid (1.1 eq.).
-
Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB).
-
Causality: TBAB transports the deprotonated thiol (mercaptoacetate) from the solid K₂CO₃ surface into the organic phase (dioxane), where it can react with the substrate, dramatically increasing the reaction rate.
-
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction yields 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid.
Step 3: Esterification
-
Rationale: The final step converts the carboxylic acid to the corresponding methyl ester, which often exhibits enhanced insecticidal activity.
-
Dissolve the acid product from Step 2 in methanol.
-
Add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Heat the mixture to reflux for 4-6 hours (Fischer esterification).
-
Work-up and Purification: After cooling, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution). Extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify by column chromatography to yield the final product.
-
Self-Validation: The product, methyl 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetate, can be characterized by its spectroscopic data (IR, ¹H-NMR, ¹³C-NMR, MS) and melting point.[2]
-
Insecticidal Activity Data
The following table presents the reported insecticidal efficacy of several synthesized pyrrole derivatives against the 2nd instar larvae of the cotton leafworm, Spodoptera littoralis.[2][6]
| Compound ID | Key Structural Feature | LC₅₀ (ppm) |
| 6a | Phenyl, Thioacetate | 0.5707 |
| 7a | Phenyl, Thioacetohydrazide | 0.1306 |
| 3c | 4-Nitrophenyl, Thioethanol | 5.883 |
| 8c | 4-Nitrophenyl, Hydrazinecarbothioamide | 0.9442 |
| Dimilin (Commercial) | Reference Insecticide | ~0.15 |
Part 3: Emerging Applications - Pyrrole Scaffolds in Plant Growth Regulation
While less established than their role in pest and disease control, pyrrole-based structures hold potential as scaffolds for novel Plant Growth Regulators (PGRs). PGRs are synthetic compounds that mimic or interfere with natural plant hormones to elicit desirable agricultural traits, such as increased root growth, enhanced yield, or improved stress tolerance.[7][8] The core challenge is to design molecules that can interact with specific hormone signaling pathways, such as the gibberellin (GA)-DELLA pathway, which controls cell elongation and division.[9]
Conceptual Design and Synthesis
A pyrrole carboxylate can serve as a starting point for creating molecules that mimic the structure of natural plant hormones like auxins or other signaling molecules. The pyrrole ring acts as a stable core, while the carboxylate provides a handle for introducing side chains that are critical for biological recognition and activity.
Hypothetical Synthetic Pathway for a PGR Candidate
The diagram below outlines a conceptual pathway for modifying a pyrrole carboxylate to create a novel PGR candidate, illustrating how different functionalities can be installed on the core scaffold.
Caption: Conceptual workflow for developing a Plant Growth Regulator from a pyrrole scaffold.
This hypothetical approach leverages established pyrrole chemistry, such as Vilsmeier-Haack formylation[10], to install functional groups that can then be modified to mimic the key structural features of natural phytohormones, providing a rational basis for the discovery of new and effective plant growth regulators.
Conclusion
Ethyl pyrrole-carboxylate and its isomers are exceptionally valuable starting materials and intermediates in the synthesis of a broad range of agrochemicals. Their application in creating potent pyrrole carboxamide SDHI fungicides is well-established and continues to be a major area of industrial research. Furthermore, the pyrrole core is integral to the design of effective insecticides, and emerging research suggests a promising future for this scaffold in the development of novel plant growth regulators. The synthetic protocols and strategic workflows outlined in this guide demonstrate the chemical tractability and versatility of the pyrrole ring, underscoring its continued importance in addressing global challenges in food security and sustainable agriculture.
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- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. (2025-08-09).
- Synthesis, Characterization, and Antifungal Activity of Phenylpyrrole-Substituted Tetramic Acids Bearing Carbon
- New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects.
- Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. (2024-07-02). MDPI.
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- Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024-02-21). PubMed.
- Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval). (2022-01-25). ACS Omega.
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- Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxyl
- One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence.The Journal of Organic Chemistry.
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- Synthesis, Characterization, and Encapsulation of Novel Plant Growth Regulators (PGRs) in Biopolymer Matrices.
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Application Notes & Protocols: The Strategic Role of Ethyl Pyrrole-1-carboxylate in the Synthesis of Natural Products
Abstract
Ethyl pyrrole-1-carboxylate, also known as N-carboethoxypyrrole, is a versatile and strategically important building block in the synthesis of complex natural products. Its utility stems from its dual capacity to act as both a robust protecting group for the pyrrole nitrogen and as a modulator of the pyrrole ring's electronic properties, thereby enabling a range of chemical transformations that are otherwise challenging on an unprotected pyrrole nucleus. This guide provides an in-depth exploration of the applications of ethyl pyrrole-1-carboxylate, detailing its role in facilitating key reactions such as Diels-Alder cycloadditions and regioselective functionalizations. We present detailed, field-proven protocols and explain the causality behind the experimental choices, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this reagent in their synthetic endeavors.
Introduction: The Dichotomous Reactivity of Ethyl Pyrrole-1-carboxylate
The pyrrole moiety is a fundamental structural motif in a vast array of natural products, including alkaloids, porphyrins, and various marine-derived compounds with significant biological activities.[1][2] However, the inherent reactivity of the pyrrole ring—its susceptibility to polymerization under acidic conditions and uncontrolled electrophilic attack—presents a considerable challenge in multi-step synthesis.[3] Ethyl pyrrole-1-carboxylate emerges as a key solution to these challenges.
The introduction of an ethoxycarbonyl group onto the pyrrole nitrogen fundamentally alters the ring's reactivity in two crucial ways:
-
Deactivation and Protection: The electron-withdrawing nature of the carboxylate group significantly reduces the electron density of the pyrrole ring, thereby deactivating it towards unwanted electrophilic substitution and polymerization.[4] This protective feature allows for selective transformations to be carried out on other parts of the molecule without disturbing the pyrrole core.
-
Activation for Cycloadditions: Paradoxically, this same electron-withdrawing effect enhances the pyrrole's ability to participate as a diene in Diels-Alder reactions.[5][6] The partial aromatic character of pyrrole typically limits its reactivity in such cycloadditions.[3] However, the N-ethoxycarbonyl group lowers the energy of the HOMO, making it a more suitable partner for electron-deficient dienophiles and enabling the construction of complex bicyclic systems.
The strategic application of ethyl pyrrole-1-carboxylate, therefore, hinges on understanding and exploiting this dual reactivity.
Figure 1: Dual reactivity of Ethyl Pyrrole-1-carboxylate.
Application in the Synthesis of Pyrrole-Containing Natural Products
The strategic use of pyrrole carboxylates is evident in the total synthesis of several complex natural products. While ethyl pyrrole-1-carboxylate serves as a protecting group, its structural isomers, particularly ethyl pyrrole-2-carboxylates, are common intermediates formed en route to these targets.
The Barton-Zard Pyrrole Synthesis: A Gateway to Substituted Pyrroles
Many pyrrole-containing marine alkaloids, such as the lamellarins and lukianols, feature a 3,4-diarylpyrrole-2-carboxylic acid ester core.[7][8] The Barton-Zard reaction is a powerful and convergent method for constructing this highly substituted pyrrole ring system.[8][9] This reaction involves the condensation of an isocyanoacetate (e.g., ethyl isocyanoacetate) with a nitroalkene, followed by cyclization and elimination to afford the pyrrole.
This method has been instrumental in the synthesis of Lukianol A and Lamellarin O.[8][10] For instance, the synthesis of Lamellarin O involves the Barton-Zard reaction between a substituted nitrostilbene and methyl isocyanoacetate to generate the core methyl-3,4-diarylpyrrole-2-carboxylate intermediate in high yield.[8]
Figure 2: Simplified workflow of the Barton-Zard pyrrole synthesis.
Porphyrin Synthesis
Porphyrins are macrocyclic natural products constructed from four pyrrole units.[11] The synthesis of unsymmetrically substituted porphyrins, which mimic those found in nature, requires precise control over the reactivity of the pyrrole precursors. Ethyl pyrrole carboxylates are valuable intermediates in this context. For example, the Barton-Zard synthesis can be employed to create trisubstituted ethyl pyrrole carboxylates, which are then reduced to the corresponding pyrrole-2-carbinols and tetramerized to form the porphyrin core.[11] This approach has been applied in numerous porphyrin total syntheses.[11]
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with explanations for key steps. Researchers should always conduct their own risk assessments before beginning any new procedure.
Protocol 1: N-Protection of Pyrrole to Synthesize Ethyl Pyrrole-1-carboxylate
Causality: This protocol utilizes a strong base (NaH) to deprotonate the weakly acidic N-H of pyrrole, generating the pyrrolide anion. This highly nucleophilic anion then readily attacks the electrophilic carbonyl carbon of ethyl chloroformate. Anhydrous conditions are critical as NaH reacts violently with water, and the pyrrolide anion is readily protonated by protic solvents.
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl chloroformate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for anhydrous reactions (oven-dried)
Procedure:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq). Wash the NaH three times with anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.
-
Reaction Setup: Suspend the washed NaH in anhydrous THF (approx. 0.5 M). Cool the suspension to 0 °C in an ice bath.
-
Pyrrole Addition: Dissolve freshly distilled pyrrole (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. Hydrogen gas evolution should be observed.
-
Acylation: Add ethyl chloroformate (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition, remove the ice bath and allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Workup: Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield ethyl pyrrole-1-carboxylate as a colorless oil.
| Parameter | Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong, non-nucleophilic base for complete deprotonation. |
| Solvent | Anhydrous THF | Aprotic solvent, dissolves reactants, stable to base. |
| Temperature | 0 °C to Room Temp. | Controls reaction rate and prevents side reactions. |
| Quenching Agent | Saturated NH₄Cl | Mildly acidic proton source to neutralize excess base. |
| Typical Yield | > 85% | Efficient and high-yielding transformation. |
Protocol 2: Synthesis of Ethyl 3,4-Diarylpyrrole-2-carboxylate via Barton-Zard Reaction
Causality: This protocol is adapted from the synthesis of lamellarin and lukianol precursors.[8][9] The key is the base-catalyzed Michael addition of the carbanion from ethyl isocyanoacetate to the nitroalkene. The subsequent intramolecular cyclization is an attack of the newly formed enolate onto the nitrogen of the nitro group, followed by elimination to form the aromatic pyrrole ring. DBU is an effective, non-nucleophilic base for this transformation.
Materials:
-
Substituted (E)-nitrostilbene (1.0 eq)
-
Ethyl isocyanoacetate (1.2 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, dissolve the (E)-nitrostilbene (1.0 eq) and ethyl isocyanoacetate (1.2 eq) in anhydrous THF.
-
Base Addition: Add DBU (1.2 eq) to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting nitroalkene is consumed (typically 12-24 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1 M HCl to remove the DBU.
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired ethyl 3,4-diarylpyrrole-2-carboxylate.
| Parameter | Value/Condition | Rationale |
| Reactants | Nitroalkene, Isocyanoacetate | Convergent assembly of the pyrrole core. |
| Base | DBU | Strong, non-nucleophilic organic base to promote the reaction. |
| Solvent | THF | Aprotic solvent, good solubility for reactants. |
| Temperature | Room Temperature | Mild conditions tolerate a variety of functional groups. |
| Typical Yield | 60-80% | A robust method for highly substituted pyrroles.[8] |
Conclusion
Ethyl pyrrole-1-carboxylate and its isomers are not merely passive participants but active, strategic components in the art of natural product synthesis. The ability to toggle the reactivity of the pyrrole ring—passivating it for protection or activating it for cycloaddition—provides synthetic chemists with a powerful tool to navigate the complexities of constructing these biologically important molecules. The protocols and principles outlined in this guide demonstrate the indispensable nature of this reagent class and provide a solid foundation for its application in both academic and industrial research settings.
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- 11. Classic highlights in porphyrin and porphyrinoid total synthesis and biosynthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00719A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Ethyl Pyrrole-1-carboxylate
Welcome to the Technical Support Center for the synthesis of Ethyl Pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize your synthetic outcomes. Our focus is on providing scientifically sound, field-proven insights to overcome common challenges and enhance the yield and purity of your product.
Introduction to Synthetic Strategies
The synthesis of ethyl pyrrole-1-carboxylate, a key building block in medicinal chemistry and materials science, can be approached through two primary and effective routes. The selection of the optimal method depends on the available starting materials, scalability, and desired purity profile.
-
Paal-Knorr Synthesis using Ethyl Carbamate: This classical approach involves the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with ethyl carbamate to directly form the N-ethoxycarbonyl-substituted pyrrole ring. A common and efficient precursor is 2,5-dimethoxytetrahydrofuran.[1][2]
-
N-Acylation of Pyrrole with Ethyl Chloroformate: This method involves the direct functionalization of the pyrrole ring by reacting it with ethyl chloroformate in the presence of a base. This approach is straightforward but requires careful control of reaction conditions to avoid common side reactions.
Below, we provide detailed troubleshooting guides and FAQs for both synthetic pathways, followed by comprehensive experimental protocols and data presentation to aid in your experimental design and execution.
Troubleshooting and Frequently Asked Questions (FAQs)
This section is structured to address specific issues you may encounter during your experiments, providing explanations for the underlying chemistry and actionable solutions.
Route 1: Paal-Knorr Synthesis with Ethyl Carbamate and 2,5-Dimethoxytetrahydrofuran
The Paal-Knorr synthesis is a robust method for pyrrole formation, but challenges can arise.[3][4][5]
Q1: Why is my yield of ethyl pyrrole-1-carboxylate consistently low?
Low yields in this synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: The traditional Paal-Knorr synthesis can be limited by harsh reaction conditions, such as prolonged heating in strong acid, which can lead to the degradation of starting materials or the product.[5][6] Insufficient heating or reaction time can result in an incomplete reaction.
-
Purity of Starting Materials: The purity of the 2,5-dimethoxytetrahydrofuran is critical. Impurities can lead to the formation of undesired side products, thereby lowering the overall yield.[6]
-
Inefficient Acid Catalysis: The choice and concentration of the acid catalyst are crucial. While a weak acid like acetic acid can accelerate the reaction, an inappropriate pH can favor side reactions.[6][7]
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[6] Consider using microwave-assisted heating, which can significantly reduce reaction times and improve yields.[8]
-
Ensure Purity of Reagents: Use freshly distilled 2,5-dimethoxytetrahydrofuran if the purity is questionable.
-
Catalyst Screening: While acetic acid is commonly used, other catalysts such as iron(III) chloride in water have been shown to be effective under mild conditions.[1]
Q2: I am observing a significant amount of a furan byproduct. How can I prevent this?
The formation of furan derivatives is a common side reaction in the Paal-Knorr synthesis, particularly under strongly acidic conditions.[6]
-
Mechanism of Furan Formation: The 1,4-dicarbonyl intermediate can undergo acid-catalyzed cyclization and dehydration without the involvement of the amine (ethyl carbamate), leading to the furan byproduct.
Preventative Measures:
-
Control Acidity: Maintain a pH above 3. The use of a weak acid like acetic acid is generally recommended over strong mineral acids.[6][7]
-
Use an Excess of Ethyl Carbamate: Employing a slight excess of ethyl carbamate can help to favor the pyrrole formation pathway.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A stalled reaction can be due to several factors:
-
Insufficient Catalyst Activity: The catalyst may have decomposed or be present in an insufficient amount.
-
Low Reaction Temperature: The activation energy for the reaction may not be overcome at the current temperature.
Solutions:
-
Incremental Catalyst Addition: Add a small additional amount of the acid catalyst and monitor the reaction by TLC.
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential byproduct formation.
Route 2: N-Acylation of Pyrrole with Ethyl Chloroformate
Direct N-acylation is a common strategy, but selectivity can be a challenge.[9][10]
Q1: My primary product is the C-acylated pyrrole, not the desired N-acylated product. How can I improve N-selectivity?
The pyrrole ring is an electron-rich aromatic system, and the pyrrolide anion is an ambident nucleophile, meaning it can react at both the nitrogen and carbon atoms.
-
Understanding the Selectivity: Achieving selective N-acylation requires conditions that favor the reactivity of the nitrogen atom. This is typically accomplished by deprotonating the pyrrole N-H with a strong base to form the pyrrolide anion.[10] The choice of base and solvent is critical.
Strategies for N-Selectivity:
-
Choice of Base: Use a strong, non-nucleophilic base such as sodium hydride (NaH) or potassium hydride (KH) to generate the pyrrolide anion. Using bases with a more ionic character (e.g., potassium counter-ion) can increase the nucleophilicity of the nitrogen.[10]
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they solvate the metal cation, leading to a more reactive "naked" pyrrolide anion.[10]
Q2: My reaction is resulting in a dark, insoluble polymer. What is causing this and how can I prevent it?
Pyrrole is prone to polymerization under acidic conditions.[11][12]
-
Cause of Polymerization: The use of strong Lewis acids or protic acids during acylation can trigger the polymerization of the electron-rich pyrrole ring.
Preventative Measures:
-
N-Protection: While in this case we are trying to functionalize the nitrogen, it's important to note that for C-acylation, protecting the nitrogen with an electron-withdrawing group is a common strategy to prevent polymerization.[9]
-
Reaction Conditions: For N-acylation, the use of a strong base and an aprotic solvent, as described above, avoids acidic conditions and minimizes polymerization.
-
Temperature Control: Perform the reaction at a low temperature to control the reactivity and minimize side reactions.
Q3: I am having difficulty purifying the ethyl pyrrole-1-carboxylate from the reaction mixture.
Purification can be challenging due to the presence of unreacted starting materials, side products, and residual base or salts.
Purification Strategies:
-
Aqueous Workup: A careful aqueous workup is essential to remove the base and any water-soluble impurities. This typically involves washing the organic layer with water and brine.
-
Column Chromatography: For both solid and oily products, column chromatography on silica gel is a versatile technique for separating the desired product from byproducts.[13]
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.[14][15]
Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Paal-Knorr Synthesis of Ethyl Pyrrole-1-carboxylate[2]
Materials:
-
Ethyl carbamate
-
2,5-Dimethoxytetrahydrofuran
-
Glacial acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium carbonate solution (Na₂CO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add ethyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Acylation of Pyrrole with Ethyl Chloroformate
Materials:
-
Pyrrole (freshly distilled)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Ethyl chloroformate
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride (1.1 equivalents) in anhydrous DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and slowly add ethyl chloroformate (1.05 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Synthetic Routes for Ethyl Pyrrole-1-carboxylate
| Feature | Paal-Knorr Synthesis | N-Acylation of Pyrrole |
| Starting Materials | Ethyl carbamate, 2,5-dimethoxytetrahydrofuran | Pyrrole, Ethyl chloroformate |
| Key Reagents | Acetic acid (catalyst) | Strong base (e.g., NaH) |
| Common Side Products | Furan derivatives | C-acylated pyrrole, polymers |
| Advantages | Direct formation of the N-substituted ring | Utilizes readily available pyrrole |
| Disadvantages | Can require elevated temperatures | Requires strictly anhydrous conditions and careful base handling |
Visualizations
Reaction Mechanism: Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis of ethyl pyrrole-1-carboxylate.
Troubleshooting Workflow: Low Yield in Paal-Knorr Synthesis
Caption: Troubleshooting low yields in Paal-Knorr synthesis.
Logical Relationship: N- vs. C-Acylation of Pyrrole
Caption: Factors influencing N- vs. C-acylation of pyrrole.
References
-
Azizi, N., Khajeh-Amiri, A., Ghafuri, H., Bolourtchian, M., & Saidi, M. R. (2009). Iron-Catalyzed Inexpensive and Practical Synthesis of N-Substituted Pyrroles in Water. Synlett, 2009(14), 2245-2248. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Wikipedia contributors. (2023). Paal–Knorr synthesis. In Wikipedia, The Free Encyclopedia. [Link]
-
Banu, L. G., & Boruah, R. C. (2018). Paal–Knorr synthesis of pyrroles. Cogent Chemistry, 4(1), 1530861. [Link]
-
Organic Syntheses. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 100. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. ACS Publications. [Link]
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. [Link]
-
McCrary, A., & Donahue, M. (2021). Synthesis of substituted pyrroles by addition of sulfonamides to ethyl propiolate. American Chemical Society. [Link]
-
Padwa, A., Ginn, J. D., & McClure, M. S. (2002). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 67(19), 6343–6353. [Link]
-
Kamal, A., Khan, M. N. A., & Reddy, K. S. (2007). An expeditious synthesis of N-substituted pyrroles via microwave-induced iodine-catalyzed reactions under solventless conditions. Tetrahedron Letters, 48(19), 3381-3383. [Link]
-
Chemistry - Teacher. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. (2006). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. PubMed. [Link]
-
Das, B., & Das, R. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19047-19069. [Link]
-
Schunck, K., & Weuster-Botz, D. (2020). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. European Journal of Organic Chemistry, 2020(30), 4755-4760. [Link]
-
PrepChem. (n.d.). Synthesis of ethyl 1-tetradecylpyrrole-3-carboxylate. [Link]
- Google Patents. (n.d.).
-
Sharma, A., & Kumar, V. (2021). Recent Advancements in Pyrrole Synthesis. Molecules, 26(18), 5488. [Link]
-
Al-Tel, T. H. (2015). Nucleophilic and electrophilic cyclization of N-alkyne-substituted pyrrole derivatives: Synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties. Beilstein Journal of Organic Chemistry, 11, 1863–1869. [Link]
-
Organic Syntheses. (1986). 3,4-DIETHYLPYRROLE AND 2-FORMYL-3,4-DIETHYLPYRROLE. Organic Syntheses, 64, 73. [Link]
- Google Patents. (n.d.).
-
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
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- 5. rgmcet.edu.in [rgmcet.edu.in]
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- 8. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Purification of Ethyl Pyrrole-1-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl Pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and detailed protocols for obtaining high-purity Ethyl Pyrrole-1-carboxylate. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the common challenges associated with the purification of this versatile heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: My crude Ethyl pyrrole-1-carboxylate is a dark oil. What are the likely impurities and the best initial purification strategy?
A1: A dark coloration in crude Ethyl pyrrole-1-carboxylate typically indicates the presence of polymeric or oxidized pyrrole species, as well as residual starting materials or catalysts. Pyrroles, in general, are susceptible to darkening upon exposure to air and light[1]. The initial and often most effective purification strategy is a multi-step approach involving an acidic wash, a basic wash, and then either vacuum distillation or column chromatography. An acidic wash (e.g., with dilute HCl) can help remove any basic impurities, while a subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will neutralize any remaining acid and remove acidic byproducts[2].
Q2: What are the key differences in purifying Ethyl pyrrole-1-carboxylate versus other isomers like Ethyl pyrrole-2-carboxylate?
A2: The primary difference lies in the reactivity and potential for side reactions. The N-acyl group in Ethyl pyrrole-1-carboxylate is susceptible to hydrolysis under both acidic and basic conditions, which can cleave the ester and regenerate pyrrole[3][4][5]. This necessitates careful control of pH during aqueous workups. In contrast, C-acylated pyrroles like the 2-carboxylate are generally more stable to hydrolysis. Purification strategies must be chosen to minimize the risk of cleaving the N-carbonyl bond.
Q3: Can I use recrystallization to purify Ethyl pyrrole-1-carboxylate?
A3: While recrystallization is a powerful purification technique for solid compounds, Ethyl pyrrole-1-carboxylate is often isolated as an oil at room temperature, which makes traditional recrystallization challenging. However, for some substituted ethyl pyrrole-carboxylates that are solids, recrystallization from solvents like ethanol or ethyl acetate has been reported[6]. If your crude product is a solid or can be induced to crystallize, a mixed solvent system such as hexane/ethyl acetate or hexane/acetone could be effective[7]. It is crucial to perform small-scale solvent screening to identify a suitable system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.
Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl pyrrole-1-carboxylate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product is still colored after initial purification. | 1. Presence of highly conjugated byproducts. 2. Oxidation of the pyrrole ring. 3. Residual metal catalysts from the synthesis. | 1. Activated Charcoal Treatment: Dissolve the partially purified product in a suitable organic solvent and stir with a small amount of activated charcoal for 15-30 minutes, then filter through celite. Be aware this may reduce your overall yield[8]. 2. Column Chromatography: A second pass through a silica gel column with a fine-tuned eluent system can be effective. Consider using a different stationary phase like neutral or basic alumina if the compound is sensitive to the acidity of silica gel[8]. 3. Chelating Wash: If metal catalyst residues are suspected, washing the organic solution with an aqueous solution of a chelating agent like EDTA can be beneficial. |
| Low yield after purification. | 1. Hydrolysis of the N-acyl group during aqueous workup. 2. Thermal decomposition during distillation. 3. Product loss on the stationary phase during chromatography. | 1. Minimize Contact with Acid/Base: Use mild acidic and basic solutions for washing and minimize the contact time. Ensure the organic layer is thoroughly dried before solvent removal. 2. Optimize Distillation: Use a high-vacuum pump and a short-path distillation apparatus to lower the boiling point and minimize residence time at high temperatures. 3. Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent to cap the acidic silanol groups and reduce irreversible adsorption[8]. |
| Product decomposes upon standing. | 1. Inherent instability of pyrroles, especially when exposed to air and light. 2. Presence of residual acidic or basic impurities that catalyze decomposition. | 1. Proper Storage: Store the purified product under an inert atmosphere (nitrogen or argon) in an amber vial at low temperatures (e.g., in a refrigerator or freezer)[1]. 2. Ensure Neutrality: After purification, confirm the product is free of acidic or basic residues. This can be checked by spotting a solution of the product on wet pH paper. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for moderately pure, thermally stable crude products.
Step-by-Step Methodology:
-
Initial Workup:
-
Dissolve the crude Ethyl pyrrole-1-carboxylate in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Vacuum Distillation Setup:
-
Assemble a short-path distillation apparatus. Ensure all glassware is dry.
-
Use a high-vacuum pump capable of reaching pressures below 1 mmHg.
-
Place a stir bar in the distillation flask for smooth boiling.
-
-
Distillation:
-
Heat the oil bath gradually.
-
Collect any low-boiling impurities as a forerun.
-
Collect the main fraction at the appropriate boiling point and pressure. For a related compound, ethyl pyrrole-2-carboxylate, a boiling point of 125–128 °C at 25 mmHg has been reported[2]. The boiling point of Ethyl pyrrole-1-carboxylate will be different but this provides a starting reference.
-
-
Product Collection:
-
Collect the purified product in a pre-weighed receiving flask.
-
Once the distillation is complete, allow the apparatus to cool completely before venting to atmospheric pressure.
-
Diagram of the Purification Workflow
Caption: General purification workflow for Ethyl pyrrole-1-carboxylate.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for achieving high purity, especially for thermally sensitive compounds or when distillation is not effective.
Step-by-Step Methodology:
-
Sample Preparation:
-
Perform an initial aqueous workup as described in Protocol 1.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or petroleum ether).
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the non-polar solvent. A common eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing the ethyl acetate concentration to 5-20%)[9]. The optimal gradient should be determined by thin-layer chromatography (TLC).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified Ethyl pyrrole-1-carboxylate.
-
Diagram of Chromatographic Separation Logic
Caption: Logical flow for purification by flash column chromatography.
References
-
Organic Syntheses Procedure, 1H-Pyrrole-2-carboxylic acid, ethyl ester. Available at: [Link]
-
ResearchGate, Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. Available at: [Link]
-
ACS Publications, One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. Available at: [Link]
- Google Patents, Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Journal of the American Chemical Society, Base-catalyzed hydrolysis of N-acylpyrroles. Measurable acidity of a steady-state tetrahedral intermediate. Available at: [Link]
-
Technical Disclosure Commons, Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Available at: [Link]
-
Organic Chemistry Portal, Pyrrole synthesis. Available at: [Link]
-
Asian Journal of Research in Chemistry, Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]
-
The Good Scents Company, 1-ethyl pyrrole, 617-92-5. Available at: [Link]
-
National Center for Biotechnology Information, One Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-Carboxylic Acid Derivatives via in situ Hydrolysis of tert-Butyl Esters. Available at: [Link]
- Google Patents, Purification of carboxylic acids by complexation with selective solvents.
-
National Center for Biotechnology Information, Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Available at: [Link]
-
Journal of Materials and Environmental Science, Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Available at: [Link]
-
National Center for Biotechnology Information, Purification, characterization, and crystallization of human pyrroline-5-carboxylate reductase. Available at: [Link]
-
ResearchGate, Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate: crystal structure and Hirshfeld surface analysis. Available at: [Link]
-
ResearchGate, How could we purify the copolymer from these impurities? Available at: [Link]
-
Royal Society of Chemistry, Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. Available at: [Link]
-
National Center for Biotechnology Information, Investigating the Stability of Individual Carboxylate-Rich Alicyclic Molecules Under Simulated Environmental Irradiation and Microbial Incubation Conditions. Available at: [Link]
-
University of Rochester, Department of Chemistry, Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Biotage, How can I remove color from my reaction product? Available at: [Link]
-
Scribd, Organic Chemistry Class 11 Notes by Bharat Panchal. Available at: [Link]
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National Center for Biotechnology Information, Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Available at: [Link]
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-
The Good Scents Company, tea pyrrole 1-ethyl-2-pyrrolecarboxaldehyde. Available at: [Link]
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Paal-Knorr Pyrrole Synthesis: A Technical Support Center for Researchers
From the desk of a Senior Application Scientist, this guide is designed to navigate the nuances of the Paal-Knorr pyrrole synthesis. It addresses common challenges and provides in-depth troubleshooting strategies to empower researchers, scientists, and drug development professionals in achieving optimal outcomes in their synthetic endeavors.
Introduction to the Paal-Knorr Synthesis: Beyond the Basics
The Paal-Knorr synthesis, a cornerstone in heterocyclic chemistry, provides a robust method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1] While seemingly straightforward, the reaction is often accompanied by a variety of side reactions that can significantly impact yield and purity. This guide delves into the mechanistic underpinnings of these side reactions and offers practical, field-proven solutions to mitigate their occurrence.
The core of the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with an amine.[2] The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to afford the aromatic pyrrole ring.[1][3] While the overall transformation appears simple, the devil is in the details. Reaction conditions, substrate reactivity, and catalyst choice all play a critical role in steering the reaction toward the desired product and away from unwanted byproducts.[4][5]
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the Paal-Knorr pyrrole synthesis.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields can often be traced back to several key factors:
-
Suboptimal pH: The reaction is highly sensitive to pH. Strongly acidic conditions (pH < 3) can favor the formation of furan byproducts.[6] Conversely, conditions that are too neutral may lead to a sluggish reaction.
-
Reaction Temperature and Time: While heat is often required, prolonged exposure to high temperatures can lead to the degradation of starting materials and/or the desired pyrrole product.[3]
-
Amine Reactivity: The nucleophilicity of the amine is a critical parameter. Electron-deficient amines or sterically hindered amines may react slowly, requiring more forcing conditions.
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine can lead to unforeseen side reactions.[4]
Q2: I am observing a significant amount of a furan byproduct. How can I minimize its formation?
Furan formation is the most common side reaction in the Paal-Knorr pyrrole synthesis. It is favored under strongly acidic conditions where the 1,4-dicarbonyl compound undergoes acid-catalyzed cyclization and dehydration before the amine can effectively compete.[2][6] To minimize furan formation:
-
Maintain a weakly acidic to neutral pH: The use of weak acids like acetic acid is often sufficient to catalyze the reaction without promoting significant furan formation.[6]
-
Employ milder catalysts: A wide range of Lewis acids and heterogeneous catalysts have been developed for the Paal-Knorr synthesis, many of which operate under milder conditions than traditional Brønsted acids.[3][7]
-
Control reaction temperature: Lowering the reaction temperature can sometimes disfavor the furan-forming pathway.
Q3: My starting amine is sterically hindered, and the reaction is not proceeding. What can I do?
Sterically hindered amines present a significant challenge due to impeded access to the carbonyl carbons. To drive the reaction to completion, consider the following strategies:
-
Increase reaction temperature and time: More forcing conditions may be necessary to overcome the steric barrier.[5]
-
Utilize microwave irradiation: Microwave-assisted synthesis can often dramatically reduce reaction times and improve yields for challenging substrates.[1]
-
Select a less bulky and more active catalyst: A smaller catalyst may be better able to access the sterically hindered reaction center.[5]
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section provides a detailed analysis of common side reactions, their mechanistic origins, and actionable troubleshooting steps.
Side Reaction 1: Furan Formation
As the most prevalent side reaction, understanding the mechanism of furan formation is key to its prevention.
Causality: Under strongly acidic conditions, a carbonyl oxygen of the 1,4-dicarbonyl compound is protonated, increasing its electrophilicity. The enol tautomer of the second carbonyl then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal. Subsequent dehydration leads to the formation of the furan ring.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for minimizing furan formation.
Side Reaction 2: Self-Condensation of the 1,4-Dicarbonyl Compound
Under acidic conditions, 1,4-dicarbonyl compounds can undergo self-condensation reactions, leading to a complex mixture of byproducts.
Causality: Similar to the initial step of furan formation, one carbonyl group can be protonated, and the enol of another molecule of the 1,4-dicarbonyl can act as a nucleophile. This can lead to aldol-type addition and subsequent condensation products, resulting in dimers or even oligomers.
Identifying Self-Condensation Products: These byproducts will have a significantly higher molecular weight than the starting material and the desired pyrrole. They can often be detected by techniques such as GC-MS or LC-MS.
Mitigation Strategies:
| Strategy | Rationale |
| Use a slight excess of the amine | This ensures that the amine is readily available to react with the dicarbonyl, outcompeting the self-condensation pathway. |
| Gradual addition of the acid catalyst | Adding the acid slowly can help to maintain a low concentration of the protonated dicarbonyl at any given time, reducing the likelihood of self-condensation. |
| Lower reaction temperature | Self-condensation reactions often have a higher activation energy than the desired Paal-Knorr synthesis. |
Side Reaction 3: Incomplete Reaction and Starting Material Recovery
In some cases, the reaction may stall, leading to the recovery of unreacted starting materials.
Causality:
-
Poorly nucleophilic amine: Amines with electron-withdrawing groups are less reactive.
-
Steric hindrance: Bulky substituents on either the dicarbonyl or the amine can slow down the reaction.[5]
-
Insufficient catalysis: The amount or activity of the catalyst may be too low.
Troubleshooting Protocol for Incomplete Reactions:
-
Confirm Starting Material Purity: Ensure that both the 1,4-dicarbonyl compound and the amine are of high purity.[4]
-
Screen Catalysts: If using a weak acid, consider switching to a more active Lewis acid. A variety of metal triflates and other Lewis acids have been shown to be effective.[3][7]
-
Optimize Reaction Conditions: Systematically increase the reaction temperature and monitor the progress by TLC or other analytical techniques. Consider using microwave irradiation to accelerate the reaction.[1]
-
Solvent Selection: The choice of solvent can influence the reaction rate. While some reactions are run neat, polar aprotic solvents can sometimes be beneficial.
Experimental Protocols
General Procedure for Paal-Knorr Pyrrole Synthesis
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and the primary amine (1.0-1.2 equiv).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the acid catalyst (e.g., a catalytic amount of acetic acid or a Lewis acid).
-
Heat the reaction mixture to the desired temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Minimizing Furan Byproducts
-
Follow the general procedure, but use a weak acid catalyst such as acetic acid.
-
Maintain the reaction temperature at a moderate level (e.g., 60-80 °C).
-
Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.
Purification Strategies
The separation of the desired pyrrole from unreacted starting materials and byproducts can sometimes be challenging.
-
Column Chromatography: This is the most common method for purifying pyrroles. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.
-
Distillation: For volatile pyrroles, distillation under reduced pressure can be an effective purification method.
-
Recrystallization: If the pyrrole is a solid, recrystallization from an appropriate solvent system can provide a high degree of purity.
Concluding Remarks
The Paal-Knorr pyrrole synthesis is a powerful tool for the construction of substituted pyrroles. By understanding the underlying mechanisms of the desired reaction and potential side reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. This guide provides a framework for addressing common challenges and serves as a valuable resource for scientists and professionals in the field of drug development and organic synthesis.
References
- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis.
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, December 14). Paal–Knorr synthesis. Retrieved from [Link]
-
YouTube. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. Retrieved from [Link]
-
MBB College. (n.d.). When an enolizable 1,4-diketone is heated with ammonia or a primary amine, N-heterocycle pyrrole is formed. This reaction is known as the Paal-Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
YouTube. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]
-
ResearchGate. (2008). An Approach to the Paal—Knorr Pyrroles Synthesis Catalyzed by Sc(OTf)3 under Solvent-Free Conditions. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of 1,4-(Hetero) Dicarbonyl Compounds through α-Carbonyl Umpolung. Retrieved from [Link]
-
Master Organic Chemistry. (2022, April 14). Enol Reactions: Acid-Catalyzed Aldol, Halogenation, and Mannich Reaction. Retrieved from [Link]
-
International Journal of Pharmaceutical and Bio-Medical Science. (2023). RECENT ADVANCES IN THE SYNTHESIS OF PYRROLE DERIVATIVES: MECHANISM. Retrieved from [Link]
-
BYJU'S. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]
-
YouTube. (2022, December 10). Paal Knorr Synthesis | Heterocyclic Compounds| BSc Chemistry| 3|. Retrieved from [Link]
-
YouTube. (2020, April 26). acid catalyzed aldol condensation mechanism. Retrieved from [Link]
-
PubMed Central. (2020). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
National Institutes of Health. (2021). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]
-
Allen. (n.d.). Acid Catalysed Aldol Condensation. Retrieved from [Link]
-
ResearchGate. (2018). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Retrieved from [Link]
-
Wiley Online Library. (2019). Stereocontrolled Synthesis of 1,4‐Dicarbonyl Compounds by Photochemical Organocatalytic Acyl Radical Addition to Enals. Retrieved from [Link]
-
Journal of the American Chemical Society. (2021). Stereodivergent Synthesis of 1,4-Dicarbonyl Compounds through Sulfonium Rearrangement: Mechanistic Investigation, Stereocontrolled Access to γ-Lactones and γ-Lactams, and Total Synthesis of Paraconic Acids. Retrieved from [Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Ethyl Pyrrole-1-carboxylate Hydrolysis
Welcome to the technical support center for the hydrolysis of ethyl pyrrole-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this reaction. My objective is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances, grounded in mechanistic principles. Here, we will address common experimental challenges in a direct question-and-answer format, offering field-proven insights to ensure your synthesis is successful, reproducible, and robust.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for hydrolyzing ethyl pyrrole-1-carboxylate?
There are two fundamental approaches: base-catalyzed hydrolysis (saponification) and acid-catalyzed hydrolysis. Base-catalyzed hydrolysis is generally the preferred method as it operates under conditions less likely to degrade the desired product, pyrrole-1-carboxylic acid.[1] The reaction is typically irreversible because the final step involves the deprotonation of the carboxylic acid to form a carboxylate salt, which is unreactive towards the alcohol byproduct.[1][2] Acid-catalyzed hydrolysis is a reversible process and requires an excess of water to drive the equilibrium toward the products.[1][3]
Q2: My hydrolysis reaction is stalled or incomplete. What are the most likely causes?
Incomplete conversion is a frequent issue. The primary culprits are typically:
-
Insufficient Reagent: Stoichiometric or catalytic amounts of acid or base may not be enough, especially if there are other reactive functional groups or acidic/basic impurities. An excess is often required.
-
Low Temperature: Like most reactions, hydrolysis rates are temperature-dependent. Insufficient thermal energy can lead to prohibitively slow kinetics.
-
Poor Solubility: Ethyl pyrrole-1-carboxylate has limited solubility in purely aqueous systems. If the starting material cannot effectively interact with the hydrolytic reagent, the reaction will be slow or fail. The use of a co-solvent is almost always necessary.
Q3: I see my product forming, but then it disappears during the acidic workup. What is happening?
This is the most critical challenge in this specific hydrolysis. The product, pyrrole-1-carboxylic acid, is notoriously unstable, particularly in the presence of acid.[4][5][6] It readily undergoes a facile decarboxylation (loss of CO₂) to yield unsubstituted pyrrole. This degradation is often rapid upon acidification of the reaction mixture. The mechanism involves protonation of the pyrrole ring, which makes the carboxyl group an excellent leaving group.[4][5][6][7]
Q4: Which is the better choice for this reaction: LiOH, NaOH, or KOH?
While NaOH and KOH are common and effective, Lithium Hydroxide (LiOH) is often a superior choice for ester hydrolysis.[8] Its smaller cation size can lead to better coordination with the carbonyl oxygen in the tetrahedral intermediate, potentially accelerating the reaction. Furthermore, it often provides cleaner reactions with fewer side products and can sometimes be effective at lower temperatures.
In-Depth Troubleshooting Guides
Problem 1: Reaction is Slow or Fails to Reach Completion
Your TLC or LC-MS analysis shows significant starting material remaining even after prolonged reaction times.
-
Probable Cause A: Sub-optimal Reagent Concentration or Choice. The concentration and identity of the base are paramount. For base-catalyzed hydrolysis, a significant excess is needed to ensure the reaction goes to completion.
-
Solution: Increase the equivalents of base. Start with 3-5 equivalents of LiOH or NaOH. If using a weaker base like K₂CO₃, higher temperatures and more equivalents may be necessary.[9] Ensure your base is of high quality and not extensively carbonated from atmospheric CO₂ exposure.
-
-
Probable Cause B: Inadequate Solubility. The biphasic nature of an aqueous/organic system can limit the reaction rate if the starting ester does not dissolve sufficiently in the reaction medium.
-
Solution: Employ a water-miscible co-solvent. A mixture of Tetrahydrofuran (THF) and water (e.g., 2:1 or 1:1 v/v) is an excellent starting point. Methanol or ethanol can also be used, but be aware of the potential for transesterification, although this is generally slow under these conditions and less of a concern than incomplete hydrolysis.[8][10]
-
-
Probable Cause C: Insufficient Temperature. The activation energy for hydrolysis is not being overcome.
-
Solution: Gently heat the reaction. For a THF/water system, refluxing at 60-70°C is typically effective. For higher boiling point solvents, adjust accordingly. Monitor the reaction every 1-2 hours to track progress and avoid potential side reactions from excessive heat.
-
| Parameter | Recommendation | Rationale |
| Base | LiOH·H₂O (3-5 eq.) | Often provides cleaner and faster reactions than NaOH/KOH.[8] |
| Solvent | THF / H₂O (1:1 to 3:1) | Excellent for solubilizing the ester while providing water for hydrolysis. |
| Temperature | 25°C to 65°C (Reflux) | Balances reaction rate against potential degradation. Start at RT and heat if necessary. |
| Concentration | 0.1 - 0.5 M | A practical range to ensure efficient reaction without being overly dilute. |
Problem 2: Low or No Yield of Pyrrole-1-Carboxylic Acid After Workup
The reaction appears complete by in-process controls, but the desired product is lost during isolation.
-
Probable Cause: Acid-Catalyzed Decarboxylation During Neutralization. This is the most common failure mode. The N-carboxy group is highly labile under acidic conditions. When you acidify the reaction mixture to protonate the carboxylate salt, the resulting pyrrole-1-carboxylic acid rapidly decomposes to pyrrole and CO₂.[4][5][6]
-
Critical Solution: Perform a carefully controlled, cold acidic workup.
-
Cool the completed reaction mixture to 0°C in an ice-water bath.
-
Slowly add a cold, dilute acid (e.g., 1M HCl or 10% citric acid solution) dropwise with vigorous stirring.
-
Monitor the pH of the aqueous layer closely. Do not acidify below pH 3-4. This is often sufficient to protonate the carboxylate without inducing rapid decarboxylation.
-
Immediately extract the product into a cold organic solvent (e.g., ethyl acetate or dichloromethane) as soon as the target pH is reached. Do not let the acidified aqueous solution stand.
-
Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, and concentrate in vacuo at low temperature (<30°C).
-
-
-
Visualization of the Problem: Decarboxylation Pathway The following diagram illustrates the acid-catalyzed decomposition pathway that must be avoided during workup.
Diagram 1: Acid-Catalyzed Decarboxylation of Product
Validated Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
This protocol is optimized to mitigate the common failure points of incomplete reaction and product degradation.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl pyrrole-1-carboxylate (1.0 eq.).
-
Solvent Addition: Add THF and Water in a 2:1 ratio (e.g., 10 mL THF and 5 mL H₂O per gram of ester) to dissolve the starting material.
-
Reagent Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0 eq.) to the stirred solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours or heat to 50°C if the reaction is slow.
-
Monitoring: Track the disappearance of the starting material using TLC (e.g., 3:1 Hexanes:Ethyl Acetate, stain with KMnO₄) or LC-MS. The product carboxylate will likely remain at the baseline on TLC, while the starting ester will have a higher Rf value.
-
Workup (Critical Step):
-
Once the reaction is complete, cool the flask to 0°C in an ice bath.
-
Transfer the mixture to a separatory funnel and add an equal volume of cold ethyl acetate.
-
Slowly add cold 1M HCl dropwise while shaking gently and periodically checking the pH of the aqueous layer. Stop adding acid when the pH reaches ~4.
-
Quickly separate the layers. Extract the aqueous layer two more times with cold ethyl acetate.
-
Combine the organic layers, wash once with cold brine, and dry over anhydrous sodium sulfate.
-
-
Isolation: Filter the solution and remove the solvent under reduced pressure at a bath temperature no higher than 30°C. The resulting pyrrole-1-carboxylic acid is often used immediately in the next step without further purification due to its instability.
Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Eluent: 70% Hexane / 30% Ethyl Acetate.
-
Visualization: Potassium permanganate (KMnO₄) stain.
-
Expected Results:
-
Starting Material (Ethyl pyrrole-1-carboxylate): A spot with an Rf of ~0.5-0.6.
-
Product (Pyrrole-1-carboxylic acid): A spot with an Rf of ~0.0-0.1 (streaking may occur).
-
Degradation Product (Pyrrole): A spot with an Rf similar to the starting material, which can be confusing. This is why LC-MS is a more definitive monitoring tool.
-
Mechanistic & Troubleshooting Flowcharts
The following diagrams provide a visual guide to the reaction mechanism and a logical workflow for troubleshooting.
References
- Cheng, X., Wang, J., Tang, K., Liu, Y., & Liu, C. (2010). Pyrrole decarboxylation. Chemical Physics Letters, 496, 36–41.
-
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1983). Acid-catalyzed hydrolyses of acylpyrroles and acylindoles. Noninvolvement of protonated substrates. Journal of the American Chemical Society. Available at: [Link]
-
Cipiciani, A., Linda, P., Savelli, G., & Bunton, C. A. (1983). Acid-catalyzed hydrolysis of acylpyrroles and their derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Mundle, S. O. C., & Kluger, R. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid. Journal of the American Chemical Society, 131(33), 11674–11675. Available at: [Link]
-
Gunn, D., & O'Brien, P. (2001). Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. Canadian Journal of Chemistry, 49, 1032-1037. Available at: [Link]
-
The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Available at: [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Available at: [Link]
-
Reddit r/Chempros. (2022). Why are my ester hydrolysis not working. Available at: [Link]
-
Reddit r/Chempros. (2021). Hydrolysis product troubleshooting. Available at: [Link]
-
Crash Course. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
-
Martínez, R., et al. (2016). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 21(9), 1159. Available at: [Link]
-
Wang, X., et al. (2010). The mechanism of acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid: insights from cluster-continuum model calculations. Journal of Theoretical and Computational Chemistry, 9(4), 655-671. Available at: [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. chemtube3d.com [chemtube3d.com]
- 5. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. worldscientific.com [worldscientific.com]
- 8. reddit.com [reddit.com]
- 9. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
Technical Support Center: Scale-Up Synthesis of Ethyl Pyrrole-1-carboxylate
Welcome to the technical support center for the scale-up synthesis of Ethyl pyrrole-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the lab bench to larger-scale production. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and practical experience.
I. Introduction to the Synthesis of Ethyl Pyrrole-1-carboxylate
Ethyl pyrrole-1-carboxylate, an N-alkoxycarbonyl pyrrole, is a valuable building block in medicinal chemistry and materials science. Its synthesis is often achieved via the Clauson-Kaas or Paal-Knorr reaction, which involves the condensation of a primary amine equivalent with a 1,4-dicarbonyl surrogate, such as 2,5-dimethoxytetrahydrofuran.[1][2] While straightforward on a lab scale, scaling up this reaction presents several challenges that can impact yield, purity, and process safety. This guide will address these challenges in a practical, question-and-answer format.
The most common synthetic route involves the reaction of a carbamate with 2,5-dimethoxytetrahydrofuran in the presence of an acid catalyst.[1]
II. Troubleshooting Guide: Common Scale-Up Challenges
This section addresses specific problems that may arise during the scale-up synthesis of Ethyl pyrrole-1-carboxylate.
Q1: My reaction yield has significantly dropped after increasing the batch size. What are the likely causes and how can I fix this?
Low yields upon scale-up are a frequent issue and can be attributed to several factors.
Potential Cause 1: Inefficient Heat Transfer
-
Explanation: Larger reaction volumes have a lower surface-area-to-volume ratio, making it difficult to maintain a consistent and optimal reaction temperature. Localized hot spots or insufficient heating can lead to side reactions or incomplete conversion. The Paal-Knorr reaction, for instance, can be sensitive to temperature fluctuations, which may favor the formation of furan byproducts.[3][4]
-
Troubleshooting Steps:
-
Optimize Heating and Agitation: Ensure your reactor is equipped with an appropriate heating mantle and overhead stirrer capable of providing uniform heating and vigorous agitation to the entire reaction mass.
-
Monitor Internal Temperature: Use a temperature probe placed directly in the reaction mixture to get an accurate reading, rather than relying on the external heating bath temperature.
-
Consider a Stepwise Temperature Profile: Gradually ramp up the temperature to the desired setpoint to allow for even heating.
-
Potential Cause 2: Inefficient Mixing
-
Explanation: As the scale increases, ensuring all reactants are in close contact becomes more challenging. Poor mixing can lead to localized concentration gradients, resulting in incomplete reactions and the formation of byproducts.
-
Troubleshooting Steps:
-
Select the Right Impeller: Use an impeller (e.g., anchor or turbine) designed for the viscosity and volume of your reaction mixture.
-
Increase Agitation Speed: Gradually increase the stirring speed while monitoring for any splashing or vortex formation that could introduce air into the mixture.
-
Potential Cause 3: Purity of Starting Materials
-
Explanation: Impurities in starting materials that are negligible on a small scale can have a significant impact on larger batches.[3] For instance, the purity of 2,5-dimethoxytetrahydrofuran is critical.
-
Troubleshooting Steps:
-
Verify Starting Material Purity: Always analyze the purity of your starting materials (e.g., by NMR or GC) before use.
-
Purify if Necessary: If impurities are detected, purify the starting materials by distillation or recrystallization.[3]
-
Q2: I'm observing a significant amount of a dark, tar-like byproduct. What is it and how can I prevent its formation?
The formation of dark, polymeric byproducts is a common issue in pyrrole synthesis, often due to the inherent reactivity of the pyrrole ring under acidic conditions.
Potential Cause: Acid-Catalyzed Polymerization
-
Explanation: Pyrroles are electron-rich aromatic compounds that can be susceptible to polymerization in the presence of strong acids.[4] While an acid catalyst is necessary for the Clauson-Kaas reaction, excessive acidity or prolonged reaction times at elevated temperatures can promote the formation of these unwanted byproducts.[5][6]
-
Troubleshooting Steps:
-
Optimize Catalyst Loading: Carefully control the amount of acid catalyst used. Start with a lower concentration and incrementally increase it if the reaction rate is too slow.
-
Choose a Milder Catalyst: Consider using a weaker acid, such as acetic acid, or a Lewis acid catalyst like iron(III) chloride, which can be effective under milder conditions.[5][7]
-
Control Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, GC, or in-situ FTIR) and quench the reaction as soon as the starting material is consumed.[8][9][10]
-
Maintain an Inert Atmosphere: Purging the reaction vessel with an inert gas like nitrogen or argon can help to minimize oxidative side reactions that may contribute to color formation.
-
Q3: The purification of my crude product by column chromatography is proving difficult and inefficient at a larger scale. Are there alternative purification strategies?
Relying solely on column chromatography for large-scale purification is often impractical and costly.
Alternative 1: Distillation
-
Explanation: If Ethyl pyrrole-1-carboxylate is the major component and has a sufficiently different boiling point from the impurities, vacuum distillation can be a highly effective purification method.
-
Procedure:
-
Perform a small-scale trial distillation to determine the optimal pressure and temperature conditions.
-
Ensure your distillation apparatus is appropriately sized for the batch.
-
Alternative 2: Crystallization
-
Explanation: If the product is a solid at room temperature or can be induced to crystallize from a suitable solvent system, crystallization is an excellent method for achieving high purity on a large scale.
-
Procedure:
-
Solvent Screening: Experiment with different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Controlled Cooling: Cool the saturated solution slowly to promote the formation of large, pure crystals.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any surface impurities.
-
Alternative 3: Liquid-Liquid Extraction
-
Explanation: A well-designed aqueous workup can remove many impurities before final purification.
-
Procedure:
-
After the reaction is complete, quench the mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid catalyst.
-
Extract the product into an appropriate organic solvent.
-
Wash the organic layer with brine to remove water-soluble impurities.
-
Q4: I am concerned about the safety of using 2,5-dimethoxytetrahydrofuran on a large scale. What are the primary hazards and necessary precautions?
2,5-Dimethoxytetrahydrofuran is a flammable liquid and can form explosive peroxides upon storage.[11][12][13]
Primary Hazards:
-
Flammability: The liquid and its vapor are flammable.[14][15] Vapors can form explosive mixtures with air and may travel to an ignition source.[11]
-
Peroxide Formation: Like many ethers, it can form explosive peroxides when exposed to air and light.
-
Health Hazards: It can cause skin and eye irritation and may be harmful if inhaled or swallowed.[12][13]
Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably in a fume hood, away from heat, sparks, and open flames.[13] Ground all equipment to prevent static discharge.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.[12]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from direct sunlight and oxidizing agents.
-
Peroxide Testing: Regularly test for the presence of peroxides, especially before distilling, and discard any material that tests positive according to your institution's safety protocols.
III. Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of Ethyl pyrrole-1-carboxylate?
The reaction generally follows the Paal-Knorr synthesis mechanism. The amine (in this case, derived from the carbamate) attacks the carbonyl groups of the 1,4-dicarbonyl compound (formed in situ from 2,5-dimethoxytetrahydrofuran) to form a hemiaminal. Subsequent cyclization and dehydration lead to the formation of the pyrrole ring.[16]
Caption: Paal-Knorr mechanism for Ethyl pyrrole-1-carboxylate synthesis.
Q2: Can I use a different solvent for the reaction?
Yes, while acetic acid is commonly used, other solvents have been successfully employed.[1] Greener approaches have utilized water as a solvent in the presence of a suitable catalyst like zirconyl chloride.[17][18] Microwave-assisted, solvent-free conditions have also been reported to be effective and can significantly reduce reaction times.[19] The choice of solvent will depend on the specific carbamate used and the reaction conditions.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction.[10] A spot for the starting carbamate and the product, Ethyl pyrrole-1-carboxylate, should be visible. The reaction is complete when the spot for the starting material is no longer visible. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) can be used. In-situ Fourier-transform infrared spectroscopy (FTIR) is a powerful process analytical technology (PAT) tool that can provide real-time kinetic data.[8][9]
Caption: Troubleshooting workflow for scale-up synthesis.
Q4: What are some typical yields I can expect?
Yields can vary depending on the specific substrates and reaction conditions. However, with proper optimization, yields in the range of 70-95% are achievable.[17][19]
IV. Experimental Protocols
Protocol 1: Acetic Acid Catalyzed Synthesis[1]
Materials:
-
Ethyl carbamate
-
2,5-Dimethoxytetrahydrofuran (mixture of cis and trans)
-
Glacial acetic acid
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl carbamate (1.0 equivalent) and 2,5-dimethoxytetrahydrofuran (1.1 equivalents).
-
Add glacial acetic acid as the solvent.
-
Heat the reaction mixture to reflux (approximately 110-120 °C).
-
Monitor the reaction by TLC until the ethyl carbamate is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
Protocol 2: Microwave-Induced, Solvent-Free Synthesis[19]
Materials:
-
Ethyl carbamate
-
2,5-Dimethoxytetrahydrofuran
-
Iodine (catalytic amount, ~5 mol%)
Procedure:
-
In a microwave reactor vial, combine ethyl carbamate (1.0 equivalent), 2,5-dimethoxytetrahydrofuran (1.2 equivalents), and a catalytic amount of iodine.
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture under microwave irradiation (the optimal time and temperature should be determined empirically, but often short reaction times of 5-15 minutes are sufficient).
-
After completion, cool the vial and partition the residue between an organic solvent and water.
-
Wash the organic layer with sodium thiosulfate solution to remove any remaining iodine, followed by brine.
-
Dry the organic layer, concentrate, and purify as described in Protocol 1.
V. Data Summary
| Parameter | Lab Scale (1-10 g) | Scale-Up (100g - 1kg) | Troubleshooting Focus |
| Typical Yield | 85-95% | 60-85% | Heat transfer, mixing, reaction time |
| Purity (Crude) | >90% | 75-90% | Catalyst loading, temperature control |
| Reaction Time | 1-3 hours | 3-8 hours | Efficient heating, catalyst choice |
| Purification | Column Chromatography | Distillation/Crystallization | Solvent screening, workup optimization |
VI. References
-
Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 52(6), 1033-1048.
-
Zhang, Y., et al. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. Journal of Molecular Liquids, 345, 117815.
-
Zhang, Y., et al. (2022). Mechanism and kinetic study of Paal-Knorr reaction based on in-situ MIR monitoring. ResearchGate.
-
Das, B., et al. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. RSC Advances, 13(28), 19373-19396.
-
Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses.
-
Organic Chemistry Portal. Pyrrole synthesis.
-
Majumdar, K. C., & Chattopadhyay, B. (2007). An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions. Molecules, 12(11), 2444-2449.
-
Santa Cruz Biotechnology. (n.d.). 2,5-Dimethoxytetrahydrofuran, mixture of cis and trans.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Pyrroles using 2,5-Dimethoxytetrahydrofuran.
-
Google Patents. (n.d.). Synthetic method of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester.
-
Alfa Chemistry. (n.d.). Paal-Knorr Synthesis.
-
Wikipedia. (n.d.). Paal–Knorr synthesis.
-
Frontier Specialty Chemicals. (n.d.). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.
-
CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 2,5-Dimethoxy tetrahydrofuran.
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 2,5-Dimethoxytetrahydrofuran, mixture of cis- and trans isomers.
-
Quora. (2021). How would you chemically monitor the progress of the reaction during the synthesis of paracetamol from p-aminophenol?
-
Apollo Scientific. (n.d.). 2,5-Dimethoxytetrahydrofuran.
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584-13589.
-
PubChem. (n.d.). 2,5-Dimethoxytetrahydrofuran.
-
ECHEMI. (n.d.). 1-Ethyl-1H-pyrrole-2-carboxaldehyde SDS, 2167-14-8 Safety Data Sheets.
-
BenchChem. (2025). Troubleshooting low yields in Paal-Knorr synthesis of substituted pyrroles.
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate.
-
ResearchGate. (2025). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions.
-
Das, S., & Borah, R. (2018). Paal–Knorr synthesis of pyrroles. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(12), 803-817.
-
ResearchGate. (2020). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores.
-
Organic Chemistry Portal. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
-
Paine III, J. B., & Dolphin, D. (1985). Pyrrole Chemistry. An Improved Synthesis of Ethyl Pyrrole-2-carboxylate Esters from Diethyl Aminomalonate. The Journal of Organic Chemistry, 50(26), 5598-5604.
-
ResearchGate. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy.
-
Sigma-Aldrich. (n.d.). Ethyl 1H-pyrrole-2-carboxylate.
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate.
-
ResearchGate. (n.d.). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.
-
University of Bath's research portal. (2023). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates A synthetically enabling pyrrole protection strategy.
-
The Good Scents Company. (n.d.). 1-ethyl pyrrole.
-
Organic & Biomolecular Chemistry. (n.d.). Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines.
-
Organic Syntheses Procedure. 1H-Pyrrole-3-methanol, 1-methyl-α-propyl.
-
ChemicalBook. (n.d.). Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.
Sources
- 1. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 6. researchgate.net [researchgate.net]
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- 17. Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. An Expeditious Synthesis of N-substituted Pyrroles via Microwave-Induced Iodine-Catalyzed Reactions under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Removing Unreacted Pyrrole from Ethyl Pyrrole-1-carboxylate Synthesis
This technical guide is intended for researchers, scientists, and drug development professionals encountering challenges with the purification of Ethyl pyrrole-1-carboxylate. Specifically, it provides a comprehensive troubleshooting framework for the effective removal of unreacted pyrrole, a common impurity that can compromise the quality and reactivity of the final product.
Section 1: The Root of the Problem: Why Unreacted Pyrrole Lingers
The synthesis of Ethyl pyrrole-1-carboxylate typically involves the N-acylation of pyrrole. While the reaction itself is generally efficient, the similar physicochemical properties of the starting material and the product present a significant purification challenge. Both are colorless, volatile liquids with comparable polarities, making simple separation techniques like basic aqueous washes or straightforward distillation often inadequate.[1][2]
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| Pyrrole | 67.09 | 129-131 | Weakly basic, nutty odor, darkens on exposure to air.[1][2] |
| Ethyl pyrrole-1-carboxylate | 139.15 | ~210-212 (est.) | Ester functionality, generally more stable than pyrrole.[3] |
Section 2: Frequently Asked Questions (FAQs)
FAQ 1: My initial purification attempts have failed. Why is removing pyrrole so difficult?
The primary difficulty lies in the similar physical properties of pyrrole and Ethyl pyrrole-1-carboxylate. Standard distillation is often ineffective due to their close boiling points at atmospheric pressure. Furthermore, pyrrole's weak basicity means that simple water or brine washes are insufficient to remove it from the organic phase.[1][2]
FAQ 2: How can I confirm the presence of unreacted pyrrole in my product?
Proton NMR (¹H NMR) spectroscopy is the most definitive method. Unreacted pyrrole will exhibit characteristic signals for its ring protons, typically around 6.7 ppm and 6.1 ppm, along with a broad N-H proton signal. These will be distinct from the signals of the desired Ethyl pyrrole-1-carboxylate product.
FAQ 3: Is there a quick wash procedure that can remove most of the pyrrole?
While not a complete solution, repeated washing with hexane can help remove a significant portion of unreacted pyrrole before proceeding to more rigorous purification methods like column chromatography.[4]
Section 3: Troubleshooting and Step-by-Step Protocols
This section provides detailed, field-proven protocols to address the challenge of removing unreacted pyrrole.
Troubleshooting Scenario 1: Residual Pyrrole after Aqueous Work-up
Underlying Cause: Pyrrole is a very weak base, with a pKa of its conjugate acid around -3.8.[2] This means that a neutral or mildly basic aqueous wash will not sufficiently protonate the pyrrole to draw it into the aqueous layer.
Solution: Acidic Extraction
By washing the organic layer with a dilute acid, the pyrrole is protonated to form the pyrrolium cation. This salt is highly soluble in the aqueous phase and can be easily separated from the organic layer containing the desired ethyl pyrrole-1-carboxylate.
Experimental Protocol: Acidic Extraction
-
Following the reaction, dilute the mixture with an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Wash the organic layer with 1 M hydrochloric acid (HCl). Repeat this wash two to three times to ensure complete removal of the pyrrole.
-
Neutralize the organic layer by washing with a saturated solution of sodium bicarbonate (NaHCO₃).
-
Perform a final wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous salt like sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Caption: Chromatographic separation based on polarity.
Troubleshooting Scenario 3: Product Loss During Purification
Underlying Cause: Significant product loss can occur due to the formation of emulsions during extraction or improper technique during column chromatography.
Preventative Measures:
-
Emulsion Prevention: During extractions, gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, adding a small amount of brine can often help break it.
-
Chromatography Optimization: To minimize product loss on the column, ensure the sample is fully dissolved and loaded in a narrow band. Use a solvent system that provides good separation on TLC (a starting point could be 10-20% ethyl acetate in hexane). Avoid overloading the column; a general guideline is a 1:30 to 1:50 mass ratio of crude product to silica gel.
Section 4: Advanced Techniques and Method Selection
For larger-scale purifications or when extremely high purity is required, vacuum distillation can be employed. Under reduced pressure, the boiling points of pyrrole and Ethyl pyrrole-1-carboxylate are sufficiently different to allow for effective separation.
Decision Pathway for Purification Strategy
Sources
preventing polymerization of pyrrole during N-functionalization
Technical Support Center: Pyrrole N-Functionalization
Welcome to the technical support center for pyrrole chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrrole N-functionalization. Pyrrole's electron-rich nature makes it a valuable heterocyclic scaffold but also renders it notoriously susceptible to polymerization, particularly under acidic or oxidative conditions. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve successful and high-yielding N-functionalization while avoiding unwanted side reactions.
Troubleshooting Guide: Diagnosing and Solving Polymerization
This section addresses common issues encountered during the N-functionalization of pyrrole. Each problem is analyzed for its probable cause, followed by actionable solutions grounded in chemical principles.
Problem 1: My reaction mixture turns dark brown/black immediately after adding my alkylating agent.
-
Probable Cause: You are likely observing rapid, uncontrolled polymerization of the pyrrole starting material. This is a classic indicator of pyrrole degradation. The color change is due to the formation of extended, conjugated polypyrrole chains, which are often black and insoluble.[1] This can be triggered by several factors:
-
Trace Acidity: Your reagents or solvent may contain trace acidic impurities. Pyrrole is extremely sensitive to acid; protonation of the ring disrupts its aromaticity and initiates a chain reaction where one pyrrole molecule attacks another.[1][2]
-
Oxidizing Agents: Exposure to air (oxygen) or other oxidizing species can initiate oxidative polymerization, forming radical cations that propagate the polymerization process.[3]
-
Strong Electrophiles: Highly reactive alkylating agents can sometimes promote side reactions that lead to polymerization, especially if the deprotonation of pyrrole is not complete or efficient.
-
-
Recommended Solutions:
-
Ensure Anhydrous and Inert Conditions: Use freshly distilled, anhydrous solvents. Flame-dry your glassware under vacuum and conduct the reaction under a strict inert atmosphere (Nitrogen or Argon) to exclude moisture and oxygen.[1][4]
-
Base Selection is Crucial: Use a strong, non-nucleophilic base to completely deprotonate the pyrrole N-H. Sodium hydride (NaH) is a common and effective choice.[5][6] It irreversibly deprotonates pyrrole to form the pyrrolide anion, a much more potent nucleophile, minimizing the concentration of neutral, acid-sensitive pyrrole.
-
Control Reaction Temperature: Perform the deprotonation step at a low temperature (e.g., 0 °C) to control the exothermic reaction between pyrrole and the strong base, then allow it to warm to ensure complete deprotonation before adding the electrophile.[1][6]
-
Problem 2: My yield is consistently low, and I isolate a significant amount of insoluble black solid.
-
Probable Cause: This indicates that polymerization is competing with your desired N-functionalization reaction. The conditions are likely suboptimal, allowing a portion of the pyrrole to polymerize while the rest undergoes the intended reaction.
-
Inefficient Deprotonation: If the base is not strong enough or used in insufficient quantity (less than 1.0 equivalent), a significant amount of neutral pyrrole will remain. This unreacted pyrrole is susceptible to attack by the protonated pyrrole cation, leading to polymerization.[1]
-
Incorrect Order of Addition: Adding the base to the pyrrole and electrophile mixture simultaneously can lead to competitive reactions and polymerization.
-
-
Recommended Solutions:
-
Optimize Base and Stoichiometry: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). It's often beneficial to use a slight excess (1.1-1.2 equivalents) of the base to ensure complete deprotonation.[6]
-
Sequential Reagent Addition: Always perform the deprotonation first. Add the base to a solution of pyrrole in an anhydrous solvent. Allow sufficient time for the deprotonation to complete (often indicated by the cessation of hydrogen gas evolution when using NaH) before adding the electrophile slowly at a controlled temperature.[6]
-
Workflow: Optimizing N-Alkylation Conditions
Caption: Decision workflow for preventing pyrrole polymerization during N-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is pyrrole so prone to polymerization under acidic conditions? A: Pyrrole is an electron-rich aromatic compound. Under acidic conditions, the ring becomes protonated, typically at the C2 position, which disrupts the aromatic sextet and forms a reactive pyrrolium cation.[1][5] This cation is a potent electrophile that is readily attacked by a neutral, electron-rich pyrrole molecule. This initial reaction forms a dimer, which can be repeatedly protonated and attacked, leading to a rapid chain reaction that produces insoluble polymers.[1][3]
Q2: What is the best base for deprotonating pyrrole for N-alkylation? A: Strong, non-nucleophilic bases are ideal.
-
Sodium Hydride (NaH): This is the most common and effective choice. It deprotonates pyrrole irreversibly to form the sodium pyrrolide salt and hydrogen gas.[5][6] The reaction is clean and drives the equilibrium fully to the deprotonated state.
-
Potassium Hydride (KH): More reactive than NaH, it can be used for less reactive electrophiles but requires more careful handling.
-
Potassium tert-butoxide (KOtBu): A strong, soluble base that is also effective, particularly in THF or DMF.
-
Weaker Bases (e.g., K₂CO₃, Et₃N): These are generally not recommended for simple pyrroles as they do not achieve complete deprotonation, leaving unreacted pyrrole that can polymerize.[7] They may be suitable for pyrroles bearing electron-withdrawing groups that increase the acidity of the N-H proton.
Q3: Can I perform reactions on the pyrrole ring without affecting the N-H bond, and will it still polymerize? A: Yes, you can perform electrophilic substitutions (e.g., Vilsmeier-Haack, Friedel-Crafts) on the pyrrole ring, but the conditions must be carefully chosen. Many standard electrophilic substitution reagents are strongly acidic (e.g., H₂SO₄/HNO₃) and will cause immediate polymerization.[2][5] Therefore, milder, modified reagents are required (e.g., pyridine·SO₃ for sulfonation).[5] Even with these precautions, if the conditions are not strictly controlled, polymerization remains a significant risk. For this reason, the most robust strategy for performing C-functionalization is to first protect the nitrogen.
Q4: What is an N-protecting group, and when should I use one? A: An N-protecting group is a chemical moiety temporarily attached to the nitrogen atom to decrease the electron density of the pyrrole ring.[8] This makes the ring less susceptible to protonation and subsequent polymerization.[1][9] You should use a protecting group whenever you plan to subject the pyrrole to conditions that would otherwise cause polymerization, such as strong acids or certain oxidizing agents. Electron-withdrawing groups like sulfonyls (e.g., tosyl) are particularly effective.[1][9]
| Protecting Group | Key Features | Deprotection Conditions | Use Case Example |
| Tosyl (Ts) | Highly stable to strong acids, chromatography | Reductive cleavage (e.g., Mg/MeOH, Na/NH₃) | Performing Friedel-Crafts acylation on the pyrrole ring |
| tert-Butoxycarbonyl (Boc) | Acid-labile; deactivates the ring moderately | Strong acid (e.g., TFA, HCl) | Not suitable for subsequent acidic reactions, but useful for other transformations[10] |
| Triisopropylsilyl (TIPS) | Sterically bulky; directs electrophiles to C3 | Fluoride source (e.g., TBAF) | Achieving C3-selective functionalization[11] |
Mechanism: How N-Protection Prevents Polymerizationdot
Sources
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- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Facile and Scalable Methodology for the Pyrrolo[2,1-f][1,2,4]triazine of Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective Groups [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Ethyl Pyrrole-1-Carboxylate Synthesis
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of ethyl pyrrole-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this crucial synthetic transformation. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
The synthesis of N-alkoxycarbonyl pyrroles, such as ethyl pyrrole-1-carboxylate, is fundamental in organic synthesis. These compounds serve as stable, yet readily deprotectable, intermediates for the construction of complex molecules, including pharmaceuticals and functional materials. The most common and direct route to this scaffold is a variation of the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl equivalent with a primary amine or its derivative.
This guide focuses on the critical decision of catalyst selection for the reaction between 2,5-dimethoxytetrahydrofuran (a stable precursor to 1,4-dicarbonyls) and ethyl carbamate to yield ethyl pyrrole-1-carboxylate.
Catalyst Selection Guide: A Comparative Analysis
The choice of catalyst is paramount and directly influences reaction efficiency, yield, and purity. Traditional Paal-Knorr syntheses were often limited by harsh conditions, but modern catalysis offers a range of milder and more selective alternatives.[1][2]
Core Reaction:
Figure 1: General scheme for the synthesis of ethyl pyrrole-1-carboxylate via the Paal-Knorr condensation.
Below is a summary of common catalyst classes for this transformation.
| Catalyst Class | Specific Examples | Typical Conditions | Advantages | Disadvantages & Troubleshooting Focus |
| Brønsted Acids | Acetic Acid (AcOH), p-Toluenesulfonic acid (p-TsOH) | Reflux in excess acid (e.g., AcOH as solvent)[3][4] | Readily available, inexpensive, often serves as both catalyst and solvent. | Harsh conditions can degrade sensitive substrates; risk of furan byproduct formation; difficult to remove non-volatile acids.[1][5] |
| Lewis Acids | Iron(III) chloride (FeCl₃), Scandium(III) triflate (Sc(OTf)₃) | Catalytic amounts in solvents like water or organic solvents at mild temperatures.[6][7] | High efficiency, milder conditions, can be used in catalytic quantities. | Can be moisture-sensitive, potential for metal contamination in the final product. |
| Heterogeneous Catalysts | Silica sulfuric acid, Nano-sulfated TiO₂, Cobalt-based catalysts | Solvent-free or in various solvents; often reusable.[8][9][10] | Easy separation and recovery, potential for reuse (greener process), often compatible with a wider range of functional groups.[10] | Can have lower activity than homogeneous counterparts, potential for leaching, mass transfer limitations on scale-up. |
| Gold Catalysts | Au(I) complexes (e.g., [(PPh₃)AuCl]) | Used in cascade reactions or cycloisomerizations under very mild conditions.[6][11][12] | Extremely high activity and selectivity for specific transformations, operates under very mild conditions.[13] | High cost, potential for catalyst deactivation. |
Troubleshooting Guide & Experimental Causality
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is consistently low or the reaction fails to proceed to completion. What are the likely causes?
Answer: Low yield is a common issue that can stem from several factors related to catalyst choice and reaction conditions.
-
Causality Analysis: The Paal-Knorr reaction mechanism involves the formation of a hemiaminal, followed by a rate-determining cyclization and subsequent dehydration to form the aromatic pyrrole ring.[2][7] Each step is acid-catalyzed. If the catalyst is too weak or present in insufficient quantity, the reaction will stall. Conversely, an overly harsh acid at high temperatures can lead to the degradation of the starting materials or the product.[1]
-
Troubleshooting Steps:
-
Catalyst Potency: If using a mild acid like acetic acid, ensure it is used in sufficient excess, often as the solvent, to drive the reaction forward.[3][14] For Lewis acids or stronger Brønsted acids used in catalytic amounts, ensure they are not deactivated by moisture or basic impurities in your reagents.
-
Temperature & Time: While traditional methods use high heat, this can promote side reactions.[1] Try lowering the temperature and extending the reaction time. For sluggish reactions, microwave-assisted heating can sometimes provide a rapid and efficient alternative by promoting cyclization without prolonged exposure to high temperatures.[7]
-
Water Removal: The final step of the mechanism is dehydration. If water is not effectively removed from the reaction equilibrium (e.g., by azeotropic distillation if the solvent allows), it can inhibit the final aromatization step. While many modern procedures are robust enough not to require this, it is a factor to consider in difficult cases.
-
Question 2: My main impurity, identified by NMR and GC-MS, is furan. How can I prevent this side reaction?
Answer: Furan formation is the most common side reaction, arising from the acid-catalyzed self-condensation of the 1,4-dicarbonyl precursor before it can react with the carbamate.[5]
-
Causality Analysis: The mechanism for furan synthesis involves the enol form of one carbonyl attacking the protonated second carbonyl.[2] This pathway is highly competitive with the desired pyrrole synthesis, especially under strongly acidic conditions (low pH) where the concentration of the less nucleophilic ethyl carbamate may not be sufficient to outcompete the intramolecular reaction.
-
Troubleshooting Steps:
-
Control Acidity: This is the most critical parameter. Avoid strong, non-volatile acids like sulfuric acid. Acetic acid is often an excellent choice as it provides a weakly acidic medium that favors the amine condensation over self-cyclization.[3][5] Lewis acids like FeCl₃ in water have also been shown to be highly effective and mild.[6]
-
Increase Nucleophile Concentration: Ensure you are using at least a stoichiometric equivalent, or a slight excess (1.1 equiv), of ethyl carbamate relative to the 2,5-dimethoxytetrahydrofuran.[3] This helps to favor the intermolecular reaction pathway leading to the pyrrole.
-
Question 3: I'm using a heterogeneous catalyst for a greener process, but its activity drops significantly after the first run. Why is this happening and can it be fixed?
Answer: Catalyst deactivation is a key challenge with reusable solid catalysts. The cause is typically either poisoning of active sites or physical blocking of pores.
-
Causality Analysis: The acidic sites on your heterogeneous catalyst (e.g., -SO₃H groups on silica[8]) can be neutralized by basic species. More commonly, polymeric byproducts or char can form on the catalyst surface at elevated temperatures, physically blocking the active sites and preventing substrate access.
-
Troubleshooting Steps:
-
Regeneration: Check the supplier's literature for a regeneration protocol. This often involves washing the recovered catalyst with a sequence of solvents to remove adsorbed organic material, followed by acid washing to restore protonated sites, and finally drying under vacuum.
-
Milder Conditions: Operate at the lowest effective temperature to minimize the formation of polymeric byproducts.
-
Catalyst Choice: Some heterogeneous catalysts are inherently more robust. For example, cobalt-based catalysts embedded in N-doped carbon have shown excellent reusability for up to ten cycles without significant loss of activity in related pyrrole syntheses.[10][15]
-
Visualization of Key Processes
Understanding the underlying mechanism and troubleshooting logic is key to mastering the synthesis.
Paal-Knorr Catalytic Cycle
Caption: The catalytic mechanism for the Paal-Knorr pyrrole synthesis.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
Detailed Experimental Protocol
This protocol is based on a highly reliable and frequently cited method for synthesizing N-alkoxycarbonyl pyrroles.[3][4][14]
Objective: To synthesize ethyl pyrrole-1-carboxylate from ethyl carbamate and 2,5-dimethoxytetrahydrofuran using acetic acid as the catalyst and solvent.
Materials:
-
Ethyl carbamate (1.0 equiv)
-
2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Glacial Acetic Acid (approx. 2 mL per 4 mmol of carbamate)
-
Dichloromethane (DCM)
-
Saturated Sodium Carbonate (Na₂CO₃) solution
-
Brine
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv). Purge the flask with an inert gas (Nitrogen or Argon).
-
Scientist's Note: While the reaction is not strictly air-sensitive, purging with an inert gas is good practice to prevent any potential oxidative side reactions at high temperatures.
-
-
Catalyst Addition: Add glacial acetic acid to the flask. The volume should be sufficient to dissolve the reagents and facilitate stirring (e.g., ~2.2 mL for a 4 mmol scale reaction).[4]
-
Heating: Heat the reaction mixture to reflux (the boiling point of acetic acid is ~118 °C) using a heating mantle.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase would be Hexane:Ethyl Acetate (e.g., 4:1). The product is UV-active, but a vanillin stain can be used for substrates that are not.[4] The reaction is typically complete within a few hours.
-
Workup - Quenching: Once the reaction is complete (disappearance of starting material), cool the flask to room temperature. Dilute the reaction mixture with dichloromethane (DCM).
-
Workup - Neutralization: Transfer the diluted mixture to a separatory funnel. Carefully wash the organic layer with a saturated aqueous solution of sodium carbonate (Na₂CO₃) to neutralize the acetic acid. Repeat the wash until CO₂ evolution ceases.
-
Scientist's Note: This neutralization step is critical. Add the Na₂CO₃ solution slowly to control the effervescence. This step removes the acid catalyst, which would otherwise complicate purification.
-
-
Workup - Final Washes: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary, though this procedure often yields a product of high purity after workup.
Frequently Asked Questions (FAQs)
Q: What is the "greenest" catalyst option for this synthesis? A: Heterogeneous catalysts are generally considered the greenest option due to their reusability, which minimizes waste.[9][10] Several solid acid catalysts, such as silica-supported sulfuric acid or nano-sulfated TiO₂, have been shown to be effective under solvent-free conditions, further enhancing the environmental profile of the synthesis.[8][10]
Q: How do I choose between a homogeneous and a heterogeneous catalyst? A: The choice involves a trade-off. Homogeneous catalysts (like FeCl₃ or acetic acid) often exhibit higher activity and are less prone to mass transfer limitations, making them reliable for small-scale lab synthesis.[6] Heterogeneous catalysts are superior for process chemistry and large-scale synthesis due to their ease of separation from the product stream and potential for recycling, which can significantly lower costs and environmental impact.[15]
Q: Are there any major safety concerns with this synthesis? A: Standard laboratory safety precautions should be followed. Glacial acetic acid is corrosive and should be handled in a fume hood. Dichloromethane is a volatile organic solvent with associated health risks. When working with any new catalytic system, always review the Material Safety Data Sheet (MSDS) for all reagents and catalysts.
Q: Can this synthesis be performed on a multi-gram or kilogram scale? A: Yes, the Paal-Knorr synthesis is generally scalable. A key consideration for scale-up is heat management, as the reaction is typically run at elevated temperatures. Using a heterogeneous catalyst can simplify large-scale operations by eliminating the need for aqueous workups to remove a soluble catalyst.[8] Procedures for decagram scale synthesis of related pyrrole carboxylates have been successfully developed.[16]
References
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
-
Zhang, J. (2010). One-Pot Synthesis of Fused Pyrroles via a Key Gold Catalysis-Triggered Cascade. National Institutes of Health. [Link]
-
Cheng, H., et al. (2022). Spontaneous Catalytic Paal–Knorr Reactions for N-Substituted Pyrrole Synthesis by Microdroplet Chemistry. Journal of the American Chemical Society. [Link]
-
Balakrishna, A., et al. (2019). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Catalysis Reviews, 61(3), 343-395. [Link]
-
Ueda, H., et al. (2014). Autotandem Catalysis: Synthesis of Pyrroles by Gold-Catalyzed Cascade Reaction. Organic Letters, 16(18), 4948–4951. [Link]
-
Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. National Institutes of Health. [Link]
-
Wang, C., et al. (2015). An Intramolecular Reaction between Pyrroles and Alkynes Leads to Pyrrole Dearomatization under Cooperative Actions of a Gold Catalyst and Isoxazole Cocatalysts. National Institutes of Health. [Link]
-
Synfacts. (2009). Gold-Catalyzed Synthesis of Pyrroles and Furans. Thieme. [Link]
-
Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]
-
Hann, J. L., et al. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry. [Link]
-
University of Bath. (2023). Synthesis of N-alkoxycarbonyl pyrroles from O-substituted carbamates: A synthetically enabling pyrrole protection strategy. University of Bath's research portal. [Link]
-
Hann, J. L., et al. (2023). Synthesis of N‑alkoxycarbonyl Pyrroles from O‑Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. Figshare. [Link]
-
Ali, M. A., et al. (2022). Green Synthesis of Bioactive Pyrrole Derivatives via Heterogeneous Catalysts Since 2010. Current Organic Synthesis, 19(5), 519-541. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]
-
Ryabchuk, P., et al. (2020). Cascade Synthesis of Pyrroles from Nitroarenes with Benign Reductants Using a Heterogeneous Cobalt Catalyst. National Institutes of Health. [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
-
Li, X., et al. (2018). Practical Pd(TFA)2-Catalyzed Aerobic [4+1] Annulation for the Synthesis of Pyrroles via “One-Pot” Cascade Reactions. MDPI. [Link]
-
Sharma, S., et al. (2021). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 17, 1813–1843. [Link]
-
Progress in Chemical and Biological Science. (2023). Heterogeneous Catalysis over Porous Materials: A Critical Review. [Link]
-
Martínez-Ortiz, F., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. MDPI. [Link]
-
Langer, P., et al. (2011). One-Pot Synthesis of Pyrrole-2-carboxylates and -carboxamides via an Electrocyclization/Oxidation Sequence. The Journal of Organic Chemistry, 76(23), 9842–9848. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
ResearchGate. (2021). Synthesis of Ethyl Pyrrole-2-carboxylates: A Regioselective Cyclization of Enaminones under Knorr-Type Conditions. [Link]
-
Wang, J., et al. (2023). Enzymatic synthesis of novel pyrrole esters and their thermal stability. National Institutes of Health. [Link]
-
ResearchGate. (2014). A sustainable catalytic pyrrole synthesis. [Link]
-
RSC Publishing. (2021). Recent approaches in the organocatalytic synthesis of pyrroles. [Link]
-
ResearchGate. (2020). Chapter Three. Paal–Knorr Reaction in the Synthesis of Heterocyclic Compounds. [Link]
-
MDPI. (2023). Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. [Link]
-
ResearchGate. (2021). Convenient decagram scale preparation of ethyl 3,4-diethylpyrrole-2-carboxylate, a versatile precursor for pyrrole-based macrocycles and chromophores. [Link]
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Technical Support Center: Managing Exotherms in Large-Scale Paal-Knorr Reactions
Welcome to the technical support center for managing exothermic events in large-scale Paal-Knorr pyrrole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are scaling this versatile reaction. Here, we address common challenges and provide practical, field-proven solutions to ensure process safety and reproducibility.
Frequently Asked Questions (FAQs)
Q1: Why is the Paal-Knorr reaction exothermic, and what are the primary contributing factors?
The Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, is exothermic due to the formation of stable C-N bonds and the highly stable aromatic pyrrole ring.[1][2] The overall transformation from reactants to the aromatic product releases significant energy.
The primary factors influencing the exotherm are:
-
Reaction Mechanism & Kinetics: The reaction proceeds through a hemiaminal intermediate, followed by a rate-determining cyclization and subsequent dehydration steps.[3][4] The initial amine addition and hemiaminal formation can be rapid, but the heat release is most pronounced during the irreversible aromatization step.
-
Amine Reactivity: The basicity and nucleophilicity of the amine play a crucial role. More basic and less sterically hindered amines (e.g., primary aliphatic amines) react more rapidly than less basic amines (e.g., anilines with electron-withdrawing groups), leading to a faster rate of heat generation.[5]
-
Catalyst Choice: While the reaction can proceed under neutral or weakly acidic conditions, the addition of an acid catalyst (protic or Lewis) accelerates the reaction, particularly the dehydration steps, leading to a more rapid and intense exotherm.[3][4]
-
Concentration: Higher reactant concentrations lead to a higher reaction rate and therefore a greater volumetric heat output, which can more easily overwhelm the cooling capacity of the reactor.[6]
Q2: I'm planning to scale up my Paal-Knorr synthesis. How can I predict and quantify the thermal risk before moving to a larger reactor?
Predicting thermal risk is a critical step in process safety management. A multi-step approach is necessary to avoid a thermal runaway, a situation where an increase in temperature leads to a further increase in reaction rate and heat generation.[6][7]
1. Literature Review & Hazard Assessment: Begin by reviewing literature for the specific class of substrates you are using.[6] Identify any known hazards, side reactions, or decomposition pathways for your reactants and product at elevated temperatures.[8][9]
2. Small-Scale Calorimetry: Perform the reaction on a small scale (1-5 g) using a reaction calorimeter (RC1) or a similar instrument.[10] This will provide critical data:
-
Heat of Reaction (ΔHrxn): The total energy released per mole of limiting reagent.
-
Heat Flow Profile: Shows the rate of heat release over time, which helps identify the most energetic phases of the reaction.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail. This is a key indicator of runaway potential.[10][11]
3. Assess Maximum Temperature of the Synthesis Reaction (MTSR): The MTSR is the highest temperature the reaction mixture would reach following a cooling failure, considering the accumulation of unreacted reagents.[10] This value must be significantly lower (a safety margin of at least 50-100 °C is recommended) than the onset temperature of any dangerous secondary decomposition reactions.[12]
Troubleshooting Guide: Real-Time Exotherm Management
Q3: My reactor temperature is rising uncontrollably above the setpoint. What are the immediate steps I should take?
An uncontrolled temperature rise is a serious safety concern and must be addressed immediately. The primary goal is to stop the heat generation and regain control of the reactor temperature.
Immediate Actions:
-
Stop Reagent Addition: If you are performing a semi-batch process, immediately stop the addition of the amine or dicarbonyl compound. This is the most effective way to prevent the generation of more heat.[13]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. This includes the cooling jacket and any overhead condensers.[14][15]
-
Ensure Agitation: Proper mixing is crucial to prevent the formation of localized hot spots and to ensure efficient heat transfer to the cooling surfaces.[6] Verify that the agitator is functioning correctly.
-
Prepare for Emergency Quench: If the temperature continues to rise and approaches the MTSR or the solvent's boiling point, a pre-determined quenching procedure may be necessary. This typically involves adding a cold, inert solvent or a chemical quencher to stop the reaction.
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Decision workflow for managing a temperature excursion.
Q4: The exotherm was much stronger and faster than in the lab-scale experiment. What causes this discrepancy during scale-up?
This is a common and dangerous issue related to the principles of heat transfer and scale. The fundamental problem is the change in the surface-area-to-volume ratio.[12]
-
Heat Generation vs. Heat Removal: Heat generation is proportional to the volume of the reactants (scales with the cube of the reactor dimension, r³). However, heat removal is proportional to the surface area of the reactor available for cooling (scales with the square of the dimension, r²).[7]
-
Effect of Scale-Up: As you increase the reactor size, the volume (and thus heat generation potential) increases much faster than the surface area available for cooling. A reaction that is easily controlled in a 1 L flask can become an uncontrollable runaway in a 100 L reactor because the vessel's ability to dissipate heat is severely diminished relative to the heat being produced.[12][16]
| Parameter | Scaling Factor (r = reactor dimension) | Impact on Large Scale |
| Reaction Volume | ~ r³ | Dramatically increases potential for heat generation. |
| Heat Transfer Area | ~ r² | Increases much slower than volume, leading to less efficient cooling. |
| Mixing Efficiency | Decreases | Can lead to poor heat distribution and localized hot spots. |
Table 1. The effect of scale on key reaction parameters.
Preventative Measures & Optimization
Q5: How can I redesign my process to inherently manage the exotherm during a large-scale Paal-Knorr reaction?
An inherently safer design focuses on process modifications that eliminate or reduce the hazard at its source.[17]
1. Switch to a Semi-Batch Process: Instead of adding all reactants at once (batch process), a semi-batch approach where one reagent (usually the more reactive amine) is added slowly and controllably to the other is much safer.[13] The addition rate can be directly tied to the reactor's cooling capacity, ensuring that heat is removed as it is generated and preventing the accumulation of unreacted starting material.[10]
2. Use a Milder Catalyst: Traditional conditions often use strong acids and high temperatures, which can lead to rapid exotherms and side product formation.[4][18] Consider milder alternatives:
-
Lewis Acids: Catalysts like Sc(OTf)₃ or Bi(NO₃)₃ can promote the reaction under gentler conditions.[19][20]
-
Solid-Supported Acids: Reagents like silica sulfuric acid are heterogeneous, can be easily removed, and may offer better control.[18]
-
Solvent Effects: In some cases, solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can promote the reaction without an external catalyst.[21]
3. Optimize Solvent Choice and Concentration:
-
Higher Boiling Point Solvents: Choose a solvent with a boiling point well above your reaction temperature to provide a larger safety margin.
-
Dilution: While it may impact throughput, running the reaction at a lower concentration reduces the volumetric heat output, making it easier to control. A starting point for scale-up is often between 0.5 M and 1.0 M.[6]
Q6: Can you provide a general protocol for a controlled, large-scale Paal-Knorr synthesis using a semi-batch approach?
Yes. This protocol is a general template and must be adapted based on your specific substrates and the thermal hazard data obtained from calorimetry studies.
Experimental Protocol: Controlled Semi-Batch Paal-Knorr Synthesis (10 mol scale)
Equipment:
-
Jacketed glass reactor (e.g., 20 L) with overhead agitation, temperature probe (measuring internal reaction temperature), and a reflux condenser.[22]
-
Addition pump calibrated for controlled feed rates.
-
Circulator for the reactor jacket capable of maintaining the desired temperature.[23]
Reagents:
-
1,4-Dicarbonyl Compound (e.g., 2,5-hexanedione): 10.0 mol
-
Primary Amine (e.g., benzylamine): 10.5 mol (1.05 eq)
-
Solvent (e.g., Toluene): Sufficient to achieve a final concentration of ~1.0 M.
-
Catalyst (e.g., Acetic Acid): 1.0 mol (0.1 eq)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen if substrates are air-sensitive.
-
Initial Charge: Charge the reactor with the 1,4-dicarbonyl compound, the solvent, and the acetic acid catalyst.
-
Temperature Setpoint: Begin agitation and set the jacket circulator to the desired reaction temperature (e.g., 60 °C). Allow the initial charge to reach this temperature.
-
Amine Addition: Begin the slow, subsurface addition of the primary amine via the addition pump. The addition rate should be determined from your calorimetry data to ensure the rate of heat generation does not exceed the reactor's cooling capacity.
-
Temperature Monitoring: CRITICAL STEP: Continuously monitor the internal reaction temperature. The temperature should remain stable and close to the jacket setpoint. A significant increase (>5-10 °C) above the setpoint indicates that the addition rate is too high. If this occurs, immediately stop the addition until the temperature returns to the setpoint.[14]
-
Post-Addition Hold: Once the amine addition is complete, maintain the reaction at the set temperature and monitor for completion by an appropriate analytical method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, cool the reactor to room temperature before proceeding with the standard work-up and purification procedures.
dot graph G { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];
} enddot Caption: Workflow for a controlled semi-batch Paal-Knorr synthesis.
References
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]
-
Boruah, M., & Deka, R. C. (2012). Mechanism of the Paal–Knorr reaction: the importance of water mediated hemialcohol pathway. RSC Advances, 2(24), 9062-9069. Retrieved from [Link]
-
Balakrishna, A., Aguiar, A., Sobral, P. J. M., Wani, M. Y., da Silva, J. A., & Sobral, A. J. F. N. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Molecular and Supramolecular Catalysis, 45, 1-28. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Scale-up Reactions. Retrieved from [Link]
-
Enerquip. (2015). Controlling temperatures in chemical processing plants. Retrieved from [Link]
-
LeBlond, C., & Blackmond, D. G. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. In ACS Symposium Series (Vol. 1181, pp. 1-15). American Chemical Society. Retrieved from [Link]
-
Barton, J. A., & Nolan, P. F. (1991). The protection of reactors containing exothermic reactions: an HSE view. IChemE Symposium Series, (124), 13-27. Retrieved from [Link]
-
Fluorotherm. (2024). Optimizing Heat Transfer in the Chemical Industry. Retrieved from [Link]
-
Fluorostore. (2025). Temperature Control and Efficiency in Chemical Processing. Retrieved from [Link]
-
Idaho National Laboratory. (2018). Process Heat for Chemical Industry. Retrieved from [Link]
-
Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
-
ResearchGate. (2025). Paal–Knorr synthesis: An old reaction, new perspectives. Retrieved from [Link]
-
Lab Unlimited UK. (n.d.). Temperature Control in the Chemical Industry. Retrieved from [Link]
-
Bobb, A. D., et al. (2018). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 23(10), 2469. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Recent Advancements in Pyrrole Synthesis. Retrieved from [Link]
-
ARIA. (n.d.). Runaway reactions, case studies, lessons learned. Retrieved from [Link]
-
RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2015). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2011). Intermediates in the Paal-Knorr synthesis of pyrroles. Retrieved from [Link]
-
Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Prevent Runaway Chemical Reactions. Retrieved from [Link]
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IChemE. (1989). Incidents in the chemical industry due to thermal-runaway chemical reactions. Retrieved from [Link]
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ResearchGate. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. Retrieved from [Link]
-
Organic Process Research & Development. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Retrieved from [Link]
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PubMed. (2013). Reactivity of thermally treated α-dicarbonyl compounds. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
-
MBB College. (n.d.). Paal-Knorr Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of temperature and time on the Paal-Knorr reaction conversion. Retrieved from [Link]
-
PubMed. (2009). Calorimetric study of peroxycarboxylic ester synthesis. Retrieved from [Link]
-
Wenzhou University. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). A Paal–Knorr agent for chemoproteomic profiling of targets of isoketals in cells. Retrieved from [Link]
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Technical Support Center: Analytical Methods for Detecting Impurities in Ethyl Pyrrole-1-Carboxylate
Welcome to the technical support center for the analysis of Ethyl pyrrole-1-carboxylate. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and questions encountered during the detection and quantification of impurities in this critical pharmaceutical intermediate. Our approach is rooted in established scientific principles and regulatory expectations to ensure the integrity of your analytical results.
Frequently Asked Questions (FAQs)
Q1: Why is impurity profiling for Ethyl pyrrole-1-carboxylate so critical?
Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. For an intermediate like Ethyl pyrrole-1-carboxylate, controlling impurities is essential because they can be carried through subsequent synthesis steps, potentially impacting the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines to manage impurities, ensuring that any component other than the drug substance or excipients is carefully monitored and controlled.[1][3]
Q2: What are the typical impurities I should expect to find in Ethyl pyrrole-1-carboxylate?
Impurities can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, and residual solvents.[2][4][5]
-
Process-Related Impurities:
-
Degradation Products: Ethyl pyrrole-1-carboxylate can degrade under conditions of heat, light, or extreme pH. Hydrolysis of the ester group to form pyrrole-1-carboxylic acid is a potential degradation pathway.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, dichloromethane) may remain in the final product.[8] These are governed by ICH Q3C guidelines.[2][3]
Q3: What are the regulatory thresholds for these impurities?
The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[3][9] These thresholds are based on the maximum daily dose of the final drug product, but general thresholds are commonly applied during intermediate stages.
| Threshold Type | ICH Q3A General Threshold | Rationale |
| Reporting | ≥ 0.05% | The level at which an impurity must be reported in regulatory filings.[3] |
| Identification | > 0.10% | The level above which the structure of an impurity must be confirmed.[3] |
| Qualification | > 0.15% | The level at which an impurity must be assessed for its biological safety.[3][4] |
Note: These thresholds are for the final drug substance. While not strictly applied to intermediates, they serve as a crucial guide for process development and control.
Method Selection & Development Guide
Q4: Which analytical technique is most suitable for analyzing impurities in Ethyl pyrrole-1-carboxylate?
The choice of technique depends on the nature of the impurities you are targeting. A multi-faceted approach is often necessary.[5]
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for non-volatile organic impurities. A reverse-phase HPLC (RP-HPLC) method with UV detection is typically the primary method for purity analysis and stability testing.[5][10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method for identifying and quantifying volatile or semi-volatile impurities, particularly residual solvents.[11][12] It is also effective for analyzing starting materials like pyrrole.
-
Hyphenated Techniques (LC-MS): For identifying unknown impurities, coupling HPLC with a mass spectrometer (LC-MS) is invaluable. It provides molecular weight and structural fragmentation data, which are critical for structure elucidation.[5][13]
The following diagram illustrates a typical workflow for impurity analysis.
Troubleshooting Guide: HPLC Methods
Q5: My main peak for Ethyl pyrrole-1-carboxylate is tailing. What are the common causes and solutions?
Peak tailing is a frequent issue in HPLC. It compromises resolution and integration accuracy. Here’s a logical approach to troubleshooting this problem.
Potential Causes & Solutions:
-
Column Overload:
-
Why it happens: Injecting too much sample mass saturates the stationary phase.
-
Solution: Reduce the sample concentration or injection volume and re-inject.
-
-
Secondary Silanol Interactions:
-
Why it happens: Basic amine groups on the pyrrole ring can interact with acidic silanol groups on the silica support of the C18 column, causing tailing.
-
Solution:
-
Lower Mobile Phase pH: Add a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase.[14] This protonates the silanols, minimizing the interaction.
-
Use a Base-Deactivated Column: Modern columns with end-capping or hybrid silica technology are designed to reduce silanol activity.
-
-
-
Column Degradation:
-
Why it happens: Over time, voids can form at the head of the column, or the stationary phase can degrade, especially at extreme pH.
-
Solution: Replace the column. Use a guard column to extend the life of your analytical column.
-
Sources
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. jpionline.org [jpionline.org]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Complying with requirements relating to impurities in prescription medicines | Therapeutic Goods Administration (TGA) [tga.gov.au]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
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- 10. pharmacia.pensoft.net [pharmacia.pensoft.net]
- 11. researchgate.net [researchgate.net]
- 12. Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ajrconline.org [ajrconline.org]
- 14. Ethyl 1-methylpyrrole-2-carboxylate | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Ethyl Pyrrole-1-carboxylate and Methyl Pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, N-protected pyrroles serve as pivotal building blocks in the synthesis of a myriad of pharmaceuticals and functional materials. Among the various protecting groups, the alkoxycarbonyl moiety offers a unique balance of stability and reactivity. This guide provides an in-depth, objective comparison of the reactivity of two commonly employed N-alkoxycarbonylpyrroles: ethyl pyrrole-1-carboxylate and methyl pyrrole-1-carboxylate. By delving into the subtle interplay of electronic and steric effects, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.
Foundational Principles: Electronic and Steric Influences
The reactivity of both ethyl and methyl pyrrole-1-carboxylate is fundamentally governed by the electron-withdrawing nature of the N-alkoxycarbonyl group. This group significantly modulates the electron density of the pyrrole ring, rendering it less susceptible to electrophilic attack compared to unsubstituted pyrrole, yet enhancing its stability and predictability in reactions.[1]
The primary distinction between the ethyl and methyl analogues arises from the differing steric and, to a lesser extent, electronic properties of the ethyl versus the methyl group.
-
Electronic Effects: Both methyl and ethyl groups are weak electron-donating groups through induction. The slightly greater inductive effect of the ethyl group compared to the methyl group is a factor, though often minor, in modulating reactivity.
-
Steric Effects: The ethyl group is bulkier than the methyl group. This steric hindrance can play a significant role in reactions where a nucleophile or electrophile approaches the carbonyl carbon or the pyrrole ring, respectively. The Taft equation is a well-established linear free-energy relationship that quantifies such steric effects in ester hydrolysis.[1][2][3]
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution
The N-alkoxycarbonyl group deactivates the pyrrole ring towards electrophilic aromatic substitution. However, reactions such as Friedel-Crafts acylation and Vilsmeier-Haack formylation can still proceed, typically with a preference for substitution at the C2 or C3 position depending on the reaction conditions and the nature of the electrophile.
Logical Framework for Electrophilic Substitution
Caption: Factors influencing the relative reactivity of methyl and ethyl pyrrole-1-carboxylate.
In reactions like the Vilsmeier-Haack formylation, where the electrophile is relatively small, the electronic effect might dominate, leading to a slightly faster reaction for the ethyl ester. Conversely, in Friedel-Crafts acylation with a bulky acylating agent, the steric hindrance of the ethyl group could lead to a slower reaction compared to the methyl ester.[4][5]
Experimental Protocol: Comparative Vilsmeier-Haack Formylation
To quantitatively assess the relative reactivity, the following experiment can be performed:
-
Reagent Preparation: Prepare separate solutions of ethyl pyrrole-1-carboxylate and methyl pyrrole-1-carboxylate of identical molarity in an anhydrous solvent (e.g., 1,2-dichloroethane). Prepare the Vilsmeier reagent by adding phosphorus oxychloride to N,N-dimethylformamide at 0°C.
-
Reaction Setup: In two separate, identical reaction vessels maintained at a constant temperature, add the Vilsmeier reagent to the respective pyrrole carboxylate solutions.
-
Monitoring: Monitor the progress of both reactions simultaneously using an appropriate analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Analysis: Determine the initial reaction rates by plotting the concentration of the product against time. The ratio of the initial rates will provide a quantitative measure of the relative reactivity.
Nucleophilic Acyl Substitution: The Case of Hydrolysis
Nucleophilic attack at the carbonyl carbon of the ester group is a fundamental reaction for these compounds, with hydrolysis being a prime example. In this context, steric effects are generally more pronounced.
The smaller size of the methyl group in methyl pyrrole-1-carboxylate allows for easier access of the nucleophile (e.g., a hydroxide ion in basic hydrolysis) to the carbonyl carbon. Consequently, methyl pyrrole-1-carboxylate is expected to undergo nucleophilic acyl substitution, such as hydrolysis, at a faster rate than ethyl pyrrole-1-carboxylate. This is consistent with the general principles of ester reactivity.[1][2]
Table 1: Predicted Relative Rates of Hydrolysis
| Compound | Alkyl Group | Steric Hindrance | Predicted Relative Rate of Hydrolysis |
| Methyl pyrrole-1-carboxylate | Methyl | Lower | Faster |
| Ethyl pyrrole-1-carboxylate | Ethyl | Higher | Slower |
Experimental Protocol: Comparative Alkaline Hydrolysis
-
Solution Preparation: Prepare equimolar solutions of ethyl pyrrole-1-carboxylate and methyl pyrrole-1-carboxylate in a suitable solvent mixture (e.g., dioxane/water). Also, prepare a standardized aqueous solution of sodium hydroxide.
-
Reaction Initiation: At a constant temperature, initiate the hydrolysis by adding a known volume of the sodium hydroxide solution to each of the ester solutions.
-
Titration: At regular time intervals, withdraw aliquots from each reaction mixture and quench the reaction with a known excess of a standard acid solution. Back-titrate the excess acid with a standard base to determine the concentration of remaining sodium hydroxide.
-
Data Analysis: Calculate the rate constants for both reactions using the appropriate integrated rate law for a second-order reaction.
Spectroscopic Insights into Reactivity
Spectroscopic data can provide indirect evidence of the electronic differences between the two molecules, which in turn can be correlated with their reactivity.
¹³C NMR Spectroscopy
Infrared (IR) Spectroscopy
The stretching frequency of the carbonyl group (C=O) in the IR spectrum is also indicative of its electronic character. A higher stretching frequency (wavenumber) corresponds to a stronger, more double-bond-like character, which is often associated with higher electrophilicity. One would expect the C=O stretching frequency of methyl pyrrole-1-carboxylate to be at a slightly higher wavenumber than that of ethyl pyrrole-1-carboxylate, reflecting its potentially greater reactivity towards nucleophiles.
Conclusion and Practical Implications
-
For nucleophilic acyl substitution reactions, such as hydrolysis or amidation, methyl pyrrole-1-carboxylate is predicted to be the more reactive substrate due to the lower steric hindrance of the methyl group.
-
For electrophilic aromatic substitution on the pyrrole ring, the difference in reactivity is likely to be less pronounced. The slightly greater electron-donating ability of the ethyl group may lead to a marginally faster reaction for ethyl pyrrole-1-carboxylate , although this could be offset by steric factors depending on the electrophile.
These considerations are crucial for optimizing reaction conditions, controlling selectivity, and designing efficient synthetic routes in drug discovery and materials science. For reactions where the ester group is to be transformed, choosing the methyl ester may lead to faster and more efficient reactions. Conversely, if the stability of the protecting group during an electrophilic substitution on the ring is of primary concern, the subtle differences in reactivity might be exploited to fine-tune the outcome. The experimental protocols outlined in this guide provide a framework for researchers to generate the direct comparative data needed to validate these predictions and further refine our understanding of the reactivity of these important heterocyclic compounds.
References
-
Taft, R. W. Steric Effects. I. Esterification and acid-catalyzed hydrolysis of esters. Journal of the American Chemical Society1952 , 74 (11), 2729–2732. [Link]
-
Dalal Institute. Taft Equation. In Reaction Mechanism: Structure and Reactivity. [Link]
-
Hann, J. L.; Lyall, C. L.; Kociok-Köhn, G.; Lewis, S. E. Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry2023 , 88 (19), 13584–13589. [Link]
-
Wikipedia. Taft equation. [Link]
-
Taylor, J. E.; Jones, M. D.; Williams, J. M.; Bull, S. D. Friedel–Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters2010 , 12 (24), 5740–5743. [Link]
-
Huffman, J. W.; Smith, V. J.; Padgett, L. W. Acylation of N-p-toluenesulfonylpyrrole under Friedel-Crafts conditions. Evidence for organoaluminum intermediates. Tetrahedron2008 , 64 (10), 2104-2112. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
Sources
A Comparative Spectroscopic Guide: Pyrrole vs. Ethyl Pyrrole-1-carboxylate
This guide provides a detailed spectroscopic comparison of pyrrole and its N-substituted derivative, ethyl pyrrole-1-carboxylate. By examining their respective Infrared (IR), Nuclear Magnetic Resonance (NMR), UV-Visible (UV-Vis), and Mass Spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of how substituting the N-H proton with an electron-withdrawing ethyl carboxylate group fundamentally alters the molecule's electronic structure and spectroscopic fingerprint.
Introduction: The Impact of N-Substitution
Pyrrole is a foundational five-membered aromatic heterocycle featuring a nitrogen atom that contributes its lone pair of electrons to the aromatic π-system.[1] This participation is key to its aromaticity but also renders the N-H proton acidic and the nitrogen atom itself non-basic.[1] In contrast, ethyl pyrrole-1-carboxylate replaces this N-H proton with an ethyl ester group (-COOEt). This substitution has profound electronic consequences. The carbonyl group is strongly electron-withdrawing, pulling electron density from the pyrrole ring and fundamentally altering its chemical and physical properties. This guide will demonstrate how these electronic differences are vividly reflected across various spectroscopic techniques.
Figure 1: Molecular Structures
|
Infrared (IR) Spectroscopy: A Tale of Two Functional Groups
Infrared (IR) spectroscopy probes the vibrational frequencies of chemical bonds, making it an excellent tool for identifying functional groups.[2] The comparison between pyrrole and its N-carboxylate derivative offers a classic example of functional group transformation.
Experimental Protocol: Acquiring IR Spectra of Neat Liquids
For liquid samples like pyrrole, a straightforward method involves creating a thin film between two salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[2][3][4]
-
Preparation : Ensure salt plates are clean and dry. If necessary, polish them with a suitable solvent like acetone and dry completely.[3]
-
Sample Application : Place one drop of the neat liquid sample onto the surface of one salt plate using a Pasteur pipette.[3]
-
Assembly : Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film.[3]
-
Data Acquisition : Place the assembled plates into the sample holder of an FT-IR spectrometer and acquire the spectrum. A background scan of the empty chamber should be performed first to subtract atmospheric CO₂ and H₂O absorptions.[5]
-
Cleaning : After analysis, disassemble the plates, clean them thoroughly with an appropriate solvent, and return them to a desiccator to prevent moisture damage.[3]
Workflow for IR Spectroscopy
Caption: Workflow for acquiring an FT-IR spectrum of a neat liquid sample.
Comparative IR Data
| Vibrational Mode | Pyrrole (cm⁻¹) | Ethyl pyrrole-1-carboxylate (cm⁻¹) | Rationale for Difference |
| N-H Stretch | ~3400 (broad) | Absent | The most telling difference. The broad peak in pyrrole signifies the N-H bond, which is replaced by the N-C bond in the carboxylate. |
| C=O Stretch | Absent | ~1730 (strong, sharp) | The appearance of a very strong absorption in this region is definitive proof of the carbonyl group in the ethyl ester. |
| Aromatic C-H Stretch | ~3100 | ~3120 | A slight shift to higher frequency in the carboxylate suggests a change in the electronic environment of the C-H bonds. |
| Aromatic C=C/C-N Stretches | ~1500-1400 | ~1550-1450 | Shifts in these ring stretching modes reflect the perturbation of the ring's π-electron system by the electron-withdrawing N-COOEt group. |
Analysis: The IR spectra provide immediate, unequivocal evidence of the chemical transformation. The disappearance of the broad N-H stretch and the concurrent appearance of the intense C=O stretch are the primary diagnostic features that differentiate the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C. The electron-withdrawing N-COOEt group dramatically influences the chemical shifts of the ring nuclei.
Experimental Protocol: ¹H and ¹³C NMR
A standard protocol for preparing a sample for NMR analysis is as follows.[6][7]
-
Sample Weighing : Accurately weigh 5-25 mg of the analyte for ¹H NMR (or a slightly larger quantity for ¹³C NMR) into a small vial.[6]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[8] Deuterated solvents are used to avoid large solvent signals in the ¹H spectrum and to provide a lock signal for the spectrometer.[7]
-
Dissolution & Transfer : Ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.
-
Internal Standard : Most commercial deuterated solvents contain a small amount of an internal reference standard like tetramethylsilane (TMS), which is set to 0.00 ppm for calibration.[6]
-
Analysis : Cap the NMR tube, label it, and place it in the NMR spectrometer to acquire the data.
Workflow for NMR Spectroscopy
Caption: General workflow for preparing and analyzing an NMR sample.
Comparative ¹H NMR Data (in CDCl₃)
| Proton Position | Pyrrole (δ, ppm) | Ethyl pyrrole-1-carboxylate (δ, ppm) | Rationale for Difference |
| N-H | ~8.1 (broad singlet)[9] | Absent | The acidic proton on the nitrogen is absent after substitution. |
| α-H (C2, C5) | ~6.7 | ~7.2 | Significant Downfield Shift : The electron-withdrawing N-COOEt group deshields the adjacent α-protons, pulling electron density away and causing them to resonate at a lower magnetic field (higher ppm). |
| β-H (C3, C4) | ~6.2[9] | ~6.2 | Minimal Shift : The inductive and resonance effects of the N-COOEt group are less pronounced at the β-positions, resulting in a much smaller change in their chemical environment compared to the α-protons. |
| -CH₂- (Ethyl) | Absent | ~4.3 (quartet) | Appears as a quartet due to coupling with the three methyl protons. |
| -CH₃ (Ethyl) | Absent | ~1.4 (triplet) | Appears as a triplet due to coupling with the two methylene protons. |
Comparative ¹³C NMR Data (in CDCl₃)
| Carbon Position | Pyrrole (δ, ppm) | Ethyl pyrrole-1-carboxylate (δ, ppm) | Rationale for Difference |
| α-C (C2, C5) | ~118[10] | ~123 | Downfield Shift : Similar to the protons, the α-carbons are deshielded by the electron-withdrawing substituent. |
| β-C (C3, C4) | ~108[10] | ~111 | Downfield Shift : The β-carbons are also deshielded, though to a lesser extent than the α-carbons. |
| C=O (Carbonyl) | Absent | ~161 | A new signal in the characteristic carbonyl region of the spectrum. |
| -CH₂- (Ethyl) | Absent | ~61 | Signal for the methylene carbon of the ethyl group. |
| -CH₃ (Ethyl) | Absent | ~15 | Signal for the terminal methyl carbon. |
Analysis: The NMR data powerfully illustrates the electronic impact of the N-COOEt group. The consistent downfield (deshielding) shift of the α-protons and α-carbons in the carboxylate derivative is direct evidence of the group's electron-withdrawing nature. The appearance of the ethyl group signals and the disappearance of the N-H proton signal confirm the substitution.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within a molecule, typically π → π* transitions in conjugated systems.[11][12]
Experimental Protocol: UV-Vis Spectroscopy
-
Solvent Selection : Choose a solvent that dissolves the sample but does not absorb in the same wavelength range (e.g., ethanol, hexane, or acetonitrile).
-
Stock Solution : Prepare a concentrated stock solution by accurately weighing the analyte and dissolving it in a known volume of solvent.
-
Dilution : Prepare a dilute solution (typically in the micromolar range) suitable for analysis. The final absorbance should ideally be between 0.1 and 1.0 for optimal accuracy according to the Beer-Lambert Law.[11]
-
Blank Reference : Fill a cuvette with the pure solvent to serve as a blank reference.
-
Data Acquisition : Place the sample cuvette in the spectrophotometer and scan across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.[11]
Workflow for UV-Vis Spectroscopy
Caption: Standard workflow for UV-Visible absorption spectroscopy.
Comparative UV-Vis Data
| Compound | λ_max (nm) | Transition Type | Rationale for Difference |
| Pyrrole | ~210[10] | π → π | This absorption corresponds to the electronic transition within the aromatic π-system of the pyrrole ring. |
| Ethyl pyrrole-1-carboxylate | ~235-240 | π → π | Bathochromic Shift (Red Shift) : The carbonyl group of the ester is in conjugation with the pyrrole ring's π-system. This extended conjugation lowers the energy gap between the π and π* orbitals, requiring lower energy (longer wavelength) light to excite the electrons. |
Analysis: The shift of the absorption maximum (λ_max) to a longer wavelength—a bathochromic or "red" shift—is a hallmark of extended conjugation. This directly confirms that the N-COOEt group's π-system interacts with the pyrrole ring, creating a larger conjugated system and altering its electronic transition energies.
Mass Spectrometry (MS)
Mass spectrometry is a destructive technique that ionizes molecules and separates them based on their mass-to-charge ratio (m/z), providing the molecular weight and valuable structural information from fragmentation patterns.[13][14] Electron Ionization (EI) is a common "hard" ionization technique that causes significant fragmentation.[14][15]
Experimental Protocol: Electron Ionization (EI) MS
-
Sample Introduction : A small amount of the volatile sample (solid or liquid) is introduced into the instrument, often via a direct insertion probe or a gas chromatograph (GC).[15][16]
-
Vaporization : The sample is heated under high vacuum to produce gaseous molecules.[16]
-
Ionization : The gaseous molecules are bombarded with a high-energy beam of electrons (typically 70 eV), which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•).[13][16]
-
Fragmentation : The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[13]
-
Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them by their m/z ratio, and a detector records their relative abundance.
Workflow for Mass Spectrometry (EI-MS)
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- 9. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
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A Comparative Guide to the Biological Activity of N-Substituted Pyrroles: The Case of Ethyl Pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities.[1] The versatility of the pyrrole nucleus, particularly the ease of substitution at the nitrogen atom, allows for the fine-tuning of its pharmacological properties. This guide provides an in-depth comparative analysis of the biological activities of various N-substituted pyrroles, with a special focus on contrasting them with the likely profile of Ethyl pyrrole-1-carboxylate. While direct extensive biological data for Ethyl pyrrole-1-carboxylate is scarce in publicly available literature, a comprehensive examination of structure-activity relationships (SAR) within the broader class of N-substituted pyrroles allows for a scientifically grounded comparative discussion.
The Significance of the N-Substituent in Modulating Biological Activity
The nature of the substituent at the 1-position (the nitrogen atom) of the pyrrole ring plays a pivotal role in defining the molecule's interaction with biological targets. This substituent can influence steric hindrance, electronic properties, lipophilicity, and the potential for hydrogen bonding, all of which are critical determinants of pharmacological activity.[2] Generally, N-alkoxycarbonyl groups like the ethyl carboxylate in Ethyl pyrrole-1-carboxylate are primarily utilized as protecting groups in organic synthesis due to their electron-withdrawing nature which deactivates the pyrrole ring to certain reactions.[3][4][5] This deactivating property, however, often correlates with reduced biological activity compared to more complex and reactive N-substituents.
Comparative Analysis of Biological Activities
Anticancer Activity
Numerous N-substituted pyrrole derivatives have demonstrated significant potential as anticancer agents.[6][7] The N-substituent is often a key feature for potent cytotoxicity. For instance, N-aryl and N-heteroaryl pyrroles have been extensively investigated, with substitutions on the aryl ring further modulating activity.
In contrast, simple N-alkoxycarbonyl substituents are less commonly associated with potent anticancer effects. A study on ethyl-2-amino-pyrrole-3-carboxylates did report potent cytotoxic activities against multiple soft tissue cancer cell lines.[8] However, the activity in this case is likely attributed to the overall substitution pattern, particularly the 2-amino group, rather than the ethyl carboxylate moiety in a different position on the pyrrole ring. Another study reported on ethyl (5-((1H-pyrrol-1-yl) methyl)-1H-benzo(d)imidazol-2-yl)carbamate (RDS 60) which showed anti-tumoral effects on head and neck squamous carcinoma cell lines, but here the pyrrole is part of a much larger, more complex molecule.[9]
Table 1: Comparative Anticancer Activity of N-Substituted Pyrroles
| Compound Class | N-Substituent | Target Cell Line | Activity (IC50/GI50) | Reference |
| N-aryl-3-aroylpyrroles | 1-aryl | Multiple cancer cell lines | Potent, often in the nanomolar range | [10] |
| Pyrrolo[2,1-a]isoquinolines | Fused heterocyclic system | Multiple cancer cell lines | Potent, often in the nanomolar to low micromolar range | [11] |
| Ethyl-2-amino-pyrrole-3-carboxylates | Unsubstituted (N-H) but with other key substitutions | Soft tissue cancer cell lines | Potent cytotoxic activity | [8] |
| (1H-Pyrrol-1-yl)methyl-1H-benzoimidazole carbamate ester | (1H-benzoimidazol-2-yl)carbamate | Head and neck squamous carcinoma | EC50 of 2.5 µM for CAL27 and 2.9 µM for FaDu at 48h | [9] |
| Ethyl pyrrole-1-carboxylate | Ethoxycarbonyl | Not reported | Expected to be low to inactive | Inferred from SAR |
Based on the available evidence, the N-ethoxycarbonyl group in Ethyl pyrrole-1-carboxylate is unlikely to confer significant anticancer activity on its own. The structural features commonly associated with potent cytotoxicity, such as complex aromatic or heterocyclic systems attached to the pyrrole nitrogen, are absent.
Antimicrobial and Antifungal Activity
The pyrrole scaffold is a component of several antimicrobial and antifungal agents.[12] The N-substituent is a critical determinant of the spectrum and potency of activity. For example, N-arylmethyl pyrrole derivatives have been synthesized and tested, with some showing antibacterial activity against Staphylococcus species, although they were inactive as antifungal agents.[13] In another study, a series of 1,2,3,4-tetrasubstituted pyrrole derivatives were screened for antibacterial activity, with some compounds showing promising activity against Gram-positive bacteria.
Conversely, there is a lack of substantial evidence supporting significant antimicrobial or antifungal activity for Ethyl pyrrole-1-carboxylate. The general trend in SAR studies suggests that lipophilic and aromatic N-substituents are often more favorable for antimicrobial activity. The small, polar ethoxycarbonyl group is less likely to facilitate the necessary interactions with microbial targets or to effectively penetrate microbial cell membranes.
Table 2: Comparative Antimicrobial/Antifungal Activity of N-Substituted Pyrroles
| Compound Class | N-Substituent | Target Organism | Activity | Reference | | --- | --- | --- | --- | | 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids | Arylmethyl | Staphylococcus spp. | Appreciable antibacterial activity |[13] | | 1,2,3,4-tetrasubstituted pyrroles | Varied N-substituents | Gram-positive bacteria | Promising antibacterial activity for some derivatives | | | 1H-pyrrole-2-carboxylate derivatives | Varied N-substituents | Mycobacterium tuberculosis H37Rv | MIC value of 0.7 µg/mL for one derivative |[12] | | Ethyl pyrrole-1-carboxylate | Ethoxycarbonyl | Not reported | Expected to be low to inactive | Inferred from SAR |
Anti-inflammatory Activity
Certain N-substituted pyrroles have been developed as potent anti-inflammatory agents.[14][15] The mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes. The nature of the N-substituent is crucial for both potency and selectivity (COX-1 vs. COX-2). For instance, complex N-aryl and N-heteroaryl pyrroles have been shown to exhibit significant anti-inflammatory effects.[16][17]
For Ethyl pyrrole-1-carboxylate, there is no direct evidence to suggest it possesses anti-inflammatory properties. The structural motifs typically required for COX inhibition are absent. The N-ethoxycarbonyl group does not mimic the carboxylic acid moiety found in many non-steroidal anti-inflammatory drugs (NSAIDs) that is crucial for binding to the active site of COX enzymes.
Table 3: Comparative Anti-inflammatory Activity of N-Substituted Pyrroles
| Compound Class | N-Substituent | Mechanism of Action | Activity | Reference | | --- | --- | --- | --- | | 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids | Fused ring system with carboxylic acid | Not specified, likely COX inhibition | Potent analgesic and anti-inflammatory |[15] | | N-aryl pyrrole derivatives | Aryl groups | COX-2 inhibition | Potent and selective inhibition |[18] | | Ethyl pyrrole-1-carboxylate | Ethoxycarbonyl | Not applicable | Expected to be inactive | Inferred from SAR |
Experimental Protocols
To facilitate further research and a direct comparison of Ethyl pyrrole-1-carboxylate with other N-substituted pyrroles, the following standard experimental protocols are provided.
Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in broth.
-
Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plate.
-
Add the microbial inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the general structural features of N-substituted pyrroles and a typical workflow for assessing their biological activity.
Caption: A typical workflow for the discovery and development of bioactive N-substituted pyrroles.
Conclusion
Based on the principles of structure-activity relationships, Ethyl pyrrole-1-carboxylate , with its simple N-ethoxycarbonyl group, is predicted to have low to negligible biological activity in these areas. This substituent, while useful as a protecting group in chemical synthesis, lacks the necessary structural features to effectively interact with the biological targets responsible for these pharmacological effects. This guide underscores the importance of rational drug design and the careful selection of substituents to impart desired biological activities to the versatile pyrrole nucleus. Further experimental validation is necessary to definitively confirm the biological profile of Ethyl pyrrole-1-carboxylate.
References
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Massa, S., Corelli, F., Mai, A., Botta, M., Tafi, A., & Artico, M. (1990). Research on antibacterial and antifungal agents. XIII. Synthesis and antimicrobial activity of 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acids. Il Farmaco; edizione scientifica, 45(7-8), 753–763. [Link]
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Boichuk, S., Galembikova, A., Zykova, S., Ramazanov, B., Khusnutdinov, R., Dunaev, P., Khaibullina, S., & Lombardi, V. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Anticancer drugs, 27(7), 620–634. [Link]
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Crespan, E., Taccioli, C., Locatelli, G. A., Maga, G., & Radi, M. (2021). Exploring structure–activity relationships of pyrrolyl diketo acid derivatives as non-nucleoside inhibitors of terminal deoxynucleotidyl transferase enzyme. Journal of enzyme inhibition and medicinal chemistry, 36(1), 1184–1195. [Link]
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Kaur, R., Rani, V., Abbot, V., & A, A. (2018). Recent synthetic and medicinal perspectives of pyrroles: An overview. ResearchGate. [Link]
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Göktaş, H., Çetinkaya, Y., Mert, G., & Alpaslan, Y. B. (2021). Antibacterial activity of some 1, 2, 3, 4-tetrasubstituted pyrrole derivatives and molecular docking studies. Records of Natural Products, 15(6), 543-554. [Link]
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Javid, H., Moghadam, E. S., Farahmandfar, M., Manouchehrabadi, M., Amini, M., Salimi, M., & Torkaman-Boutorabi, A. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Basic and clinical neuroscience, 13(3), 365–376. [Link]
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A Comparative Guide to the Synthesis of Ethyl Pyrrole-1-carboxylate: Evaluating Alternatives to the Paal-Knorr Reaction
Introduction: The Pyrrole Scaffold and the Need for Synthetic Versatility
The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science, forming the core of vital biological molecules like heme, chlorophyll, and vitamin B12.[1][2] Ethyl pyrrole-1-carboxylate, in particular, serves as a crucial building block, where the N-carbamate functionality acts as both a protecting group and a synthetic handle for further elaboration. The classical Paal-Knorr synthesis, the condensation of a 1,4-dicarbonyl compound with a primary amine, has long been the workhorse for assembling the pyrrole core.[3][4] Its simplicity and efficiency have cemented its place in the synthetic chemist's toolbox.
However, the reliance on often inaccessible 1,4-dicarbonyl precursors and the frequently harsh acidic conditions, which can be detrimental to sensitive functional groups, necessitate the exploration of alternative synthetic strategies.[4][5][6][7] This guide provides an in-depth comparison of viable alternatives to the Paal-Knorr synthesis for accessing the pyrrole core, with a focus on methods amenable to producing N-substituted derivatives like Ethyl pyrrole-1-carboxylate. We will delve into the mechanistic underpinnings, practical execution, and comparative performance of the Hantzsch, Van Leusen, and Barton-Zard syntheses, alongside modern catalytic and process intensification technologies.
The Benchmark: Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclocondensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7] The reaction proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic pyrrole ring.
The primary causality for employing an acid catalyst is to protonate one of the carbonyl groups, which activates it for nucleophilic attack by the amine. The subsequent cyclization is driven by the formation of a stable five-membered ring, and the final dehydration step is thermodynamically favored as it leads to the creation of a stable aromatic system.
Generalized Reaction Workflow: Paal-Knorr Synthesis
Caption: Generalized workflow for the Paal-Knorr pyrrole synthesis.
Limitations:
-
Harsh Conditions: Often requires high temperatures and strong acids, limiting substrate scope.[4][7]
-
Precursor Availability: The synthesis of complex or unsymmetrically substituted 1,4-dicarbonyl compounds can be challenging.[7]
Alternative 1: The Hantzsch Pyrrole Synthesis
First reported in 1890, the Hantzsch synthesis is a versatile multicomponent reaction that constructs the pyrrole ring from an α-halocarbonyl, a β-dicarbonyl compound, and ammonia or a primary amine.[3][8][9]
Mechanistic Insight: The reaction is initiated by the formation of an enamine intermediate from the primary amine and the β-dicarbonyl compound. This choice is critical; the enamine is a soft nucleophile, and its subsequent C-alkylation by the α-halocarbonyl at the β-position is highly regioselective.[8] This is followed by an intramolecular cyclocondensation and dehydration to furnish the aromatic pyrrole. The Hantzsch synthesis is particularly powerful for creating highly substituted pyrroles with defined regiochemistry.[8]
Reaction Mechanism: Hantzsch Synthesis
Caption: Mechanistic pathway of the Hantzsch pyrrole synthesis.
Representative Experimental Protocol (Hantzsch Synthesis)
-
Enamine Formation: To a solution of ethyl acetoacetate (1.0 equiv) in ethanol, add the desired primary amine (1.0 equiv). Stir the mixture at room temperature for 1-2 hours until TLC analysis indicates the formation of the enamine intermediate.
-
Alkylation: Add chloroacetone (1.0 equiv) to the reaction mixture.
-
Cyclization: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the substituted ethyl pyrrole-3-carboxylate.
Alternative 2: The Van Leusen Pyrrole Synthesis
The Van Leusen synthesis is a powerful [3+2] cycloaddition reaction between tosylmethyl isocyanide (TosMIC) and an electron-deficient alkene (a Michael acceptor) to form the pyrrole ring.[10][11] This method is particularly advantageous for synthesizing 3,4-disubstituted pyrroles, a substitution pattern not readily accessible via the classical methods.
Mechanistic Insight: The reaction hinges on the unique reactivity of TosMIC.[11] Under basic conditions (e.g., NaH, t-BuOK), the acidic α-proton of TosMIC is abstracted to form a stabilized carbanion.[10] This nucleophile then undergoes a Michael addition to the electron-deficient alkene. The resulting intermediate undergoes a 5-endo-dig intramolecular cyclization, followed by the elimination of the tosyl group (p-toluenesulfinic acid), which is an excellent leaving group, to generate the aromatic pyrrole.[10][11]
Reaction Mechanism: Van Leusen Synthesis
Caption: Key steps in the Van Leusen pyrrole synthesis.
Representative Experimental Protocol (Van Leusen Synthesis)
-
Reaction Setup: To a stirred suspension of sodium hydride (1.1 equiv, 60% dispersion in mineral oil) in a 1:1 mixture of DMSO and diethyl ether at 0 °C under a nitrogen atmosphere, add a solution of TosMIC (1.0 equiv) in ether.
-
Anion Formation: Stir the mixture at 0 °C for 15 minutes.
-
Michael Addition: Add a solution of the α,β-unsaturated ester (1.0 equiv) in ether dropwise, maintaining the temperature below 5 °C.
-
Cyclization: Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up: Quench the reaction by carefully adding water. Separate the layers and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by flash chromatography to yield the desired 3,4-disubstituted pyrrole.
Alternative 3: The Barton-Zard Pyrrole Synthesis
The Barton-Zard synthesis provides a direct route to pyrroles via the condensation of a nitroalkene with an α-isocyanoacetate under basic conditions.[12][13] This method is valued for its ability to construct complex pyrroles from readily available starting materials.
Mechanistic Insight: The reaction is initiated by the base-catalyzed formation of an enolate from the isocyanoacetate.[13] This enolate then acts as a nucleophile in a Michael-type addition to the nitroalkene. The subsequent intramolecular cyclization is followed by the crucial elimination of the nitro group, which serves as an effective leaving group, to aromatize the ring.[13][14] The choice of a nitroalkene as the Michael acceptor is strategic; the nitro group's strong electron-withdrawing nature activates the alkene for addition and then facilitates the final elimination step.[15]
Reaction Mechanism: Barton-Zard Synthesisdot
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Step1 [label="Enolate Formation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Michael Addition", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Intramolecular\nCyclization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Elimination of\nNitro Group", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Product [label="Pyrrole-2-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF", shape=Mdiamond];
// Edges Isocyanide -> Step1; Base -> Step1 [style=dashed, color="#5F6368"]; Step1 -> Step2; Nitroalkene -> Step2; Step2 -> Step3; Step3 -> Step4; Step4 -> Product; }
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validation of Ethyl pyrrole-1-carboxylate structure by X-ray crystallography
An objective comparison of analytical techniques for the structural validation of Ethyl Pyrrole-1-Carboxylate, with a primary focus on X-ray Crystallography. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of modern analytical methodologies for the definitive structural elucidation of small organic molecules.
Introduction: The Imperative of Unambiguous Structural Validation
In the realm of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule dictates its function. Ethyl pyrrole-1-carboxylate, a key heterocyclic building block, is no exception. Its utility in the synthesis of more complex pharmacologically active compounds necessitates an unequivocal confirmation of its structure. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography stands as the gold standard, offering a definitive and high-resolution map of the molecular architecture.
This guide provides an in-depth comparison of X-ray crystallography with other widely used spectroscopic and spectrometric methods for the structural validation of Ethyl pyrrole-1-carboxylate. We will delve into the experimental protocols, data interpretation, and the unique insights each technique offers, underscoring the synergistic power of an integrated analytical approach.
Part 1: The Definitive Answer - Single-Crystal X-ray Crystallography
X-ray crystallography is a powerful analytical technique that provides the precise spatial coordinates of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam scattered by the electrons of the atoms. For small organic molecules like Ethyl pyrrole-1-carboxylate, it offers an unambiguous determination of bond lengths, bond angles, and overall molecular conformation.
Experimental Workflow: From Powder to Structure
The journey from a powdered sample to a refined crystal structure is a meticulous process that demands precision at every stage. The general workflow is depicted below.
A Senior Application Scientist's Guide to Lewis Acid Catalysis in Ethyl Pyrrole-1-Carboxylate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
The synthesis of N-substituted pyrroles, such as Ethyl pyrrole-1-carboxylate, is a cornerstone in the development of pharmaceuticals and functional materials. The pyrrole nucleus is a privileged scaffold found in numerous biologically active compounds, making its efficient and selective functionalization a critical endeavor. The direct N-acylation of pyrrole with ethyl chloroformate presents a classic yet nuanced challenge in organic synthesis. The choice of catalyst is paramount, dictating not only the reaction's efficiency but also its selectivity and scalability.
This guide provides an in-depth comparison of various Lewis acid catalysts for this transformation. We will move beyond a simple catalog of options to explore the causal relationships between catalyst choice, reaction mechanism, and experimental outcome. Our analysis is grounded in established chemical principles and supported by experimental data from the peer-reviewed literature, offering a trusted resource for optimizing this crucial synthesis.
The Mechanistic Imperative: Why Lewis Acid Choice Matters
The acylation of pyrrole is fundamentally an electrophilic substitution reaction. However, the electron-rich nature of the pyrrole ring makes it highly susceptible to polymerization under strongly acidic conditions. Furthermore, pyrrole possesses two nucleophilic sites: the nitrogen atom (leading to the desired N-acylation) and the carbon atoms of the ring (leading to C-acylation, a common side reaction).
A Lewis acid catalyst's primary role is to coordinate with the acylating agent (ethyl chloroformate), enhancing its electrophilicity and facilitating the nucleophilic attack by pyrrole.[1] An ideal catalyst must be potent enough to activate the acylating agent but mild enough to prevent substrate degradation and control regioselectivity. The selection process, therefore, is a delicate balance between reactivity and control.
Caption: General mechanism for Lewis acid-catalyzed acylation of pyrrole.
Comparative Analysis of Catalytic Systems
The efficacy of a Lewis acid is judged by its ability to maximize the yield of the desired N-acylated product while minimizing side reactions and catalyst loading. Below, we compare several classes of catalysts used for pyrrole acylation and related Friedel-Crafts reactions.
Strong Lewis Acids: The Double-Edged Sword
Traditional strong Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are highly effective at activating electrophiles.[2]
-
Expertise & Experience: While their high activity can drive reactions to completion, they often require stoichiometric amounts, which leads to significant downstream processing challenges, including aqueous workups and waste disposal. For a sensitive substrate like pyrrole, their high acidity frequently leads to polymerization, drastically reducing the yield of the desired product.
-
Trustworthiness: These catalysts are reliable for robust aromatic systems, but their application to electron-rich heterocycles is fraught with risk. The outcome is often a complex mixture of products, necessitating extensive purification.
Milder Lewis Acids: A Strategy of Finesse
Milder Lewis acids offer a more controlled approach, providing a better balance of activation and selectivity.
-
Boron Trifluoride Etherate (BF₃·OEt₂): This catalyst is widely employed for its moderate Lewis acidity and ease of handling. It has proven effective in the synthesis of polysubstituted pyrroles, promoting cyclization reactions under relatively mild conditions.[3][4] Its ability to catalyze reactions without inducing significant degradation makes it a superior choice to AlCl₃ for sensitive substrates.
-
Zinc and Scandium Catalysts (e.g., Zn(OTf)₂, Sc(OTf)₃): Metal triflates are known for their excellent catalytic activity in Friedel-Crafts reactions.[5] For instance, Zn(OTf)₂ has been successfully used in the enantioselective Friedel-Crafts alkylation of pyrrole, demonstrating its compatibility with the pyrrole ring system.[6] These catalysts are often effective in low catalytic loadings and can be used in various solvents, offering greater process flexibility.
Heterogeneous Lewis Acids: The Sustainable Frontier
The drive towards greener and more sustainable chemistry has spurred interest in solid acid catalysts.
-
Silica-Supported Catalysts (e.g., BiCl₃/SiO₂, SbCl₃/SiO₂): Supporting a Lewis acid on a solid matrix like silica can enhance its stability and simplify process workflow.[7] These heterogeneous catalysts can be easily removed from the reaction mixture by simple filtration, allowing for catalyst recycling and a cleaner product stream. Studies on the synthesis of N-substituted pyrroles have shown high yields using these systems.[7]
-
Aluminas (e.g., CATAPAL 200): Certain grades of alumina possess a high density of Brønsted and Lewis acid sites, making them effective catalysts for condensation and cyclization reactions that form the pyrrole ring.[7] Their low cost, commercial availability, and reusability make them attractive for large-scale industrial applications.[7]
Organocatalysis: A Paradigm Shift
Recent advancements have demonstrated that non-metallic organocatalysts can effectively replace traditional Lewis acids in acylation reactions.
-
Bicyclic Amidines (DBN, DBU): Catalysts like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) have emerged as powerful nucleophilic catalysts for the C-acylation of pyrroles and indoles.[8] While the primary focus of the linked study is C-acylation, the underlying principle of activating an acyl chloride via a highly reactive N-acyl-amidine intermediate is a significant departure from Lewis acid catalysis. This metal-free approach avoids issues of metal contamination in the final product, a critical consideration in pharmaceutical synthesis.
Data-Driven Catalyst Selection
To facilitate an objective comparison, the following table summarizes the performance of various catalytic systems in pyrrole functionalization and related reactions. Direct comparative data for the synthesis of Ethyl pyrrole-1-carboxylate is often proprietary or scattered; therefore, data from analogous C-acylation and N-substitution reactions are included to provide a reliable proxy for catalyst performance.
| Catalyst System | Catalyst Type | Typical Loading | Key Advantages | Key Disadvantages | Reported Yield (Analogous Reactions) | Reference |
| AlCl₃ / FeCl₃ | Strong Homogeneous | Stoichiometric | High reactivity with robust aromatics | Prone to causing polymerization of pyrrole; harsh workup | Variable; often low for sensitive substrates | [2] |
| BF₃·OEt₂ | Mild Homogeneous | Catalytic (20 mol%) | Good yields, milder conditions, versatile | Moisture sensitive | 70-97% (for polysubstituted pyrroles) | [3] |
| Zn(OTf)₂ | Mild Homogeneous | Catalytic (10 mol%) | High yields, excellent selectivity in alkylations | Higher cost compared to classical Lewis acids | 84-91% (for Friedel-Crafts alkylation) | [5][6] |
| BiCl₃/SiO₂ | Heterogeneous | Catalytic (7.5 mol%) | Reusable, easy separation, high yields | May require specific support preparation | 22-96% (for N-substituted pyrroles) | [7] |
| DBN | Organocatalyst | Catalytic (15 mol%) | Metal-free, high yields, high regioselectivity | Primarily demonstrated for C-acylation | >95% (for C-acylation of N-methylpyrrole) | [8] |
Experimental Protocols: A Practical Guide
A self-validating protocol is essential for reproducible results. Below is a detailed methodology for the synthesis of Ethyl pyrrole-1-carboxylate using a mild and effective Lewis acid catalyst.
Protocol: Synthesis using Boron Trifluoride Etherate (BF₃·OEt₂)
This protocol is adapted from established procedures for the acylation of sensitive heterocyclic compounds.[3]
1. Reagent Preparation and System Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Ensure all glassware is oven-dried to prevent catalyst deactivation by moisture.
-
Prepare a solution of freshly distilled pyrrole (1.0 eq.) in anhydrous diethyl ether or dichloromethane.
-
Prepare a separate solution of ethyl chloroformate (1.1 eq.) in the same anhydrous solvent.
2. Reaction Execution:
-
Charge the flask with the pyrrole solution.
-
Cool the flask to 0 °C using an ice bath. This is critical to control the initial exothermic reaction and prevent polymerization.
-
Slowly add BF₃·OEt₂ (0.2 eq.) to the stirred pyrrole solution via syringe.
-
Add the ethyl chloroformate solution dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or GC-MS.
3. Workup and Purification:
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent in vacuo.
-
Purify the crude product by silica gel column chromatography to yield pure Ethyl pyrrole-1-carboxylate.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 4. Synthesis of 2,3-Disubstituted Pyrroles by Lewis Acid Promoted Cyclization of N-Sulfonyl Vinylogous Carbamates and Amides - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to ¹H and ¹³C NMR Assignments for Ethyl Pyrrole-1-carboxylate Derivatives
For researchers engaged in the fields of medicinal chemistry, drug development, and materials science, the pyrrole scaffold represents a cornerstone of molecular design. Its derivatives are integral to a multitude of pharmaceuticals and functional materials. The unambiguous structural elucidation of these compounds is therefore paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose.
This guide provides an in-depth comparison and analysis of the ¹H and ¹³C NMR spectral features of ethyl pyrrole-1-carboxylate and its substituted derivatives. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output, offering field-proven insights to aid in the accurate and confident assignment of complex spectra.
Core Principles: Understanding the Pyrrole Ring's NMR Fingerprint
The five-membered aromatic ring of pyrrole presents a distinct NMR signature. In the parent ethyl pyrrole-1-carboxylate, the molecule's symmetry results in two unique proton environments and two unique carbon environments within the aromatic ring. The attachment of the electron-withdrawing ethyl carboxylate group directly to the nitrogen atom (position 1) profoundly influences the electronic environment of the entire ring system. This N-acylation deshields the ring protons and carbons, causing a downfield shift in their resonance frequencies compared to unsubstituted pyrrole.
The positions adjacent to the nitrogen (C2/C5) are termed α-positions, while the remaining two (C3/C4) are the β-positions.[1] This distinction is critical, as the proximity to the heteroatom and the N-acyl group results in characteristically different chemical shifts.
Caption: Numbering convention for the ethyl pyrrole-1-carboxylate scaffold.
Spectral Assignments for the Parent Scaffold: Ethyl Pyrrole-1-carboxylate
While extensive data exists for C-substituted pyrrole esters, the foundational N-substituted parent compound provides a crucial baseline. The electron-withdrawing nature of the N-carboxylate group deshields all ring protons, with the effect being most pronounced at the α-positions.
¹H NMR Analysis:
-
H2/H5 (α-protons): These protons are the most deshielded in the aromatic system due to their proximity to both the electronegative nitrogen and the anisotropic effect of the carbonyl group. They typically appear as a triplet downfield.
-
H3/H4 (β-protons): These protons are shielded relative to their α-counterparts and appear as a triplet upfield.
-
Ethyl Protons (-OCH₂CH₃): The methylene protons (-CH₂-) appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet, coupled to the two methylene protons.
¹³C NMR Analysis: The principles of deshielding also govern the carbon spectrum.
-
C=O (Carbonyl Carbon): This is the most downfield signal, typically found in the 160-170 ppm range.[2][3]
-
C2/C5 (α-carbons): These carbons are significantly deshielded by the adjacent nitrogen atom and appear further downfield than the β-carbons.[1]
-
C3/C4 (β-carbons): These carbons resonate at a higher field (more shielded) compared to the α-carbons.[1]
-
Ethyl Carbons (-OCH₂CH₃): The methylene carbon (-CH₂-) is deshielded by the adjacent oxygen and resonates around 60 ppm, while the terminal methyl carbon (-CH₃) gives the most upfield signal, typically below 20 ppm.[2]
Comparative Guide: The Influence of Ring Substituents
The true utility of NMR in drug development comes from its ability to confirm the structure of complex derivatives. Substituents on the pyrrole ring modulate the electronic environment, leading to predictable changes in chemical shifts. The data presented below is derived from various C-substituted ethyl pyrrole carboxylate derivatives, which, while often N-H compounds, provide an excellent framework for understanding these electronic effects.[4]
Key Principles:
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-R) or methoxy (-OCH₃) groups increase electron density in the ring through inductive or resonance effects. This shields the ring nuclei, causing an upfield shift (to lower ppm values).[1]
-
Electron-Withdrawing Groups (EWGs): Groups such as chloro (-Cl), fluoro (-F), or phenyl (-Ph) decrease electron density in the ring. This deshields the nuclei, causing a downfield shift (to higher ppm values).[1]
The following table summarizes experimental data for several ethyl 5-phenyl-2-(substituted-phenyl)-1H-pyrrole-3-carboxylate derivatives, illustrating these principles. Although the ethyl carboxylate is at C-3 and a proton is at N-1 in these examples, the trends in chemical shift modulation by C-2 and C-5 substituents are directly applicable.
Table 1: Comparative ¹H and ¹³C NMR Data for Substituted Ethyl Pyrrole-3-carboxylate Derivatives [4]
| Substituent (at C-2) | Solvent | H4 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C=O (ppm) | OCH₂ (ppm) | CH₃ (ppm) |
| Phenyl (H) | CDCl₃ | 7.03 | 131.6 | 109.2 | 113.9 | 137.7 | 164.8 | 59.8 | 14.3 |
| p-Tolyl (-CH₃) | CDCl₃ | 6.96 | 128.8 | 108.5 | 113.5 | 137.4 | 165.0 | 59.7 | 14.2 |
| p-Chlorophenyl (-Cl) | CDCl₃ | 6.99 | 130.1 | 109.6 | 114.0 | 138.0 | 164.7 | 59.9 | 14.3 |
| p-Methoxyphenyl (-OCH₃) | CDCl₃ | 6.90 | 124.5 | 108.1 | 113.7 | 137.2 | 164.9 | 59.7 | 14.3 |
Analysis of Trends:
-
H4 Proton: The electron-donating p-tolyl and p-methoxyphenyl groups cause a slight upfield shift of the H4 proton signal compared to the unsubstituted phenyl derivative. Conversely, the electron-withdrawing p-chlorophenyl group has a minimal effect in this position.
-
C2 Carbon: The impact is most dramatic at the point of substitution. The EDGs (-CH₃, -OCH₃) shield the C2 carbon, shifting its signal significantly upfield. The EWG (-Cl) deshields it, causing a downfield shift relative to the tolyl-substituted compound.
Experimental Protocol for High-Quality NMR Data Acquisition
The integrity of any structural assignment rests on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining publication-quality NMR spectra for ethyl pyrrole-1-carboxylate derivatives on a standard 400 or 500 MHz spectrometer.
Caption: Standardized workflow for NMR analysis of pyrrole derivatives.
Step-by-Step Methodology:
-
Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice.
-
Concentration: For ¹H NMR, accurately weigh 5-10 mg of the sample and dissolve it in 0.5-0.7 mL of the deuterated solvent containing 0.03% tetramethylsilane (TMS) as an internal reference.[1] For ¹³C NMR, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1]
-
Transfer: Filter the solution into a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup & Data Acquisition:
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Perform standard instrument tuning, locking, and shimming procedures to ensure a homogeneous magnetic field.
-
For ¹H NMR:
-
Acquisition Time (at): ~2.5-3.0 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Pulse Angle: 30-45 degrees.
-
Number of Scans (ns): 8-16, depending on concentration.
-
-
For ¹³C NMR:
-
Acquisition Mode: Proton-decoupled (e.g., zgpg30).
-
Acquisition Time (at): ~1.0 second.
-
Relaxation Delay (d1): 2 seconds.
-
Pulse Angle: 30 degrees.
-
Number of Scans (ns): 1024-4096, depending on concentration and acquisition time.
-
-
-
Data Processing & Analysis:
-
Apply an exponential window function (line broadening) of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Perform Fourier transformation, followed by automated or manual phase and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the signals in the ¹H spectrum and pick the peaks for both ¹H and ¹³C spectra.
-
Assign the signals based on chemical shift, multiplicity, and integration, using the principles outlined in this guide. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) may be required for unambiguous assignment.
-
References
-
Supporting Information for "Nickel-Catalyzed Denitrogenative Annulation of 1,2,3-Triazinan-4-ones with Alkynes". Available at: [Link]
-
Rees, C. W., & Smithen, C. E. (1964). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. Available at: [Link]
-
¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Available at: [Link]
-
DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. MDPI. Available at: [Link]
-
Chemical Shifts and Interpreting ¹³C NMR Spectra. Chemistry LibreTexts. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Ethyl Pyrrole-1-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Pyrrole Esters
Pyrrole and its derivatives are fundamental heterocyclic structures present in a vast array of biologically active molecules, including natural products, pharmaceuticals, and functional materials. Ethyl pyrrole-1-carboxylate, as a member of this class, serves as a key building block in organic synthesis. Mass spectrometry is an indispensable tool for the structural elucidation of such compounds. A thorough understanding of their fragmentation behavior underpins successful identification and characterization. This guide will focus on the electron ionization (EI) mass spectrometry of Ethyl pyrrole-1-carboxylate, a common and highly informative technique for volatile and thermally stable molecules.
Deciphering the Fragmentation Pattern of Ethyl Pyrrole-1-Carboxylate
The mass spectrum of Ethyl pyrrole-1-carboxylate (Molecular Formula: C₇H₉NO₂, Molecular Weight: 139.15 g/mol ) provides a detailed fingerprint of its structure. Under electron ionization, the molecule undergoes a series of characteristic fragmentation events.
The Molecular Ion and Key Fragments
The molecular ion peak ([M]⁺) for Ethyl pyrrole-1-carboxylate is expected at a mass-to-charge ratio (m/z) of 139. The fragmentation cascade gives rise to several key ions that are diagnostic for its structure. The most prominent peaks observed in the GC-MS spectrum are at m/z 94, 93, and 39[1].
| m/z | Proposed Fragment | Notes |
| 139 | [C₇H₉NO₂]⁺ | Molecular Ion ([M]⁺) |
| 110 | [C₅H₄NCO]⁺ | Loss of an ethyl radical (•CH₂CH₃) |
| 94 | [C₅H₄NCO - CO]⁺ | Loss of carbon monoxide from the m/z 110 fragment |
| 93 | [C₅H₄NCO - CO - H]⁺ | Loss of a hydrogen radical from the m/z 94 fragment |
| 67 | [C₄H₅N]⁺ | Pyrrole cation, loss of the carboxylate group |
| 39 | [C₃H₃]⁺ | A common fragment in aromatic systems |
Proposed Fragmentation Pathways
The fragmentation of Ethyl pyrrole-1-carboxylate is driven by the stability of the resulting ions and neutral losses. The following pathways are proposed based on established fragmentation mechanisms of esters and heterocyclic compounds[2][3][4].
A primary fragmentation event is the cleavage of the bond between the ethyl group and the oxygen of the carboxylate, leading to the loss of an ethyl radical (•CH₂CH₃, 29 Da). This results in a fragment at m/z 110. Subsequent loss of carbon monoxide (CO, 28 Da) from this fragment is a common pathway for esters and would yield the base peak at m/z 94[1]. Further fragmentation of the m/z 94 ion through the loss of a hydrogen radical leads to the significant peak at m/z 93[1].
Another important fragmentation pathway involves the cleavage of the C-N bond of the pyrrole ring, leading to the loss of the entire ethoxycarbonyl group and the formation of the pyrrole radical cation at m/z 67.
Caption: Proposed fragmentation pathway of Ethyl pyrrole-1-carboxylate.
Comparative Fragmentation Analysis
To provide a deeper understanding, we will compare the fragmentation of Ethyl pyrrole-1-carboxylate with that of a structurally similar compound, Methyl pyrrole-2-carboxylate.
Methyl Pyrrole-2-Carboxylate: A Comparative Case
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Characteristic Neutral Loss |
| Ethyl pyrrole-1-carboxylate | 139 | 110, 94, 93, 67 | •C₂H₅, CO, H• |
| Methyl pyrrole-2-carboxylate | 125 | 94, 67 | •OCH₃, CO |
The primary difference in the fragmentation of the methyl ester would be the initial loss of a methoxy radical (•OCH₃, 31 Da) to form an acylium ion, or the loss of a methyl radical (•CH₃, 15 Da) to form a fragment at m/z 110. However, the subsequent fragmentation to the pyrrole cation at m/z 67 would be a common feature for both esters. The presence of the prominent m/z 94 peak in the spectrum of Ethyl pyrrole-1-carboxylate suggests that the loss of the alkoxy group followed by CO is a dominant pathway for these types of molecules[5].
Experimental Protocols
Reproducible and high-quality data are the bedrock of scientific inquiry. The following is a standardized protocol for the analysis of Ethyl pyrrole-1-carboxylate using Gas Chromatography-Mass Spectrometry (GC-MS).
GC-MS Analysis Protocol
This protocol is suitable for the analysis of volatile and thermally stable pyrrole derivatives.
Sample Preparation:
-
Dissolve the Ethyl pyrrole-1-carboxylate standard in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
For unknown samples, perform an appropriate extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the analyte and remove matrix interferences.
-
Evaporate the solvent and reconstitute in the injection solvent.
-
Filter the final sample through a 0.2 µm syringe filter before injection.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent single quadrupole mass spectrometer.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-400.
Caption: General workflow for GC-MS analysis of Ethyl pyrrole-1-carboxylate.
Conclusion
The mass spectrometric fragmentation of Ethyl pyrrole-1-carboxylate is characterized by distinct and predictable pathways, primarily involving the loss of the ethyl group and subsequent elimination of carbon monoxide. By comparing its fragmentation pattern with that of similar structures, such as methyl pyrrole-2-carboxylate, a more nuanced understanding of the factors governing ion stability and fragmentation mechanisms in this class of compounds emerges. The provided experimental protocol offers a robust starting point for researchers seeking to identify and characterize these and other pyrrole derivatives in their work.
References
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Retrieved from [Link]
-
SpectraBase. (n.d.). Pyrrole-2-carboxylic acid, methyl ester. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 1H-pyrrole-2-carboxylate. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Retrieved from [Link]
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(20), 2272-2278. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Sources
A Comparative Guide to the Cytotoxicity of Ethyl Pyrrole-1-carboxylate and Pyrrole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic compounds, pyrrole and its derivatives are of significant interest due to their diverse biological activities. This guide provides an in-depth, objective comparison of the cytotoxic profiles of Ethyl pyrrole-1-carboxylate and the parent compound, pyrrole. By synthesizing available data and providing detailed experimental protocols, we aim to equip researchers with the knowledge to make informed decisions in their drug discovery and development endeavors.
Introduction: A Tale of Two Pyrroles
Pyrrole is an aromatic heterocyclic organic compound, a five-membered ring with the formula C₄H₄NH. Its derivatives are found in a variety of natural products and pharmaceuticals. Ethyl pyrrole-1-carboxylate, on the other hand, is a derivative of pyrrole where an ethyl carboxylate group is attached to the nitrogen atom of the pyrrole ring. This structural modification can significantly impact the molecule's physicochemical properties and, consequently, its biological activity, including cytotoxicity. While extensive data exists on the cytotoxicity of various pyrrole derivatives, direct comparative studies between Ethyl pyrrole-1-carboxylate and pyrrole are limited. This guide will, therefore, draw upon the broader knowledge of pyrrole-containing compounds to infer potential differences and provide the means for direct experimental comparison.
Comparative Cytotoxicity Analysis
The cytotoxicity of pyrrole and its derivatives has been a subject of interest, particularly in the context of their potential as anticancer agents. Various studies have demonstrated that the pyrrole moiety is a key pharmacophore in several cytotoxic natural products and synthetic compounds.
Pyrrole: The parent pyrrole ring is a component of tobacco smoke and is known to contribute to its toxic effects. The bioactivation of some pyrrole-containing compounds, such as pyrrolizidine alkaloids, in the liver can lead to the formation of reactive pyrrolic metabolites that bind to cellular macromolecules like proteins and DNA, leading to hepatotoxicity.[1][2] The toxicity of pyrrole itself is characterized as harmful if inhaled and toxic if swallowed, causing serious eye damage.[3][4][5][6]
Ethyl Pyrrole-1-carboxylate and other Pyrrole Derivatives: The addition of substituents to the pyrrole ring can dramatically alter its cytotoxic profile. For instance, marinopyrroles and pyrrolomycins, which are halogenated pyrroles, exhibit potent cytotoxic activity against a range of cancer cell lines.[7][8] Some synthetic pyrrole derivatives have also shown promising anticancer activity.[9][10][11][12] Specifically, ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates have been identified as potent cytotoxic agents against various leukemia, lymphoma, and carcinoma cell lines.[13] Furthermore, ethyl-2-amino-pyrrole-3-carboxylates have demonstrated significant cytotoxic activities against multiple soft tissue cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis.[14] While a safety data sheet for Ethyl pyrrole-2-carboxylate suggests it is not considered hazardous under normal use[15], another source indicates that Ethyl 1H-pyrrole-2-carboxylate may cause skin and eye irritation.[16] A safety data sheet for a similar compound, Ethyl 4-phenyl-1h-pyrrole-3-carboxylate, also indicates potential hazards.[17]
The presence of the ethyl carboxylate group can influence factors such as cell permeability, metabolic stability, and interaction with molecular targets, thereby modulating the cytotoxic response. It is plausible that the ester group in Ethyl pyrrole-1-carboxylate could be hydrolyzed by cellular esterases, potentially leading to a different intracellular concentration of the pyrrole moiety compared to the administration of pure pyrrole.
Table 1: Summary of Available Cytotoxicity Data for Pyrrole and Related Derivatives
| Compound/Derivative Class | Cell Line(s) | IC50/Activity | Source(s) |
| Pyrrole | Not specified in cytotoxic assays | Toxic if swallowed, harmful if inhaled, causes serious eye damage. | [3][4][5][6] |
| Marinopyrrole A | Various cancer cell lines | Submicromolar IC50 concentrations | [7][8] |
| Pyrrolomycin C | Multiple cancer cell lines | Submicromolar IC50 concentrations | [7][8] |
| Ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates | L1210, P388, HL-60, HuT-78, HeLa-S3, etc. | Potent cytotoxic agents | [13] |
| Ethyl-2-amino-pyrrole-3-carboxylates (EAPC-20, EAPC-24) | SK-LMS-1, RD, GIST-T1, A-673, U-2 OS | Considerable inhibition of cancer cell proliferation | [14] |
| Various synthetic pyrroles | LoVo, MCF-7, SK-OV-3 | Dose- and time-dependent cytotoxic activity | [10] |
Mechanisms of Cytotoxicity: A Deeper Dive
The cytotoxic effects of pyrrole-containing compounds can be mediated through various mechanisms, including:
-
Apoptosis: Programmed cell death is a common mechanism of action for many anticancer agents. Pyrrole derivatives have been shown to induce apoptosis in cancer cells.[9][11][14] This can be assessed by methods such as Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.[18][19][20][21]
-
Necrosis: At higher concentrations, some compounds can induce necrosis, a form of cell death characterized by cell swelling and membrane rupture. This can be quantified by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).[22][23][24][25]
-
Inhibition of Cellular Processes: Some pyrrole derivatives have been shown to interfere with critical cellular processes. For example, certain substituted ethyl pyrrole-carboxylates inhibit DNA and protein synthesis, as well as the activity of various enzymes involved in nucleotide metabolism.[13] Other derivatives, like ethyl-2-amino-pyrrole-3-carboxylates, act by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[14][26]
Experimental Protocols for Cytotoxicity Assessment
To directly compare the cytotoxicity of Ethyl pyrrole-1-carboxylate and pyrrole, a series of well-established assays should be performed. The following are detailed protocols for key cytotoxicity assays.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[27][28][29][30][31]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of Ethyl pyrrole-1-carboxylate and pyrrole (e.g., 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[31]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: Workflow for the MTT cell viability assay.
LDH Release Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, a marker of cell membrane disruption and necrosis.[22][23][24][25]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with Triton X-100) and a spontaneous release control (untreated cells).
Caption: Workflow for the LDH cytotoxicity assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19][20][21]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.[18]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Data Interpretation and Visualization
The results from these assays will provide a comprehensive picture of the cytotoxic effects of Ethyl pyrrole-1-carboxylate and pyrrole.
-
MTT Assay: A dose-dependent decrease in absorbance indicates reduced cell viability. The IC50 value (the concentration of a compound that inhibits cell growth by 50%) can be calculated to compare the potency of the two compounds.
-
LDH Assay: An increase in absorbance correlates with increased cell membrane damage and cytotoxicity.
-
Annexin V/PI Staining: The distribution of cells in the four quadrants of the flow cytometry plot will reveal the mode of cell death (apoptosis vs. necrosis).
Conclusion and Future Directions
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Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. (n.d.). MDPI. Retrieved from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Safety Data Sheet - 111020 - Pyrrole. (2024). DC Fine Chemicals. Retrieved from [Link]
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A Comparative Guide to N-Protecting Groups for Pyrrole: Assessing the Efficiency of Ethyl Pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex natural products, the judicious selection of protecting groups is paramount. The pyrrole nucleus, a ubiquitous scaffold in biologically active molecules, presents a unique challenge due to the reactivity of its N-H bond. This guide provides an in-depth, comparative analysis of common N-protecting groups for pyrrole, with a special focus on the efficiency and utility of ethyl pyrrole-1-carboxylate. We will delve into the causality behind experimental choices, provide validated protocols, and present quantitative data to empower researchers in making informed decisions for their synthetic strategies.
The Critical Role of N-Protection in Pyrrole Chemistry
The lone pair of electrons on the pyrrole nitrogen is integral to its aromaticity, rendering the N-H proton acidic and the ring susceptible to a variety of reactions, including unwanted side reactions under both acidic and basic conditions.[1] Protection of the pyrrole nitrogen serves several key purposes:
-
Modulation of Reactivity: An electron-withdrawing protecting group can decrease the electron density of the pyrrole ring, thus attenuating its high reactivity towards electrophiles and preventing polymerization, especially in acidic media.[2]
-
Directed Functionalization: The protecting group can influence the regioselectivity of subsequent reactions, such as acylation or metalation.
-
Enhanced Solubility and Stability: N-substitution can improve the solubility and stability of pyrrole-containing intermediates, facilitating purification and handling.
The ideal protecting group should be introduced in high yield, be stable to a wide range of reaction conditions, and be cleaved selectively in high yield under mild conditions that do not affect other functional groups in the molecule.[3]
Ethyl Pyrrole-1-carboxylate: A Closer Look
Ethyl pyrrole-1-carboxylate, an N-alkoxycarbonyl protected pyrrole, has emerged as a valuable tool in the synthetic chemist's arsenal. While the tert-butyloxycarbonyl (Boc) group has been extensively studied, other alkoxycarbonyl groups like the ethyl carbamate have been comparatively underexplored.[4]
The ethyl carbamate group is an electron-withdrawing group that effectively reduces the nucleophilicity of the pyrrole nitrogen. Its introduction is typically straightforward, and its removal can be achieved under specific conditions.
Synthesis of Ethyl Pyrrole-1-carboxylate
A general and efficient one-step method for the synthesis of N-alkoxycarbonyl pyrroles, including the ethyl derivative, involves the condensation of the corresponding carbamate with 2,5-dimethoxytetrahydrofuran.[4]
Experimental Protocol: Synthesis of N-Alkoxycarbonyl Pyrroles [5]
-
To a flask containing the carbamate (1.0 equiv) and 2,5-dimethoxytetrahydrofuran (1.1 equiv), add acetic acid.
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature, dilute with dichloromethane (CH₂Cl₂), and wash with saturated aqueous sodium carbonate (Na₂CO₃) and brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the N-alkoxycarbonyl pyrrole.
Yields for various N-alkoxycarbonyl pyrroles prepared via this method are generally good to excellent.
Comparative Analysis of N-Protecting Groups
The effectiveness of a protecting group is highly context-dependent. Here, we compare ethyl pyrrole-1-carboxylate with other commonly employed protecting groups for pyrrole: tert-butyloxycarbonyl (Boc), p-toluenesulfonyl (Tosyl or Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).
| Protecting Group | Abbreviation | Introduction Method & Typical Yield | Deprotection Conditions & Typical Yield | Acid Stability | Base Stability | Oxidative Stability | Reductive Stability |
| Ethyl carbamate | -CO₂Et | Ethyl chloroformate, base (e.g., NaH) in THF | Basic hydrolysis (e.g., NaOH in MeOH/H₂O) | Moderate | Labile | Moderate | Stable |
| tert-Butyloxycarbonyl | Boc | Boc₂O, DMAP (cat.), CH₂Cl₂ (High Yields)[6] | Strong acid (e.g., TFA in CH₂Cl₂) (High Yields)[7] | Labile[2] | Stable | Moderate | Stable |
| p-Toluenesulfonyl | Ts | TsCl, NaH in THF (High Yields)[2] | Reducing agents (e.g., Mg/MeOH) (Good to Excellent Yields)[8] | High[2] | Moderate | High | Labile |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH in THF | Fluoride sources (e.g., TBAF) or acid | Moderate | High | High | Stable |
Stability Profile
-
Acid Stability: The Boc group is notoriously labile to strong acids like trifluoroacetic acid (TFA), making it unsuitable for reactions performed under these conditions.[2] In contrast, the tosyl group exhibits excellent stability in acidic media.[2] Ethyl carbamate and SEM groups offer moderate stability towards acids.
-
Base Stability: Ethyl carbamate is susceptible to basic hydrolysis. The Boc and SEM groups are generally stable to a wide range of basic conditions. The tosyl group can be cleaved under strongly basic conditions, although this is less common than reductive cleavage.
-
Reductive and Oxidative Stability: The stability of the pyrrole ring itself to oxidation and reduction is a critical consideration.[9][10] The choice of protecting group can influence this. Sulfonyl groups like tosyl are generally stable to many oxidizing agents but are cleaved under reductive conditions. Carbamates like Boc and ethyl carbamate are typically stable to a range of reducing agents.
Causality in Experimental Choices: A Deeper Dive
The selection of a protecting group should be a strategic decision based on the planned synthetic route.
-
For reactions requiring acidic conditions: A tosyl group is a robust choice due to its high stability.[2]
-
For reactions involving strong bases or nucleophiles: A Boc or SEM group would be more appropriate than an ethyl carbamate.
-
For orthogonal deprotection strategies: The distinct deprotection conditions for each group allow for selective removal in the presence of others. For instance, a Boc group can be removed with acid without affecting a SEM group, which can be later removed with fluoride ions.
Experimental Protocols: A Practical Guide
Protocol 1: N-Protection of Pyrrole with di-tert-butyl dicarbonate (Boc₂O) [6]
-
To a solution of pyrrole and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in an anhydrous solvent such as dichloromethane (CH₂Cl₂), add di-tert-butyl dicarbonate (Boc₂O).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work up the reaction by washing with water and brine.
-
Dry the organic layer and concentrate under reduced pressure to obtain the N-Boc-pyrrole.
DOT Diagram: N-Boc Protection of Pyrrole
Caption: Reductive deprotection of N-tosylpyrrole using Mg/MeOH.
Conclusion: Making the Right Choice
The efficiency of a protecting group is not an intrinsic property but rather a function of the specific synthetic context. Ethyl pyrrole-1-carboxylate offers a valuable alternative to the more common protecting groups, particularly when mild basic deprotection is desired and moderate acid stability is sufficient.
This guide has provided a framework for assessing the efficiency of ethyl pyrrole-1-carboxylate in comparison to other standard N-protecting groups for pyrrole. By understanding the underlying principles of their stability and reactivity, and by utilizing the detailed experimental protocols provided, researchers can confidently select the optimal protecting group strategy to advance their synthetic endeavors in the fields of drug discovery and materials science.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl Pyrrole-1-Carboxylate
As a Senior Application Scientist, it is understood that meticulous research and development are the cornerstones of innovation. Equally important is the steadfast commitment to safety and environmental stewardship that underpins all laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of ethyl pyrrole-1-carboxylate, ensuring the safety of personnel and compliance with regulatory standards. The causality behind each step is explained to foster a culture of informed safety practices.
Hazard Characterization and Risk Assessment
Before any disposal procedure, a thorough understanding of the hazards associated with ethyl pyrrole-1-carboxylate is paramount. This initial assessment dictates the necessary precautions and the appropriate disposal pathway.
Physicochemical Properties:
Ethyl pyrrole-1-carboxylate is a solid with a melting point of 37-39 °C.[1] While specific flash point data is not consistently available, it is prudent to handle it as a laboratory chemical, avoiding heat and sources of ignition.[1][2]
Health Hazards:
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), ethyl pyrrole-1-carboxylate is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation.[3]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[3]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (H335): May cause respiratory irritation.[3]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) to prevent exposure during handling and disposal.
Environmental Hazards:
Pyrrole and its derivatives can be persistent in aquatic environments and may pose risks to ecosystems.[4][5][6][7] Improper disposal can lead to contamination of soil and water.[6][7] Therefore, releasing ethyl pyrrole-1-carboxylate into the environment must be strictly avoided.[2][8]
| Hazard Classification | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | PubChem[3] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation | PubChem[3] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | PubChem[3] |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following PPE is mandatory when handling and preparing ethyl pyrrole-1-carboxylate for disposal:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8][9][10][11]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use and use a proper glove removal technique to avoid skin contact.[8][9][10]
-
Body Protection: A lab coat or other protective clothing must be worn to prevent skin exposure.[8][9]
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[2][8]
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is a critical step in a compliant disposal process. This prevents accidental mixing of incompatible chemicals and ensures the waste is directed to the correct disposal stream.
Step-by-Step Segregation Protocol:
-
Designate a Waste Container: Use a clearly labeled, chemically compatible container for the collection of ethyl pyrrole-1-carboxylate waste. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "Ethyl pyrrole-1-carboxylate".[12][13] The label should also include the primary hazard warnings (e.g., "Irritant").[12]
-
Incompatible Materials: Do not mix ethyl pyrrole-1-carboxylate with other waste streams unless their compatibility has been verified. Avoid mixing with strong acids, bases, or oxidizing agents. A chemical compatibility chart should be consulted if there is any uncertainty.[14][15]
-
Satellite Accumulation Area (SAA): The designated waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[12][13] The SAA must be under the control of the laboratory personnel.
Disposal Workflow
The following workflow outlines the decision-making process and procedural steps for the final disposal of ethyl pyrrole-1-carboxylate waste. This process should be managed by trained professionals, such as a facility's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[16]
Caption: Disposal workflow for ethyl pyrrole-1-carboxylate.
Detailed Disposal Procedure:
-
Container Management: Once the waste container in the SAA is full, or as per the laboratory's waste removal schedule, notify the designated EHS personnel.[17] Do not move the hazardous waste to another SAA.[12]
-
Transfer to Central Accumulation Area (CAA): Trained EHS staff will transport the sealed and labeled container to the facility's Central Accumulation Area (CAA).[12] The date the container is moved to the CAA must be marked on the label to track accumulation time limits.[12]
-
Waste Manifesting: All hazardous waste must be tracked from its point of generation to its final disposal.[12] EHS will prepare the necessary hazardous waste manifest documents.
-
Final Disposal Method: The designated disposal method for ethyl pyrrole-1-carboxylate is typically high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[12] This method is effective in destroying organic compounds and minimizing environmental release. Landfill disposal is generally not a suitable option for this type of chemical waste.[16]
-
Regulatory Adherence: All disposal activities must comply with the regulations set forth by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), as well as any applicable state and local regulations.[13][17] Academic laboratories may have the option to operate under the alternative requirements of 40 CFR Part 262, Subpart K, which provides more flexibility for managing laboratory hazardous waste.[17][18]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation. Remove all sources of ignition.[2]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2 before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[8][9] Avoid generating dust. For a liquid spill (if melted), absorb with an inert material (e.g., sand, vermiculite) and place it in the hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor and the EHS department, regardless of the size.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][19]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Get medical attention if irritation develops and persists.[1][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[1][20]
-
Ingestion: Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[1][20][21]
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of ethyl pyrrole-1-carboxylate, upholding their commitment to both scientific advancement and environmental responsibility.
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U.S. Environmental Protection Agency. (2023). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA. Available at: [Link][17]
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A Comprehensive Guide to the Safe Handling of Ethyl Pyrrole-1-Carboxylate
This guide provides essential safety and handling protocols for Ethyl pyrrole-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are synthesized from data on structurally similar pyrrole derivatives.[1][2][3][4] It is imperative to handle this compound with the utmost care, assuming it may possess hazards similar to or greater than its analogues. This document is intended for researchers, scientists, and professionals in drug development and is designed to supplement, not replace, institutional safety protocols and professional judgment.
Hazard Assessment and GHS Classification Analogue
Based on related pyrrole compounds, Ethyl pyrrole-1-carboxylate should be treated as a substance with the potential for the following hazards:
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Serious Eye Irritation/Damage: Can cause serious eye irritation or damage.[2][3][5]
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[2]
-
Skin Sensitization: Potential to cause an allergic skin reaction.[3]
Physicochemical Properties of a Representative Analogue (Ethyl 1H-pyrrole-2-carboxylate)
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [2][6][7][8] |
| Molecular Weight | 139.15 g/mol | [2][6][7][8] |
| Form | Solid | |
| Melting Point | 37-39 °C | [6][7] |
| Boiling Point | 70 °C at 0.8 mm Hg | [6][7] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling Ethyl pyrrole-1-carboxylate. The following table outlines the minimum required PPE.
| Body Part | Required PPE | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Double-gloving is recommended to minimize the risk of exposure due to tears or contamination.[9] Inspect gloves for any signs of degradation or puncture before use. Change gloves frequently, especially if contact with the chemical is suspected. |
| Eyes/Face | Safety goggles with side shields or a full-face shield | Standard safety glasses are insufficient. A full-face shield offers the best protection against splashes.[9] |
| Body | Laboratory coat | A flame-retardant lab coat is advisable, especially if working with flammable solvents in conjunction with the pyrrole compound. |
| Respiratory | Use in a certified chemical fume hood is the primary engineering control. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
PPE Selection and Usage Workflow
Caption: PPE selection and donning/doffing sequence.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Ethyl pyrrole-1-carboxylate is essential to minimize exposure and ensure a safe laboratory environment.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.
-
Store: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3] Keep the container tightly closed.[4]
Handling and Use
-
Work Area Preparation:
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers.
-
Close the container immediately after use.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Be aware of any potential exothermic reactions.
-
Spill Response
In the event of a spill, immediate and appropriate action is critical.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and any colleagues in the area.
-
PPE: Don the appropriate PPE, including respiratory protection if necessary.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[3][4]
-
Clean: Carefully scoop the absorbent material into a labeled, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Spill Response Workflow
Caption: Step-by-step spill response procedure.
Disposal Plan
All waste containing Ethyl pyrrole-1-carboxylate must be treated as hazardous waste.
-
Waste Collection:
-
Collect all waste, including unused product, contaminated absorbent materials, and disposable PPE, in a clearly labeled, sealed, and compatible waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Labeling:
-
The waste container must be labeled as "Hazardous Waste" and include the full chemical name and any associated hazards.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area.
-
-
Disposal:
First Aid Measures
In case of exposure, follow these first aid procedures and seek immediate medical attention.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1][5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][4] |
References
-
Ethyl 1H-pyrrole-2-carboxylate | C7H9NO2 | CID 255670. PubChem. [Link]
-
Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Manasa Life Sciences. [Link]
-
Personal Protective Equipment to Use When Handling Hazardous Drugs. [Link]
-
Ethyl pyrrole-2-carboxylate CAS#: 2199-43-1. ChemWhat. [Link]
-
1-ethyl pyrrole, 617-92-5. The Good Scents Company. [Link]
-
Ethyl 1H-pyrrole-3-carboxylate | C7H9NO2 | CID 13070719. PubChem. [Link]
-
1-Ethyl-2-pyrrolecarboxaldehyde | C7H9NO | CID 579338. PubChem. [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
